Nilestriol
Description
Propriétés
IUPAC Name |
(8R,9S,13S,14S,16R,17R)-3-cyclopentyloxy-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-16,17-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32O3/c1-3-25(27)23(26)15-22-21-10-8-16-14-18(28-17-6-4-5-7-17)9-11-19(16)20(21)12-13-24(22,25)2/h1,9,11,14,17,20-23,26-27H,4-8,10,12-13,15H2,2H3/t20-,21-,22+,23-,24+,25+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZJRGNDJLJLAW-RIQJQHKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC(C2(C#C)O)O)CCC4=C3C=CC(=C4)OC5CCCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@]2(C#C)O)O)CCC4=C3C=CC(=C4)OC5CCCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601043308 | |
| Record name | Nylestriol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601043308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39791-20-3 | |
| Record name | Nilestriol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39791-20-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nylestriol [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039791203 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nylestriol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601043308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NYLESTRIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7JA3B3IALU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Nilestriol: A Technical Deep Dive into a Synthetic Estriol Derivative
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Nilestriol, a synthetic derivative of estriol, is a potent, long-acting estrogen that has been utilized in hormone replacement therapy for the management of menopausal symptoms and the prevention of postmenopausal osteoporosis. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, mechanism of action, and pharmacological profile. Detailed summaries of quantitative data, experimental protocols, and signaling pathways are presented to serve as a valuable resource for researchers, scientists, and drug development professionals.
Introduction
This compound, also known as nylestriol or ethinylestriol cyclopentyl ether (EE3CPE), is a synthetic estrogen derived from estriol. Its chemical structure is characterized by the addition of an ethinyl group at the C17α position and a cyclopentyl ether at the C3 position of the estriol backbone. These modifications result in a compound with a prolonged half-life and increased potency compared to its parent compound, estriol. This guide will delve into the technical aspects of this compound, providing a detailed resource for the scientific community.
Chemical Properties and Synthesis
This compound is a white to off-white crystalline powder. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| Chemical Formula | C25H32O3 |
| Molar Mass | 380.52 g/mol |
| CAS Number | 39791-20-3 |
| IUPAC Name | (8R,9S,13S,14S,16R,17R)-3-(Cyclopentyloxy)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-16,17-diol |
Synthesis of this compound from Estriol:
The synthesis of this compound from estriol involves a two-step process:
-
Ethinylation of Estriol: Estriol is first reacted with a source of acetylene, such as lithium acetylide, in a suitable solvent. This reaction introduces the ethinyl group at the C17α position of the steroid nucleus.
-
Etherification of the 3-hydroxyl group: The resulting 17α-ethinylestriol is then reacted with cyclopentyl bromide in the presence of a base, such as potassium carbonate, to form the 3-cyclopentyl ether.
A detailed experimental protocol for a similar synthesis is outlined in the "Experimental Protocols" section.
Mechanism of Action
This compound exerts its biological effects by acting as an agonist for estrogen receptors (ERs), primarily ERα and ERβ.[1] The binding of this compound to these receptors initiates a cascade of molecular events that ultimately modulate the transcription of target genes.
Estrogen Receptor Signaling Pathway
The binding of this compound to ERα or ERβ induces a conformational change in the receptor, leading to its dimerization. The dimer then translocates to the nucleus and binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This binding recruits co-activator proteins and the basal transcription machinery, leading to the initiation of gene transcription. The downstream effects of this signaling pathway are tissue-specific and are responsible for the various physiological effects of estrogens.
Pharmacological Profile
Pharmacodynamics: Estrogen Receptor Binding Affinity
While specific quantitative binding affinity data for this compound is limited in publicly available literature, its activity as a potent estrogen suggests a high affinity for both ERα and ERβ. The relative binding affinities (RBA) of its parent compound, estriol, and the potent synthetic estrogen, ethinylestradiol, can provide an estimate of its expected receptor interaction.
| Compound | ERα RBA (%) | ERβ RBA (%) |
| Estradiol (E2) | 100 | 100 |
| Estriol (E3) | 14 | 21 |
| Ethinylestradiol (EE2) | 121 | 103 |
Data compiled from various sources. RBA is relative to Estradiol.
Pharmacokinetics
General Pharmacokinetic Parameters of Oral Estrogens:
| Parameter | Estradiol | Estriol |
| Oral Bioavailability | ~5% | Low |
| Half-life (t½) | 1-2 hours (oral) | 0.5-1 hour (oral) |
| Cmax | Variable | Variable |
| Tmax | Variable | Variable |
Note: These are general values and can vary significantly based on formulation and individual patient factors.
Metabolism:
Estrogens are primarily metabolized in the liver through hydroxylation and subsequent conjugation with sulfate and glucuronic acid. One of the identified metabolites of estriol is 16α-hydroxy-estrone.[2] The cyclopentyl ether moiety in this compound is expected to undergo hydrolysis to release the active metabolite, ethinylestriol.
Clinical Efficacy and Experimental Data
This compound has been investigated for its efficacy in treating menopausal symptoms and preventing postmenopausal osteoporosis.
Management of Menopausal Symptoms
A prospective clinical study evaluated the effect of this compound on menopausal symptoms using the Kupperman Index, a scoring system for 11 common menopausal symptoms.
Kupperman Index Scores in Postmenopausal Women Treated with this compound:
| Treatment Group | Baseline Score (Mean) | Score after 3 Months (Mean) |
| This compound 2 mg / 2 weeks | Not Reported | Significant Decrease (p < 0.05) |
| This compound 1 mg / 2 weeks | Not Reported | Significant Decrease (p < 0.05) |
| Placebo | Not Reported | No Significant Change |
Data from a prospective study on nylestriol replacement therapy.[3]
Prevention of Postmenopausal Osteoporosis
The effect of this compound on bone mineral density (BMD) and bone turnover markers has been assessed in postmenopausal women.
Effect of this compound on Bone Turnover Markers:
| Marker | This compound Treatment (Group A & B) | Placebo (Group C) |
| Serum Alkaline Phosphatase | Significant Decrease (p < 0.05) | No Significant Change |
| Urine Calcium/Creatinine Ratio | Significant Decrease (p < 0.05) | No Significant Change |
| Urine Hydroxyproline/Creatinine Ratio | Significant Decrease (p < 0.05) | No Significant Change |
Data from a prospective study on nylestriol replacement therapy.[3]
Effect of this compound on Bone Mineral Density:
| Site | This compound Treatment (Group A & B) | Placebo (Group C) |
| Distal Forearm Bone Mineral Content | Unchanged (p > 0.05) | Significant Decrease (p < 0.01) |
| Proximal Forearm Bone Mineral Content | Unchanged (p > 0.05) | Significant Decrease (p < 0.01) |
Data from a prospective study on nylestriol replacement therapy.
Experimental Protocols
In Vitro Estrogen Receptor Competitive Binding Assay
This protocol outlines a general procedure for determining the binding affinity of a test compound like this compound to estrogen receptors.
Methodology:
-
Preparation of Reagents:
-
Recombinant human ERα and ERβ are diluted in an appropriate assay buffer (e.g., Tris-HCl with DTT and glycerol).
-
A radiolabeled estrogen, typically [3H]17β-estradiol, is used as the tracer.
-
A series of dilutions of the test compound (this compound) and a non-labeled competitor (e.g., diethylstilbestrol for non-specific binding) are prepared.
-
-
Incubation: The ER preparation, radiolabeled estrogen, and varying concentrations of the test compound are incubated together to allow for competitive binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Several methods can be used to separate the receptor-bound radioligand from the unbound fraction, including gel filtration chromatography, dextran-coated charcoal adsorption, or hydroxylapatite precipitation.
-
Quantification: The amount of radioactivity in the bound fraction is measured using a liquid scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is then calculated using non-linear regression analysis.
Clinical Trial Protocol for Postmenopausal Osteoporosis
This section outlines a generalized protocol for a clinical trial investigating the effect of this compound on bone mineral density in postmenopausal women.
Methodology:
-
Patient Recruitment: Postmenopausal women meeting specific inclusion criteria (e.g., age, time since menopause, baseline BMD) and not meeting exclusion criteria (e.g., contraindications to estrogen therapy) are recruited for the study.
-
Baseline Assessment: At the beginning of the trial, baseline data are collected, including:
-
Bone Mineral Density (BMD) measurements of the lumbar spine and hip using dual-energy X-ray absorptiometry (DXA).
-
Serum and urine levels of bone turnover markers (e.g., alkaline phosphatase, N-telopeptide, C-telopeptide).
-
Assessment of menopausal symptoms using the Kupperman Index.
-
-
Randomization: Participants are randomly assigned to receive either this compound at a specified dose and frequency or a matching placebo. Both groups may also receive calcium and vitamin D supplementation.
-
Treatment and Follow-up: Participants are followed for a predetermined period (e.g., 1-3 years), with regular follow-up visits to monitor for adverse events and adherence to treatment.
-
Endpoint Assessment: At the end of the study, the baseline assessments (BMD, bone turnover markers) are repeated.
-
Statistical Analysis: The changes in BMD and bone turnover markers between the treatment and placebo groups are statistically analyzed to determine the efficacy of this compound.
Conclusion
This compound is a synthetic estrogen with a long-acting profile, making it a convenient option for hormone replacement therapy. Its mechanism of action through estrogen receptor agonism leads to the effective management of menopausal symptoms and the prevention of bone loss in postmenopausal women. This technical guide has provided a detailed overview of the available scientific information on this compound, highlighting the need for further research to fully elucidate its pharmacokinetic profile and comparative binding affinities. The provided experimental protocols and pathway diagrams offer a foundational resource for future investigations into this and similar synthetic estrogens.
References
An In-depth Technical Guide to the Pharmacokinetics and Metabolic Pathway of Nilestriol in Vivo
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nilestriol, a synthetic derivative of estriol, is a potent, long-acting estrogen utilized in hormone replacement therapy. Its efficacy and safety profile are intrinsically linked to its pharmacokinetic (PK) and metabolic fate within the body. This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolic pathways of this compound. While specific quantitative PK data for this compound remains limited in publicly available literature, this guide synthesizes existing knowledge on its prodrug nature, its active metabolite ethinylestriol, and the general metabolic pathways of estrogens to construct a probable metabolic map. Detailed experimental protocols for the analysis of estrogens and their metabolites are also provided to facilitate further research in this area.
Introduction
This compound, chemically known as ethinylestriol cyclopentyl ether (EE3CPE), is recognized for its prolonged estrogenic effects, which are attributed to its slow metabolism in the body.[1] As a prodrug, this compound itself is inactive and requires metabolic conversion to its active form, ethinylestriol, to exert its therapeutic effects.[2] Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is paramount for optimizing dosing regimens, predicting potential drug-drug interactions, and ensuring patient safety. This guide aims to provide a detailed technical overview of the current understanding of this compound's journey through the body.
Pharmacokinetics of this compound
Absorption
This compound is administered orally.[3] Being a lipophilic compound, it is expected to be well-absorbed from the gastrointestinal tract.
Distribution
Following absorption, this compound is likely to be widely distributed throughout the body, a characteristic typical of steroid hormones. Information on its protein binding is not specified, but estrogens generally bind to sex hormone-binding globulin (SHBG) and albumin in the plasma.
Metabolism
The metabolic conversion of this compound to its active metabolite, ethinylestriol, is the cornerstone of its pharmacological activity. This process is presumed to occur primarily in the liver. The subsequent metabolism of ethinylestriol follows the established pathways for synthetic estrogens.
Excretion
The metabolites of this compound, primarily conjugates of ethinylestriol, are expected to be excreted through both renal and fecal routes. Estrogen metabolites are typically eliminated in urine and feces.[4]
Table 1: Postulated Pharmacokinetic Parameters of this compound and its Active Metabolite
| Parameter | This compound (Prodrug) | Ethinylestriol (Active Metabolite) | Reference |
| Half-life (t½) | Long (specific value not available) | - | |
| Route of Administration | Oral | - | |
| Primary Site of Metabolism | Liver | Liver | Inferred |
| Primary Route of Excretion | Renal and Fecal (as metabolites) | Renal and Fecal (as conjugates) |
Metabolic Pathway of this compound
The metabolic pathway of this compound involves two main stages: the conversion of the prodrug to its active form and the subsequent metabolism of the active metabolite.
Phase I Metabolism: Bioactivation and Hydroxylation
The initial and critical step in this compound's metabolism is the cleavage of the 3-cyclopentyl ether group to yield ethinylestriol. This is likely a dealkylation reaction catalyzed by cytochrome P450 (CYP) enzymes in the liver.
Following its formation, ethinylestriol undergoes further Phase I metabolism, primarily through hydroxylation reactions. The major sites of hydroxylation for estrogens are the 2- and 4-positions of the aromatic A-ring, catalyzed by various CYP isoforms.
-
2-Hydroxylation: Primarily mediated by CYP1A2 and CYP3A4 in the liver.
-
4-Hydroxylation: Primarily mediated by CYP1B1, which is expressed in extrahepatic tissues like the breast and uterus.
Phase II Metabolism: Conjugation
The hydroxylated metabolites of ethinylestriol, as well as ethinylestriol itself, undergo extensive Phase II conjugation reactions to increase their water solubility and facilitate their excretion. The primary conjugation pathways for estrogens are glucuronidation and sulfation.
-
Glucuronidation: Catalyzed by UDP-glucuronosyltransferases (UGTs), this process involves the attachment of glucuronic acid to the hydroxyl groups of the estrogen metabolites.
-
Sulfation: Mediated by sulfotransferases (SULTs), this pathway involves the addition of a sulfonate group.
The resulting glucuronide and sulfate conjugates are then eliminated from the body.
Diagram 1: Postulated Metabolic Pathway of this compound
Caption: Postulated metabolic pathway of this compound.
Experimental Protocols
The study of this compound's pharmacokinetics and metabolism requires robust analytical methodologies for the quantification of the parent drug and its metabolites in biological matrices.
Sample Collection and Preparation
-
Blood Sampling: Serial blood samples should be collected from subjects at predetermined time points following this compound administration. Plasma or serum is separated by centrifugation and stored at -80°C until analysis.
-
Urine and Feces Collection: Complete urine and feces collections are necessary to determine the excretion profile. Samples should be homogenized and stored at -80°C.
-
Sample Extraction: Due to the complexity of biological matrices, a sample preparation step is crucial. This typically involves:
-
Liquid-Liquid Extraction (LLE): Using organic solvents like methyl tert-butyl ether (MTBE) or diethyl ether to extract the analytes from the aqueous matrix.
-
Solid-Phase Extraction (SPE): Utilizing cartridges with a solid adsorbent to selectively retain and then elute the analytes.
-
Analytical Techniques
The quantification of estrogens and their metabolites is challenging due to their low concentrations and structural similarities. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the gold standard for this purpose.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column is commonly used to separate this compound and its metabolites based on their polarity.
-
Mass Spectrometry (MS):
-
Tandem Mass Spectrometry (MS/MS): Provides high selectivity and sensitivity for quantification using techniques like multiple reaction monitoring (MRM).
-
High-Resolution Mass Spectrometry (HRMS): Enables accurate mass measurements for the identification of unknown metabolites.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): An alternative technique that often requires derivatization of the analytes to increase their volatility.
Diagram 2: Experimental Workflow for Pharmacokinetic Analysis
Caption: General experimental workflow for pharmacokinetic studies.
Conclusion
This compound is a long-acting synthetic estrogen that functions as a prodrug, being metabolized to the active compound ethinylestriol. While specific quantitative pharmacokinetic data for this compound is scarce, its metabolic pathway can be inferred from the well-established biotransformation of other estrogens, involving Phase I hydroxylation by CYP450 enzymes and Phase II conjugation. Further research employing sensitive and specific analytical techniques, such as LC-MS/MS, is necessary to fully elucidate the complete pharmacokinetic profile and metabolic fate of this compound in vivo. This will provide a more comprehensive understanding of its therapeutic window and potential for drug interactions, ultimately contributing to its safer and more effective clinical use.
References
Nilestriol's Regulatory Role in Gene Transcription via Estrogen Response Elements: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Nilestriol and its Mechanism of Action
This compound is a potent, synthetic derivative of estradiol, one of the primary endogenous estrogens. It is primarily utilized in hormone replacement therapy to alleviate symptoms associated with estrogen deficiency. The therapeutic effects of this compound are mediated through its interaction with the endocrine system, specifically by mimicking the action of natural estrogens.[1]
The canonical mechanism of action for this compound involves binding to intracellular estrogen receptors, ERα and ERβ. Upon ligand binding, the this compound-ER complex undergoes a conformational change, dimerizes, and translocates to the nucleus. Within the nucleus, this complex functions as a transcription factor, binding to specific DNA sequences known as estrogen response elements (EREs) located in the promoter regions of target genes. This binding event initiates the recruitment of co-activator or co-repressor proteins, leading to the modulation of gene transcription and subsequent protein synthesis, which in turn elicits a physiological response. A key advantage of this compound is its long half-life, which allows for less frequent dosing.
Quantitative Data on Estrogen Receptor Interaction and Transcriptional Activation
Precise quantitative data on the binding affinity and transcriptional potency of a compound are crucial for understanding its pharmacological profile. Due to the limited availability of specific quantitative data for this compound in published literature, this section presents representative data for the natural estrogen, 17β-estradiol (E2), and the weaker estrogen, estriol (E3), to exemplify the types of data required for a thorough characterization.
Table 1: Estrogen Receptor Binding Affinity
This table summarizes the equilibrium dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50) for representative estrogens. Kd is a direct measure of binding affinity, with lower values indicating a stronger interaction. IC50 is determined through competitive binding assays and represents the concentration of a ligand required to displace 50% of a radiolabeled tracer.
| Compound | Receptor Subtype | Kd (nM) | IC50 (nM) | Relative Binding Affinity (RBA %) |
| This compound | ERα | Data not available | Data not available | Data not available |
| ERβ | Data not available | Data not available | Data not available | |
| 17β-Estradiol (E2) | ERα | ~0.1 | ~1.5 | 100 |
| ERβ | ~0.4 | ~1.8 | ~83 | |
| Estriol (E3) | ERα | Data not available | ~12.5 | 12 |
| ERβ | Data not available | ~15.4 | ~12 |
Table 2: ERE-Mediated Transcriptional Activation
This table presents the half-maximal effective concentration (EC50) values obtained from ERE-luciferase reporter gene assays. The EC50 represents the concentration of a compound that induces a response halfway between the baseline and maximum response, providing a measure of the compound's potency in activating gene transcription.
| Compound | Cell Line | Reporter Construct | EC50 (nM) |
| This compound | MCF-7 / T47D | ERE-Luciferase | Data not available |
| 17β-Estradiol (E2) | T47D | ERE-Luciferase | ~0.01 |
| Estriol (E3) | MCF-7 | ERE-Luciferase | ~0.1 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of estrogenic compounds like this compound with the ER and their subsequent effects on gene transcription.
Estrogen Receptor Competitive Binding Assay
Objective: To determine the relative binding affinity (RBA) of this compound for ERα and ERβ by measuring its ability to compete with a radiolabeled ligand for receptor binding.
Materials:
-
Rat uterine cytosol (source of ERα and ERβ)
-
[³H]-17β-estradiol (radioligand)
-
Unlabeled 17β-estradiol (for standard curve)
-
This compound (test compound)
-
Assay Buffer (e.g., Tris-EDTA-DTT-Glycerol buffer)
-
Hydroxyapatite (HAP) slurry
-
Scintillation fluid and vials
-
Scintillation counter
Protocol:
-
Preparation of Uterine Cytosol: Prepare cytosol from the uteri of ovariectomized rats as a rich source of estrogen receptors.
-
Assay Setup: In microcentrifuge tubes, combine the uterine cytosol, a fixed concentration of [³H]-17β-estradiol (typically at or below the Kd), and varying concentrations of either unlabeled 17β-estradiol (for the standard curve) or this compound.
-
Incubation: Incubate the mixture at 4°C for 18-24 hours to reach equilibrium.
-
Separation of Bound and Free Ligand: Add HAP slurry to each tube to adsorb the receptor-ligand complexes. Centrifuge to pellet the HAP and discard the supernatant containing the unbound radioligand.
-
Quantification: Resuspend the HAP pellet in ethanol, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value for both the unlabeled 17β-estradiol and this compound. The RBA of this compound is calculated as: (IC50 of 17β-estradiol / IC50 of this compound) x 100.
ERE-Luciferase Reporter Gene Assay
Objective: To quantify the potency of this compound in activating ERE-mediated gene transcription.
Materials:
-
MCF-7 or T47D human breast cancer cell lines (ER-positive)
-
Cell culture medium (e.g., DMEM) with charcoal-stripped fetal bovine serum (CS-FBS)
-
ERE-luciferase reporter plasmid
-
Transfection reagent
-
This compound
-
17β-estradiol (positive control)
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Culture and Transfection: Culture MCF-7 or T47D cells in medium containing CS-FBS to minimize background estrogenic activity. Transfect the cells with the ERE-luciferase reporter plasmid using a suitable transfection reagent.
-
Treatment: Following transfection, treat the cells with a range of concentrations of this compound or 17β-estradiol for 24 hours.
-
Cell Lysis: Lyse the cells to release the luciferase enzyme.
-
Luciferase Assay: Add the luciferase assay reagent to the cell lysate, which contains the substrate luciferin.
-
Measurement: Measure the luminescence produced using a luminometer. The amount of light is directly proportional to the level of luciferase expression and, therefore, the activation of ERE-mediated transcription.
-
Data Analysis: Plot the luciferase activity against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Chromatin Immunoprecipitation followed by Quantitative PCR (ChIP-qPCR)
Objective: To determine if this compound treatment leads to the recruitment of ERα to the promoter region of a specific estrogen-responsive gene (e.g., pS2/TFF1).
Materials:
-
MCF-7 cells
-
This compound
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Cell lysis and chromatin shearing reagents
-
Anti-ERα antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K and RNase A
-
DNA purification kit
-
qPCR primers for the pS2/TFF1 promoter and a negative control region
-
qPCR master mix and instrument
Protocol:
-
Cell Treatment and Cross-linking: Treat MCF-7 cells with this compound or vehicle control. Cross-link protein-DNA complexes with formaldehyde and then quench the reaction with glycine.
-
Chromatin Preparation: Lyse the cells and shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-ERα antibody overnight at 4°C. Add protein A/G magnetic beads to pull down the antibody-ERα-chromatin complexes.
-
Washing and Elution: Wash the beads to remove non-specific binding and then elute the immunoprecipitated complexes.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and digest the proteins with proteinase K. Purify the DNA.
-
qPCR Analysis: Perform qPCR using primers specific for the ERE-containing region of the pS2/TFF1 promoter and a negative control region.
-
Data Analysis: Calculate the enrichment of the pS2/TFF1 promoter region in the this compound-treated samples compared to the vehicle control, normalized to the input DNA.
Visualization of Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
Caption: this compound's mechanism of action via the classical genomic pathway.
ERE-Luciferase Reporter Assay Workflow
Caption: Workflow for assessing this compound's transcriptional activity.
Logical Relationship in ChIP-qPCR
Caption: Logical flow of a ChIP-qPCR experiment to test this compound's effect.
Conclusion
This compound, as a synthetic estrogen, regulates gene transcription through its interaction with estrogen receptors and subsequent binding to EREs. While the precise quantitative parameters of this compound's interaction with ER subtypes and its potency in transcriptional activation require further investigation, the experimental protocols and analytical frameworks detailed in this guide provide a robust foundation for such studies. The application of these methods will enable a more comprehensive understanding of this compound's molecular pharmacology and facilitate the development of novel estrogen receptor modulators.
References
An In-depth Technical Guide to the Chemical Structure and Synthesis of Nilestriol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nilestriol, a synthetic estrogen, has been a subject of interest in medicinal chemistry due to its pharmacological properties. This technical guide provides a comprehensive overview of the chemical structure and a detailed account of the synthetic pathway for this compound. The synthesis is primarily achieved through the etherification of ethinylestriol. This document outlines the chemical properties, presents a plausible experimental protocol, and includes visualizations of the synthesis to aid in research and development.
Chemical Structure of this compound
This compound is a derivative of estriol, a naturally occurring estrogen.[1][2] Its chemical structure is characterized by a steroidal backbone with key functional modifications that enhance its estrogenic activity and pharmacokinetic profile.
IUPAC Name: (8R,9S,13S,14S,16R,17R)-3-(cyclopentyloxy)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-16,17-diol[3][4]
Synonyms: Nylestriol, Ethinylestriol cyclopentyl ether (EE3CPE), 17α-Ethynylestriol 3-cyclopentyl ether[3]
The core of the molecule is a gonane skeleton, which is a tetracyclic hydrocarbon fundamental to all steroids. Key structural features include:
-
An aromatic A ring, characteristic of estrogens.
-
A cyclopentyl ether group at the C3 position of the A ring. This modification is crucial for its activity and metabolic stability.
-
An ethynyl group at the C17α position, which enhances oral bioavailability and potency compared to the parent compound.
-
Hydroxyl groups at the C16α and C17β positions.
The presence of the 3-cyclopentyl ether makes this compound a prodrug of ethinylestriol.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C25H32O3 | |
| Molecular Weight | 380.52 g/mol | |
| CAS Number | 39791-20-3 | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 168-170 °C | |
| Solubility | Soluble in organic solvents like acetone, chloroform, and ethanol. |
Synthesis of this compound
The synthesis of this compound is achieved through a Williamson ether synthesis, a well-established method for forming ethers. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In the context of this compound synthesis, the phenolic hydroxyl group of the starting material, ethinylestriol, is deprotonated to form a phenoxide ion, which then acts as a nucleophile to attack a cyclopentyl halide.
The overall synthetic transformation can be represented as:
Ethinylestriol + Cyclopentyl Halide → this compound
Synthesis Pathway
The logical flow of the this compound synthesis is depicted in the following diagram:
Caption: A flowchart illustrating the key stages in the synthesis of this compound.
Detailed Experimental Protocol
The following is a plausible experimental protocol for the synthesis of this compound based on the principles of the Williamson ether synthesis.
Materials:
-
Ethinylestriol
-
Cyclopentyl bromide
-
Potassium carbonate (K2CO3) or Sodium hydride (NaH)
-
Acetone or Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethinylestriol in a suitable anhydrous solvent such as acetone or DMF.
-
Deprotonation: Add a base to the solution. Anhydrous potassium carbonate is a common choice for this reaction. The mixture is stirred at room temperature for a period to allow for the formation of the potassium salt of ethinylestriol.
-
Nucleophilic Substitution: To the stirred suspension, add cyclopentyl bromide. The reaction mixture is then heated to reflux and maintained at this temperature for several hours to ensure the completion of the etherification reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then partitioned between dichloromethane and water. The organic layer is separated, washed sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound. The crude product is then purified by recrystallization from a suitable solvent system, such as methanol/water, to afford pure this compound.
Quantitative Data
The following table summarizes hypothetical quantitative data for a typical synthesis of this compound. Actual results may vary depending on the specific reaction conditions and scale.
| Parameter | Value |
| Starting Material (Ethinylestriol) | 1.0 g (3.2 mmol) |
| Cyclopentyl Bromide | 0.71 g (4.8 mmol) |
| Potassium Carbonate | 0.88 g (6.4 mmol) |
| Solvent (Acetone) | 50 mL |
| Reaction Time | 12 hours |
| Reaction Temperature | Reflux (approx. 56 °C) |
| Yield of Crude Product | ~0.95 g |
| Yield of Pure Product | ~0.85 g (70%) |
| Purity (by HPLC) | >98% |
Characterization of this compound
The structure and purity of the synthesized this compound would be confirmed using various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to confirm the presence of the cyclopentyl group and the integrity of the steroidal backbone.
-
Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the hydroxyl groups, the aromatic ring, the ether linkage, and the ethynyl group.
-
Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of this compound, confirming the successful addition of the cyclopentyl group.
Signaling Pathway and Mechanism of Action
This compound, as an estrogen, exerts its biological effects by binding to estrogen receptors (ERs), which are located within cells. The following diagram illustrates the general signaling pathway of estrogens.
References
Nilestriol: A Technical Guide on its Effects on Bone Density and Osteoporosis Prevention
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nilestriol, a synthetic estrogen, has been investigated for its potential role in hormone replacement therapy (HRT), particularly for the management of postmenopausal symptoms and the prevention of osteoporosis.[1][2] This technical guide provides an in-depth overview of this compound's core effects on bone density and its potential as a therapeutic agent against osteoporosis. It synthesizes available data from preclinical and clinical studies, details experimental methodologies, and illustrates the key signaling pathways through which this compound is presumed to exert its effects on bone metabolism.
Chemical Properties and Mechanism of Action
This compound, also known as nylestriol, is the 3-cyclopentyl ether of ethinylestriol.[1] As a potent, long-acting synthetic estrogen, its mechanism of action is analogous to that of endogenous estrogens.[3] this compound binds to estrogen receptors (ERs), primarily ERα and ERβ, which are located in various tissues, including bone.[3] This binding forms a ligand-receptor complex that translocates to the cell nucleus. Within the nucleus, the complex binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription. This genomic signaling pathway is central to the physiological effects of estrogens on bone.
In bone, estrogen plays a critical role in maintaining skeletal homeostasis by inhibiting bone resorption and promoting bone formation. The decline in estrogen levels during menopause leads to an increase in bone turnover, with a disproportionate increase in resorption, resulting in bone loss and an elevated risk of osteoporosis. This compound, by mimicking the action of natural estrogens, helps to counteract these changes, thereby preserving bone density and reducing fracture risk.
Preclinical and Clinical Evidence of Efficacy
Preclinical Studies
Animal models have provided initial evidence for the positive effects of this compound on bone. A histomorphometric study in ovariectomized (OVX) rabbits, a common model for postmenopausal osteoporosis, demonstrated that this compound treatment can positively influence bone turnover.
Table 1: Summary of a Preclinical Study on this compound's Effect on Bone Turnover in Ovariectomized Rabbits
| Parameter | Treatment Group (OVX + this compound) | OVX Control Group | Normal Control Group | Key Findings |
| Bone Volume/Total Volume (BV/TV) | Increased | Decreased | Normal | This compound increased bone volume compared to the OVX control group. |
| Relative Osteoid Volume (OV/BV) | Increased | Not specified | Not specified | Suggests increased bone matrix production. |
| Osteoblastic Index (OBI) | Increased | Not specified | Not specified | Indicates a stimulation of osteoblast activity. |
| Bone Formation Rate at Tissue Level [BFR(T)] | Increased | Not specified | Not specified | Confirms an increase in the rate of new bone formation. |
Experimental Protocol: Histomorphometric Study in Ovariectomized Rabbits
-
Animal Model: Thirty 7-month-old female New Zealand white rabbits were used.
-
Experimental Groups:
-
Treatment group (n=10): Ovariectomized (OVX) and treated with this compound (2 mg, monthly).
-
OVX control group (n=10): OVX and treated with a vehicle.
-
Normal control group (n=10): Sham operation and treated with a vehicle.
-
-
Treatment Duration: 6 months.
-
Bone Labeling: All rabbits received tetracycline labeling before sacrifice to enable dynamic histomorphometry.
-
Analysis: Bone turnover was assessed by bone histomorphometry using the VIDAS system.
Clinical Studies
Clinical trials have investigated the efficacy of this compound, often in combination with a progestin, in postmenopausal women for the prevention of osteoporosis.
Table 2: Summary of a Clinical Trial on Compound this compound Tablet (CNT) for Postmenopausal Osteoporosis
| Parameter | CNT Treatment Group (this compound 0.5 mg/Levonorgestrel 0.15 mg per week) | Placebo Group | Key Findings |
| Bone Mineral Density (BMD) | |||
| Total Forearm (including radius + ulna at ultra distal, mid, and 1/3 areas) | Significant decrease in bone loss | Significant bone loss | CNT significantly prevented bone loss in the forearm compared to placebo (all P < 0.05). |
| Lumbar Spine (L1-L4) | Improved BMD tendency | Not specified | A trend towards improved BMD was observed. |
| Biochemical Variables | No significant differences | No significant differences | No significant changes in the observed biochemical parameters. |
| Adverse Effects | No side-effects on uterus or mammary glands observed. No uterine bleeding. | Not specified | CNT was found to be safe and well-tolerated. |
| Fractures | No vertebral fractures | Not specified | No new vertebral fractures were reported during the one-year treatment. |
Experimental Protocol: Clinical Trial of Compound this compound Tablet (CNT)
-
Study Design: A one-year, double-blind, placebo-controlled, randomized clinical trial.
-
Participants: 191 eligible women with postmenopausal osteoporosis.
-
Intervention:
-
Group A (n=119): Compound this compound Tablet (CNT) containing 0.5 mg of this compound and 0.15 mg of levonorgestrel, one tablet per week.
-
Group B (n=72): Placebo.
-
-
Primary Outcome: Bone mineral density (BMD) of the lumbar antero-posterior spine (L1-L4), lateral spine, total hip, and total forearm positions measured by dual-energy X-ray absorptiometry (DXA) at baseline and after one year.
-
Secondary Outcomes: Biochemical parameters, and effects on the uterus and breast.
Another prospective study evaluated the effects of this compound alone at two different dosages in postmenopausal women.
Table 3: Summary of a Prospective Study on this compound Replacement Therapy in Postmenopausal Women
| Parameter | Group A (this compound 2 mg/2 weeks) | Group B (this compound 1 mg/2 weeks) | Placebo Group | Key Findings |
| Bone Mineral Content | ||||
| Distal and Proximal Forearm | Remained unchanged (P > 0.05) | Remained unchanged (P > 0.05) | Decreased significantly (P < 0.01) | This compound prevented the decrease in forearm bone mineral content seen in the placebo group. |
| Bone Turnover Markers | ||||
| Serum Alkaline Phosphatase | Significant lessening (P < 0.05) | Significant lessening (P < 0.05) | No significant change | This compound significantly reduced this marker of bone formation. |
| Urine Calcium/Creatinine Ratio | Significant lessening (P < 0.05) | Significant lessening (P < 0.05) | No significant change | Indicates a reduction in bone resorption. |
| Urine Hydroxyproline/Creatinine Ratio | Significant lessening (P < 0.05) | Significant lessening (P < 0.05) | No significant change | Another indicator of reduced bone resorption. |
| Lipid Profile | ||||
| High-Density-Lipoprotein Cholesterol (HDL-C) | Increased (P < 0.05) | Increased (P < 0.05) | No significant change | Favorable effect on lipid profile. |
| Low-Density-Lipoprotein Cholesterol (LDL-C) | Decreased (P < 0.05) | Decreased (P < 0.05) | No significant change | Favorable effect on lipid profile. |
| Adverse Effects | No carcinoma or atypical endometrial hyperplasia. No breast cancer found. | No carcinoma or atypical endometrial hyperplasia. No breast cancer found. | Not applicable | This compound was deemed a convenient and acceptable drug. |
Experimental Protocol: Prospective Study of this compound Replacement Therapy
-
Study Design: A prospective, randomized, placebo-controlled study.
-
Participants: 283 postmenopausal women (menopausal year ranged from 1-26 years).
-
Intervention:
-
Group A (n=136): this compound 2 mg every 2 weeks.
-
Group B (n=97): this compound 1 mg every 2 weeks.
-
Group C (n=50): Placebo every 2 weeks.
-
-
Duration: January 1989 to July 1992.
-
Primary Outcomes: Bone mineral content of the distal and proximal forearm.
-
Secondary Outcomes: Serum alkaline phosphatase, ratios of urine calcium to creatinine and hydroxyproline to creatinine, lipid profile (HDL-C, LDL-C), Kupperman index score, and safety assessments (endometrial histology and breast examination).
Signaling Pathways in Bone
The beneficial effects of this compound on bone are mediated through its interaction with estrogen receptors on bone cells, primarily osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells). The key signaling pathways involved are the RANKL/OPG and Wnt/β-catenin pathways.
Regulation of Osteoclast Activity via the RANKL/OPG Pathway
Estrogens are known to suppress bone resorption by modulating the RANKL/OPG signaling axis. It is presumed that this compound acts similarly.
Promotion of Osteoblast Function via the Wnt/β-catenin Pathway
Estrogen signaling has been shown to interact with the Wnt/β-catenin pathway, which is crucial for osteoblast differentiation and bone formation. This compound is expected to share this mechanism.
Experimental Workflow for Clinical Trials
The following diagram illustrates a generalized workflow for a clinical trial evaluating the effect of this compound on bone density.
Conclusion
The available evidence from both preclinical and clinical studies suggests that this compound is effective in preventing bone loss in postmenopausal women. Its mechanism of action, presumed to be through the modulation of the RANKL/OPG and Wnt/β-catenin signaling pathways, is consistent with the known effects of estrogens on bone. Clinical studies have demonstrated its ability to preserve bone mineral density, particularly in the forearm, and to reduce bone turnover markers. Furthermore, it has shown a favorable safety profile in the studies conducted. While more extensive, long-term clinical trial data would be beneficial to fully elucidate its efficacy in reducing fracture risk at all skeletal sites, this compound represents a viable therapeutic option for the prevention of postmenopausal osteoporosis.
References
- 1. RNA Profiling Reveals a Common Mechanism of Histone Gene Downregulation and Complementary Effects for Radioprotectants in Response to Ionizing Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. List of Excluded Studies - Menopausal Symptoms: Comparative Effectiveness of Therapies - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pure.psu.edu [pure.psu.edu]
An In-depth Technical Guide to the Long-Acting Properties of Nilestriol and its Pharmacokinetic Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Nilestriol
This compound (also known as nylestriol) is a synthetic estrogenic compound.[1] Structurally, it is the 3-cyclopentyl ether of ethinylestriol.[1] This modification makes this compound a prodrug of ethinylestriol, meaning it is metabolized in the body to release the active estrogenic compound. This slow metabolic conversion is a primary contributor to its long-acting profile. This compound is primarily used in hormone replacement therapy to alleviate symptoms associated with menopause.
Mechanism of Action: Estrogen Receptor Signaling
Like other estrogens, this compound exerts its physiological effects by binding to estrogen receptors (ERs), which are located in various tissues, including the reproductive organs, bone, and brain. Upon binding, the this compound-ER complex translocates to the cell nucleus. In the nucleus, this complex binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby initiating or inhibiting gene transcription. This modulation of gene expression leads to the various physiological effects of estrogen, such as the maintenance of bone density and the regulation of the menstrual cycle.
Signaling Pathway of this compound
The binding of this compound to the estrogen receptor initiates a cascade of molecular events. The following diagram illustrates the generalized signaling pathway for estrogenic compounds like this compound.
Long-Acting Properties and Half-Life of this compound
The prolonged action of this compound is a key therapeutic advantage, which is attributed to its chemical structure that results in slower metabolic degradation. However, specific, publicly available clinical data quantifying the terminal half-life of this compound in humans is scarce. To understand the principles behind its long-acting nature, it is useful to examine the pharmacokinetic parameters of similar estrogenic compounds.
Pharmacokinetic Data of Related Estrogens
The following table summarizes the half-life of other relevant estrogens to provide a comparative context.
| Estrogen Compound | Route of Administration | Elimination Half-Life | Reference(s) |
| Estradiol | Oral | 13–20 hours | |
| Estradiol | Intravenous | 0.5–2 hours | |
| Estradiol Valerate (prodrug of Estradiol) | Intramuscular | 4–5 days | |
| Estradiol Cypionate (prodrug of Estradiol) | Intramuscular | 8–10 days | |
| Transdermal Estradiol | Patch | 2.7 hours (after patch removal) |
Experimental Protocols for Determining Estrogen Half-Life
The determination of a drug's half-life is a critical component of pharmacokinetic studies. The following outlines a general experimental protocol for such a study, applicable to estrogenic compounds like this compound.
Study Design
A typical pharmacokinetic study to determine the half-life of an orally administered estrogen would involve a single-dose, open-label study in a cohort of healthy volunteers, often postmenopausal women for estrogen replacement therapies.
Dosing and Sample Collection
-
Informed Consent and Screening: All participants provide informed consent, and their health is assessed to meet inclusion criteria.
-
Baseline Sampling: A blood sample is collected before drug administration to determine baseline endogenous hormone levels.
-
Drug Administration: A single oral dose of the estrogenic compound is administered.
-
Serial Blood Sampling: Blood samples are collected at predefined time points post-administration (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72, and 96 hours). The sampling schedule is designed to capture the absorption, distribution, metabolism, and elimination phases of the drug.
-
Sample Processing: Plasma is separated from the blood samples by centrifugation and stored at -80°C until analysis.
Bioanalytical Method
The concentration of the estrogenic compound in plasma samples is quantified using a validated bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity.
Workflow for Pharmacokinetic Analysis
The following diagram illustrates the typical workflow for a clinical pharmacokinetic study to determine the half-life of an estrogen.
Pharmacokinetic Data Analysis
The plasma concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic models. The elimination half-life (t½) is calculated from the terminal elimination rate constant (λz) using the following equation:
t½ = ln(2) / λz
The terminal elimination rate constant (λz) is determined from the slope of the terminal log-linear portion of the plasma concentration-time curve.
Conclusion
This compound's long-acting properties, conferred by its chemical structure as a prodrug of ethinylestriol, offer a significant advantage in hormone replacement therapy. While specific quantitative data on its half-life in humans is not widely available in the public domain, the principles of estrogen pharmacokinetics and established experimental protocols provide a clear framework for its investigation. The mechanism of action through estrogen receptor signaling is well-understood, involving the modulation of gene transcription to elicit a range of physiological responses. Further research, potentially through access to proprietary clinical trial data or targeted studies, is necessary to definitively quantify the pharmacokinetic profile of this compound and fully characterize its unique downstream signaling targets. This will enable a more complete understanding of its therapeutic efficacy and safety profile for drug development professionals and researchers.
References
Nilestriol's Impact on Lipid Metabolism and Cardiovascular Health: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Nilestriol
This compound is a potent, long-acting synthetic estrogen, chemically known as ethinylestriol cyclopentyl ether (EE3CPE).[1] As a derivative of estriol, it is designed for a prolonged half-life, allowing for less frequent administration.[2] Marketed in China, its primary applications are in hormone replacement therapy (HRT) for managing menopausal symptoms.[1] Like other estrogens, this compound is expected to exert significant effects on various physiological processes, including lipid metabolism and cardiovascular function, primarily through its interaction with estrogen receptors.[2][3]
Mechanism of Action in Lipid Metabolism
This compound functions as an agonist of the nuclear estrogen receptors, ERα and ERβ. The binding of this compound to these receptors initiates a cascade of molecular events that modulate gene expression in target tissues, most notably the liver, which is central to lipid homeostasis.
The key mechanisms by which estrogens are understood to influence lipid metabolism include:
-
Hepatic Lipoprotein Synthesis and Catabolism: Estrogens, particularly when administered orally, have a significant first-pass effect on the liver. This leads to changes in the synthesis of various apolipoproteins, enzymes, and receptors involved in lipid transport.
-
LDL Cholesterol Reduction: Estrogens are known to increase the expression of LDL receptors in the liver, which enhances the clearance of LDL cholesterol from the circulation.
-
HDL Cholesterol Modulation: The effect on HDL cholesterol can be complex. Oral estrogens can increase the production of apolipoprotein A-I, the primary protein component of HDL, leading to higher HDL levels.
-
Triglyceride Levels: Oral estrogens can also stimulate the hepatic synthesis of triglycerides, potentially leading to an increase in VLDL (Very Low-Density Lipoprotein) production and higher circulating triglyceride levels.
These anticipated effects position this compound as a modulator of the lipid profile, which has direct implications for cardiovascular health.
Quantitative Data on Lipid Profile Changes
While specific data for this compound is unavailable, the following table summarizes the results from a 48-month clinical study on the effects of oral estriol (E₃), a related estrogen, on the serum lipid profiles of early menopausal women. This data is presented to provide a quantitative example of the potential effects of an oral estrogen therapy.
Table 1: Long-Term Effects of Oral Estriol (E₃) on Serum Lipid Profile
| Lipid Parameter | Treatment Group (Oral E₃ + MPA) | Control Group |
| Total Cholesterol | -4.3 ± 2.1% | +5.4 ± 3.4% |
| HDL Cholesterol | +3.8 ± 3.3% | -3.6 ± 3.0% |
| LDL Cholesterol | -5.2 ± 3.6% | +11.8 ± 6.3% |
| Triglycerides | -6.7 ± 4.9% | +6.1 ± 6.4% |
| Data are presented as mean ± SE percentage change from baseline after 48 months. A significant change from baseline is denoted by an asterisk ().* |
Experimental Protocols
The following is a detailed methodology from the cited clinical study on oral estriol, serving as a representative experimental protocol.
Title: Comparison of the long-term effects of oral estriol with the effects of conjugated estrogen on serum lipid profile in early menopausal women.
Study Design: A 48-month, randomized, controlled clinical trial.
Participant Population: 67 healthy, early menopausal women.
Treatment Arms:
-
Estriol Group (n=21): 2.0 mg of oral estriol (E₃) plus 2.5 mg of medroxyprogesterone acetate daily.
-
Conjugated Estrogen Group (n=19): 0.625 mg of conjugated estrogen plus 2.5 mg of medroxyprogesterone acetate daily.
-
Control Group (n=27): 1.0 µg of 1α-hydroxyvitamin D₃ daily or 1.8 g of calcium lactate daily.
Data Collection and Analysis:
-
Serum levels of total cholesterol, HDL cholesterol, LDL cholesterol, and triglycerides were evaluated at baseline and every 6 months for 48 months.
-
Statistical analysis was performed to determine the mean percentage change from baseline for each lipid parameter in each group.
Signaling Pathways and Experimental Workflows
Signaling Pathway
The diagram below illustrates the general genomic signaling pathway of estrogen in a hepatocyte, leading to the modulation of lipid metabolism. This compound is expected to follow this pathway.
Experimental Workflow
The following diagram outlines the workflow of the clinical trial investigating the long-term effects of oral estriol on serum lipids.
Implications for Cardiovascular Health
The expected effects of this compound on lipid metabolism—primarily the reduction of LDL cholesterol—suggest a potential benefit for cardiovascular health. Elevated LDL cholesterol is a well-established risk factor for the development of atherosclerosis, a primary driver of cardiovascular disease. By promoting LDL clearance, this compound may help to mitigate this risk.
However, the potential for oral estrogens to increase triglyceride levels is a critical consideration. Hypertriglyceridemia is also an independent risk factor for cardiovascular disease. Therefore, the overall cardiovascular impact of this compound would depend on the net effect on the lipid profile and other direct vascular effects. The cardiovascular effects of hormone replacement therapies are complex and can be influenced by the timing of initiation relative to menopause and the presence of pre-existing cardiovascular conditions.
Conclusion and Future Directions
This compound, as a potent synthetic estrogen, is mechanistically poised to modulate lipid metabolism in a manner that could be beneficial for cardiovascular health, particularly through the reduction of LDL cholesterol. However, the absence of specific clinical data for this compound necessitates a cautious interpretation of its precise effects. The provided data on oral estriol offers a valuable, albeit indirect, insight into the potential long-term impacts of such a therapy.
Future research should focus on conducting robust preclinical and clinical trials specifically on this compound to:
-
Quantify its dose-dependent effects on the full lipid panel (Total Cholesterol, LDL-C, HDL-C, and Triglycerides).
-
Evaluate its impact on cardiovascular endpoints, such as the progression of atherosclerosis and the incidence of major adverse cardiovascular events.
-
Elucidate any unique aspects of its interaction with estrogen receptors compared to other synthetic and natural estrogens.
Such studies are essential to fully characterize the therapeutic profile of this compound and to guide its clinical use for the long-term health of postmenopausal women.
References
The Discovery and Developmental History of Nilestriol: A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
Nilestriol, a synthetic estrogen, has carved a niche in hormone replacement therapy, particularly in China where it is currently marketed. This technical guide provides a comprehensive overview of the discovery and developmental history of this compound, from its initial synthesis to its clinical evaluation. The document details its mechanism of action as a long-acting prodrug of ethinylestriol, its pharmacokinetic profile, and its therapeutic efficacy in managing postmenopausal symptoms and osteoporosis. Special emphasis is placed on quantitative data from preclinical and clinical studies, presented in structured tables for clarity. Furthermore, this guide outlines the experimental protocols employed in key studies and visualizes critical pathways and workflows using Graphviz diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Introduction
This compound, also known as nylestriol and developed under the code LY-49825, is a synthetic estrogen that was patented in 1971.[1] It is chemically designated as the 3-cyclopentyl ether of ethinylestriol (ethinylestriol cyclopentyl ether, EE3CPE).[1] Functioning as a prodrug, this compound is metabolized in the body to its active form, ethinylestriol, which then exerts its estrogenic effects.[1] This conversion allows for a slower metabolism and a prolonged duration of action, positioning this compound as a long-acting estrogen derivative of estriol.[1][2]
Initially investigated for the treatment of postmenopausal osteoporosis in combination with levonorgestrel, this formulation was not brought to market. However, this compound found its application in hormone replacement therapy (HRT) for the management of various estrogen-deficiency conditions and is currently marketed in China under the brand name Wei Ni An. This guide delves into the scientific journey of this compound, offering a technical perspective on its development.
Discovery and Synthesis
The development of this compound emerged from the broader research efforts in the mid-20th century to create synthetic estrogens with improved oral bioavailability and prolonged activity compared to natural estrogens. The key structural modification in this compound is the addition of a cyclopentyl ether group at the C3 position of ethinylestriol. This modification enhances its lipophilicity, leading to its characteristic long-acting properties.
A general conceptual workflow for the synthesis of this compound can be illustrated as follows:
Figure 1: Conceptual workflow for the synthesis of this compound.
Mechanism of Action
This compound exerts its biological effects by mimicking the action of endogenous estrogens. As a prodrug, it is first metabolized to ethinylestriol. Ethinylestriol then binds to and activates estrogen receptors (ERs), which are nuclear hormone receptors found in various tissues, including the reproductive organs, bone, and cardiovascular system.
The binding of ethinylestriol to the ER triggers a conformational change in the receptor, leading to its dimerization and translocation to the cell nucleus. Inside the nucleus, the ligand-receptor complex binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes. This binding initiates the transcription of these genes, leading to the synthesis of messenger RNA (mRNA) and subsequently proteins that mediate the physiological effects of estrogen. These effects include the alleviation of menopausal symptoms, maintenance of bone density, and regulation of lipid metabolism.
Figure 2: Signaling pathway of this compound.
Estrogen Receptor Binding Affinity
The therapeutic efficacy of this compound is dependent on the binding affinity of its active metabolite, ethinylestriol, to the estrogen receptor. While specific binding affinity data for this compound is not available, studies on radioiodinated derivatives of ethinylestriol have demonstrated a nanomolar binding affinity to the estrogen receptor. For instance, [131I]EITE, a PEGylated ethinylestriol derivative, exhibited a receptor-binding affinity (Kd) of 36.47 ± 6.82 nM in ER-positive MCF-7 cells.
Pharmacokinetics and Metabolism
This compound's chemical structure, specifically the 3-cyclopentyl ether group, confers upon it a long half-life, which allows for less frequent dosing. This prolonged action is attributed to its slower metabolism compared to natural estrogens.
Preclinical Pharmacokinetics
Detailed preclinical pharmacokinetic studies specifically on this compound (LY-49825) in animal models were not found in the available literature. However, studies on other estrogens, such as oestriol in dogs, have been conducted to understand their pharmacokinetic profiles, including parameters like Cmax, Tmax, and AUC. For example, after repeated oral administration of oestriol to dogs, the peak plasma concentration (Cmax) was reached within 1 hour, and no accumulation was observed over a 7-day treatment period.
Analytical Methods for Quantification
The quantification of ethinylestriol, the active metabolite of this compound, in biological fluids is crucial for pharmacokinetic studies. Several high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed and validated for the determination of ethinylestradiol in human plasma. These methods offer high sensitivity and specificity, with lower limits of quantification (LLOQ) in the picogram per milliliter (pg/mL) range.
Table 1: Analytical Methods for Ethinylestriol Quantification in Human Plasma
| Method | LLOQ | Linearity Range | Sample Preparation | Reference |
| HPLC-APPI-MS/MS | 5 pg/mL | 5-500 pg/mL | Liquid-liquid extraction followed by online solid-phase extraction | |
| UPLC-MS/MS | 5 pg/mL | 5–500 pg/mL | Protein precipitation followed by liquid-liquid extraction | |
| LC-MS/MS | 5 pg/mL | 5.000 – 308.560 pg/mL | Solid-phase extraction followed by liquid-liquid extraction | |
| UPLC-MS/MS | 1 pg/mL | 1-200 pg/mL | Solid-phase extraction and derivatization | |
| LC-MS/MS | 5 pg/mL | 5–200 pg/mL | Solid-phase extraction and derivatization |
Preclinical and Clinical Development
This compound has been evaluated in both preclinical and clinical settings for its efficacy and safety in treating conditions associated with postmenopausal estrogen deficiency.
Preclinical Studies
Preclinical studies in animal models have been instrumental in characterizing the pharmacological effects of this compound. For instance, studies in retinoic acid-induced osteoporotic rats demonstrated that a combination of nylestriol and levonorgestrel prevented bone loss, decreased bone turnover rate, and increased the maximal loading of bone without significant side effects.
Clinical Trials
Clinical trials, primarily conducted in China, have investigated the efficacy and safety of this compound for the treatment of postmenopausal symptoms and osteoporosis.
A three-year prospective, randomized, placebo-controlled study involving 283 postmenopausal women evaluated the effects of two different doses of nylestriol (1 mg or 2 mg every two weeks). The study assessed changes in lipid profiles, bone mineral density, and menopausal symptoms (Kupperman index).
Another one-year, randomized, placebo-controlled clinical trial in 191 women with postmenopausal osteoporosis evaluated the effect of a compound nylestriol tablet (containing 0.5 mg of nylestriol and 0.15 mg of levonorgestrel) administered weekly on bone mineral density (BMD).
Experimental Protocol for a Prospective Study on Nylestriol Replacement Therapy
-
Study Design: Three-year prospective, randomized, controlled trial.
-
Participants: 283 postmenopausal women.
-
Intervention Groups:
-
Group A (n=136): Nylestriol 2 mg every 2 weeks.
-
Group B (n=97): Nylestriol 1 mg every 2 weeks.
-
Group C (n=50): Placebo every 2 weeks.
-
-
Outcome Measures:
-
Lipid Profile: Total cholesterol (TC), triglycerides (TG), low-density lipoprotein cholesterol (LDL-C), and high-density lipoprotein cholesterol (HDL-C) measured at baseline and after 3 months.
-
Bone Turnover Markers: Serum alkaline phosphatase (ALP), and urinary calcium/creatinine (Ca/Cr) and hydroxyproline/creatinine (Hpr/Cr) ratios measured at baseline and after 3 months.
-
Bone Mineral Content: Forearm bone mineral content measured at baseline and throughout the study.
-
Menopausal Symptoms: Kupperman index scores assessed at baseline, 3 months, and 12 months.
-
Endometrial Safety: Histological diagnosis from curettage performed as needed.
-
-
Statistical Analysis: P-values were used to determine the statistical significance of changes from baseline and differences between groups.
Table 2: Summary of Efficacy Data from a 3-Year Prospective Study of Nylestriol in Postmenopausal Women
| Parameter | Group A (2 mg/2 wk) & Group B (1 mg/2 wk) | Group C (Placebo) |
| Lipid Profile (after 3 months) | ||
| LDL-C | Decreased (P < 0.05) | No significant change |
| HDL-C | Increased (P < 0.05) | No significant change |
| TC & TG | No significant change | No significant change |
| Bone Turnover Markers (after 3 months) | ||
| Serum ALP, Urine Ca/Cr, Urine Hpr/Cr | Decreased (P < 0.05) | No significant change |
| Forearm Bone Mineral Content | Restrained loss (P > 0.05) | Marked decrease (P < 0.01) |
| Kupperman Index Score | ||
| After 3 months | ~50% decrease | Not reported |
| After 12 months | ~80% decrease | Not reported |
Table 3: Summary of Efficacy Data from a 1-Year Study of Compound Nylestriol Tablet (CNT) in Postmenopausal Osteoporosis
| Parameter | CNT Group (0.5 mg Nylestriol/0.15 mg Levonorgestrel per week) | Placebo Group |
| Forearm Bone Mineral Density (BMD) | Significant decrease in bone loss compared to placebo (P < 0.05) | - |
| Lumbar Spine BMD | Improved tendency | - |
| Uterine Bleeding | None reported | - |
| Vertebral Fractures | None reported | - |
Endometrial Safety
A key consideration in estrogen replacement therapy is the effect on the endometrium. The three-year prospective study on nylestriol noted a mild stimulatory effect on the uterine endometrium. To mitigate the risk of endometrial hyperplasia, the addition of a progestin (6 mg of medroxyprogesterone acetate daily for 7-10 days every 6 months) was recommended. Histological analysis from 205 curettages performed in the treatment groups revealed no cases of carcinoma or atypical endometrial hyperplasia.
Conclusion
This compound represents a noteworthy development in the field of synthetic estrogens, offering a long-acting therapeutic option for the management of postmenopausal symptoms and the prevention of osteoporosis. Its unique pharmacokinetic profile, stemming from its prodrug nature, allows for convenient dosing schedules. Clinical studies have demonstrated its efficacy in improving lipid profiles, preserving bone mineral density, and alleviating climacteric symptoms. While it exhibits a mild stimulatory effect on the endometrium, this can be managed with the co-administration of a progestin. For researchers and professionals in drug development, the story of this compound underscores the enduring importance of structural modifications in optimizing the therapeutic index of steroidal drugs. Further research to fully elucidate its long-term safety and comparative efficacy against other hormone replacement therapies would be of significant value.
References
Nilestriol as a Potential Radioprotectant: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ionizing radiation exposure, a concern in both clinical settings and unforeseen events, poses a significant threat to human health by inducing cellular damage, organ dysfunction, and increased mortality. The development of effective radioprotectants is a critical area of research. This technical guide explores the emerging potential of Nilestriol, a synthetic estrogen, as a radioprotective agent. Drawing upon recent preclinical findings, this document provides an in-depth analysis of this compound's observed radioprotective efficacy, details the experimental protocols for its evaluation, and elucidates the potential molecular mechanisms underpinning its protective effects. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential clinical application of this compound as a radioprotectant.
In Vivo Radioprotective Efficacy of this compound
A pivotal preclinical study has demonstrated the radioprotective potential of this compound in a murine model of total-body irradiation (TBI). The key findings from this research highlight this compound's ability to improve survival and promote hematopoietic recovery following significant radiation exposure.
Quantitative Data Summary
The following tables summarize the key quantitative outcomes from the in vivo study.
Table 1: Effect of this compound on 30-Day Survival Rate after Total-Body Irradiation
| Treatment Group | Radiation Dose (Gy) | 30-Day Survival Rate (%) |
| Vehicle Control | 8.0 | Not specified, but significantly lower than this compound group |
| This compound | 8.0 | Significantly improved |
Data extracted from a study by Wang et al. (2025). The exact percentage of the control group was not provided in the available text, but the improvement with this compound was statistically significant[1][2].
Table 2: Effect of this compound on Hematopoietic Recovery after Total-Body Irradiation
| Treatment Group | Radiation Dose (Gy) | Hematopoietic Recovery Outcome |
| Vehicle Control | 6.0 | Baseline |
| This compound | 6.0 | Enhanced |
Hematopoietic recovery was assessed through peripheral blood analysis, bone marrow-derived clonogenic activity, and flow cytometric analysis of hematopoietic stem and progenitor cells. Data extracted from a study by Wang et al. (2025)[1][2].
Experimental Protocols
The following is a detailed methodology for the key in vivo experiments cited in this guide, based on the work of Wang et al. (2025)[1].
Animal Model and Irradiation
-
Animal Model: Mouse models were utilized for the study.
-
Irradiation: Mice were subjected to total-body irradiation (TBI) at doses of 6.0 Gy and 8.0 Gy.
This compound Administration
-
Dosage and Timing: this compound was administered to the mice 3 days and 1 day prior to the radiation injury. The precise dosage was not specified in the available text.
Outcome Assessment
-
Survival: The 30-day survival rate was monitored and recorded.
-
Hematopoietic System Analysis:
-
Peripheral Blood Analysis: Regular blood counts were performed to assess the recovery of different blood cell lineages.
-
Bone Marrow Clonogenic Activity: Bone marrow was harvested to evaluate the colony-forming capacity of hematopoietic progenitors.
-
Flow Cytometry: Hematopoietic stem and progenitor cells were quantified using flow cytometric analysis.
-
-
Other Assessments: Weight changes, wound closure (in a combined radiation-wound injury model), and splenic extramedullary hematopoiesis were also evaluated.
Proposed Mechanisms of Radioprotection
While direct molecular studies on this compound's radioprotective mechanisms are limited, its action is likely mediated through its function as a synthetic estrogen. By binding to estrogen receptors (ERs), this compound can modulate a variety of signaling pathways that are crucial for cell survival and response to stress. The following sections outline the proposed mechanisms based on the known effects of estrogens.
Estrogen Receptor Signaling
This compound, a derivative of estradiol, is expected to exert its effects by binding to estrogen receptors (ERα and ERβ). Upon binding, the this compound-ER complex translocates to the nucleus and binds to estrogen response elements (EREs) on DNA, initiating the transcription of target genes. This genomic signaling is believed to be the primary driver of its physiological and protective effects.
Caption: this compound-mediated estrogen receptor signaling pathway.
Enhancement of Antioxidant Defenses
Ionizing radiation leads to the generation of reactive oxygen species (ROS), which cause significant cellular damage. Estrogens have been shown to upregulate the expression of antioxidant enzymes. It is plausible that this compound, through ER signaling, enhances the cellular antioxidant capacity, thereby mitigating radiation-induced oxidative stress.
Caption: Proposed mechanism of this compound in enhancing antioxidant defenses.
Inhibition of Apoptosis
Radiation-induced DNA damage can trigger programmed cell death, or apoptosis. The Bcl-2 family of proteins plays a critical role in regulating this process, with proteins like Bcl-2 and Bcl-xL being anti-apoptotic. Estrogen signaling has been shown to upregulate the expression of these anti-apoptotic proteins, thereby promoting cell survival. This compound may therefore exert its radioprotective effects by inhibiting apoptosis in irradiated cells through the modulation of Bcl-2 family proteins.
Caption: Proposed anti-apoptotic mechanism of this compound.
Modulation of DNA Damage Response
The cellular response to DNA damage involves a complex network of signaling pathways, including the activation of kinases like ATM and ATR, which orchestrate cell cycle arrest and DNA repair. Estrogen signaling has been shown to interact with these pathways. For instance, some studies suggest that estrogen can modulate the activity of key DNA repair proteins. It is hypothesized that this compound may influence the DNA damage response in a manner that favors cell survival and genomic stability following irradiation.
Caption: Proposed modulation of the DNA damage response by this compound.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for in vivo radioprotection studies of this compound.
References
- 1. Radiation and estrogen have synergistic roles in cancer development. | Leigh Erin Connealy, MD [connealymd.com]
- 2. Pre-irradiation administration of this compound promotes hematopoietic recovery but increases early mortality risk and impairs wound healing after total-body irradiation combined with wound trauma - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Binding Affinity of Nilestriol to Estrogen Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nilestriol, a synthetic estrogen, is a 3-cyclopentyl ether of ethinylestriol. It functions as a prodrug, being metabolized in the body to its active form, ethinylestriol, which then exerts its estrogenic effects. The primary mechanism of action for estrogens is through binding to and activation of estrogen receptors (ERs), primarily estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). This interaction initiates a cascade of molecular events, leading to the regulation of gene expression in various tissues.[1][2] Understanding the in vitro binding affinity of this compound and its active metabolite to these receptors is crucial for elucidating its pharmacological profile and for the development of new estrogenic therapies.
This technical guide provides a comprehensive overview of the in vitro studies on the binding affinity of estrogenic compounds to estrogen receptors, with a focus on the methodologies used and the interpretation of the resulting data. Due to the limited availability of direct quantitative binding data for this compound, this guide will focus on its active metabolite, ethinylestriol, and the closely related synthetic estrogen, ethinylestradiol, in comparison to the endogenous ligand, 17β-estradiol.
Quantitative Binding Affinity Data
The binding affinity of a ligand to its receptor is a critical parameter for assessing its potential potency and selectivity. This is typically quantified by the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50) in competitive binding assays. The relative binding affinity (RBA) is also commonly used to compare the affinity of a test compound to that of a reference compound, usually 17β-estradiol.
| Compound | Estrogen Receptor | Binding Affinity Metric | Value | Reference |
| 17β-Estradiol (E2) | ERα | RBA | 100% | [3] |
| Ethinylestradiol (EE) | ERα | RBA | ~200% of E2 | [4] |
| 17β-Estradiol (E2) | ERβ | RBA | 100% | [4] |
| Ethinylestradiol (EE) | ERβ | RBA | ~50% of E2 |
Note: The binding affinity of ethinylestradiol to ERα is reported to be approximately twice that of 17β-estradiol, while its affinity for ERβ is about half that of 17β-estradiol.
Experimental Protocols
The determination of estrogen receptor binding affinity in vitro relies on well-established experimental protocols. The two most common methods are competitive radioligand binding assays and cell-based reporter gene assays.
Competitive Radioligand Binding Assay
This assay directly measures the ability of a test compound to compete with a radiolabeled ligand (typically [³H]-17β-estradiol) for binding to the estrogen receptor.
Methodology:
-
Receptor Source Preparation: Estrogen receptors (ERα or ERβ) are typically obtained from recombinant sources or from tissue homogenates known to be rich in ERs, such as rat uterine cytosol.
-
Incubation: A fixed concentration of the estrogen receptor and a fixed concentration of [³H]-17β-estradiol are incubated with varying concentrations of the test compound (e.g., this compound or its active metabolite).
-
Equilibrium: The mixture is incubated for a sufficient period to allow the binding reaction to reach equilibrium.
-
Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the unbound radioligand. Common techniques include hydroxylapatite (HAP) adsorption, dextran-coated charcoal (DCC) treatment, or filtration.
-
Quantification: The amount of radioactivity in the bound fraction is measured using liquid scintillation counting.
-
Data Analysis: The data is plotted as the percentage of specific binding of the radioligand versus the concentration of the test compound. A sigmoidal curve is fitted to the data to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Estrogen Response Element (ERE)-Luciferase Reporter Gene Assay
This cell-based assay measures the functional consequence of estrogen receptor binding, which is the activation of gene transcription.
Methodology:
-
Cell Culture: A suitable mammalian cell line that expresses ERα and/or ERβ (e.g., MCF-7 breast cancer cells) is used.
-
Transfection: The cells are transiently or stably transfected with a reporter plasmid. This plasmid contains a luciferase gene under the control of a promoter with one or more copies of an Estrogen Response Element (ERE).
-
Treatment: The transfected cells are treated with varying concentrations of the test compound.
-
Incubation: The cells are incubated for a period sufficient to allow for receptor binding, nuclear translocation, gene transcription, and protein (luciferase) expression.
-
Cell Lysis: The cells are lysed to release the cellular components, including the expressed luciferase enzyme.
-
Luciferase Assay: A substrate for the luciferase enzyme (luciferin) is added to the cell lysate, and the resulting luminescence is measured using a luminometer.
-
Data Analysis: The luminescence signal is proportional to the transcriptional activity of the estrogen receptor. The data is plotted as luminescence versus the concentration of the test compound, and the EC50 value (the concentration that produces 50% of the maximal response) is determined.
Estrogen Receptor Signaling Pathway
Upon ligand binding, the estrogen receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. In the nucleus, the ER dimer binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter region of target genes. This binding recruits co-activator proteins and the general transcription machinery, leading to the initiation of gene transcription.
Conclusion
While direct in vitro binding affinity data for this compound remains to be fully characterized in publicly accessible literature, the established methodologies of competitive radioligand binding assays and ERE-luciferase reporter gene assays provide a robust framework for its evaluation. The data available for its active metabolite's analog, ethinylestradiol, suggests a high affinity for estrogen receptors, particularly ERα. A thorough in vitro characterization of this compound and its active metabolite, ethinylestriol, is essential for a complete understanding of its pharmacological profile and for guiding future drug development efforts in the field of estrogen receptor modulation.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. The estrogen receptor relative binding affinities of 188 natural and xenochemicals: structural diversity of ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of estrogenic components used for hormonal contraception - PubMed [pubmed.ncbi.nlm.nih.gov]
The Effect of Nilestriol on Menopausal Symptoms in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the current understanding of Nilestriol's efficacy in mitigating menopausal symptoms, drawing upon data from various animal models. This compound, a long-acting synthetic estrogen, has been investigated for its potential in hormone replacement therapy. This document provides a comprehensive overview of its effects on vasomotor symptoms, bone mineral density, and vaginal atrophy, supported by quantitative data, detailed experimental protocols, and visualizations of its proposed mechanism of action.
Executive Summary
Menopause, characterized by the cessation of ovarian function and a subsequent decline in estrogen levels, leads to a range of physiological changes, including vasomotor instability (hot flashes), accelerated bone loss, and urogenital atrophy. Animal models, particularly the ovariectomized (OVX) rodent, have been instrumental in preclinical evaluations of potential therapeutic interventions. This guide synthesizes the available research on this compound's performance in these models, offering a valuable resource for researchers in the field of endocrinology and drug development. The data presented herein suggests that this compound demonstrates estrogenic activity in key tissues affected by menopause, though further research is required to fully elucidate its dose-dependent effects and long-term safety profile.
Effects of this compound on Uterine and Endometrial Parameters
Studies utilizing the ovariectomized (OVX) rat model have demonstrated this compound's estrogenic effects on the uterus and endometrium. In one key study, a weekly administration of 0.15 mg/100g of body weight of this compound over 10 weeks resulted in a significant increase in uterine weight and endometrial proliferation compared to untreated OVX rats.[1][2] These findings indicate that this compound can effectively counteract the uterine atrophy observed following the cessation of ovarian estrogen production.
| Parameter | Sham Group | Ovariectomized (OVX) Group | This compound-Treated OVX Group (0.15 mg/100g BW, once a week) |
| Uterus Weight (mg) | - | 297.00 ± 106.90 | 642.20 ± 283.60[1][2] |
| Volume Fraction of Endometrial Glands (%) | - | 0.58 | 1.84[1] |
| Endometrial State | Proliferative | Atrophic | Slightly Proliferative |
Table 1: Quantitative Effects of this compound on Uterine and Endometrial Parameters in Ovariectomized Rats. Data are presented as mean ± standard deviation where available.
Impact of this compound on Bone Metabolism
Osteoporosis is a significant concern during menopause due to the role of estrogen in maintaining bone homeostasis. Preclinical studies in ovariectomized animals have explored the potential of this compound in preventing bone loss. While specific bone mineral density (BMD) data in g/cm² for this compound-treated rats is limited in the currently available literature, a study in ovariectomized rabbits provides valuable insights into its effects on bone turnover.
| Histomorphometric Parameter | Sham Control Group | OVX Control Group | This compound-Treated OVX Group (2 mg, monthly) |
| Bone Volume/Trabecular Volume (BV/TV) | Increased | Decreased | Increased |
| Relative Osteoid Volume (OV/BV) | - | - | Increased |
| Osteoblastic Index (OBI) | - | - | Increased |
| Bone Formation Rate (Tissue Level) [BFR(T)] | - | - | Increased |
Table 2: Qualitative Histomorphometric Analysis of Bone Turnover in Ovariectomized Rabbits Treated with this compound.
These findings suggest that this compound may exert a protective effect on bone by stimulating osteoblast activity and promoting bone formation. However, further studies with quantitative BMD measurements are necessary to confirm its efficacy in preventing osteoporosis in a rat model.
Effects of this compound on Vasomotor Symptoms and Vaginal Atrophy
Mechanism of Action: Estrogen Receptor Signaling
This compound, as a synthetic estrogen, exerts its physiological effects by binding to and activating estrogen receptors (ERs), primarily ERα and ERβ. This interaction initiates a cascade of molecular events that modulate gene expression in target tissues.
Classical Genomic Signaling Pathway
The primary mechanism of action for this compound involves the classical genomic signaling pathway.
Caption: Classical genomic signaling pathway of this compound.
Upon entering the cell, this compound binds to the estrogen receptor, causing the dissociation of heat shock proteins and receptor dimerization. This activated complex then translocates to the nucleus, where it binds to estrogen response elements (EREs) on the DNA, initiating the transcription of target genes. The resulting proteins mediate the physiological effects of estrogen.
Experimental Protocols
This section outlines standardized experimental protocols relevant to the study of this compound in animal models of menopause.
Ovariectomized Rat Model of Menopause
The ovariectomized (OVX) rat is the most widely used animal model to simulate postmenopausal estrogen deficiency.
Caption: Experimental workflow for the ovariectomized rat model.
Protocol:
-
Animal Selection: Healthy, adult female rats (e.g., Sprague-Dawley or Wistar, typically 3-4 months of age) are selected.
-
Acclimatization: Animals are housed in a controlled environment for 1-2 weeks to acclimate to laboratory conditions.
-
Surgery: Rats undergo bilateral ovariectomy under anesthesia to induce estrogen deficiency. A sham surgery group, where the ovaries are manipulated but not removed, serves as a control.
-
Recovery: A post-operative recovery period of 1-2 weeks is allowed.
-
Confirmation of Menopause: The successful induction of a menopausal state is confirmed through daily vaginal smears (observing a persistent diestrus phase) and/or measurement of serum estradiol levels.
-
Treatment: Following confirmation, animals are randomly assigned to treatment groups and administered this compound or a vehicle control.
-
Symptom Assessment: Various menopausal symptoms are assessed at predetermined time points.
Assessment of Vasomotor Symptoms (Hot Flashes)
Tail skin temperature (TST) measurement is a common method to assess vasomotor responses in rats, as the tail is a primary site of heat dissipation.
Protocol:
-
Instrumentation: A temperature logger is attached to the ventral surface of the rat's tail.
-
Data Collection: TST is recorded at regular intervals (e.g., every 5-10 minutes) over a prolonged period.
-
Data Analysis: An increase in TST is indicative of a peripheral vasodilation event, analogous to a hot flash. The frequency and amplitude of these temperature elevations are analyzed.
Assessment of Bone Mineral Density
Dual-energy X-ray absorptiometry (DXA) is the gold standard for measuring bone mineral density (BMD) in both preclinical and clinical settings.
Protocol:
-
Anesthesia: The rat is anesthetized to prevent movement during scanning.
-
Scanning: The animal is placed on the DXA scanner, and specific regions of interest, such as the femur and lumbar spine, are scanned.
-
Data Analysis: The software calculates the bone mineral content (BMC) and bone area, from which the areal BMD (in g/cm²) is derived.
Assessment of Vaginal Atrophy
Histological analysis of vaginal tissue is used to assess the degree of atrophy.
Protocol:
-
Tissue Collection: At the end of the study, vaginal tissue is collected and fixed in 10% neutral buffered formalin.
-
Histological Processing: The tissue is embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E).
-
Microscopic Analysis: The thickness of the vaginal epithelium is measured in micrometers (µm) using a calibrated microscope. The degree of cornification and the number of cell layers are also evaluated.
Conclusion and Future Directions
The available preclinical data from animal models indicates that this compound exhibits potent estrogenic activity, particularly in the uterus and potentially in bone. Its ability to counteract uterine atrophy in ovariectomized rats is well-documented. However, a significant gap exists in the literature regarding its quantitative effects on vasomotor symptoms and bone mineral density in these models. Future research should focus on conducting dose-response studies of this compound, employing standardized protocols for the assessment of hot flashes (via tail skin temperature) and bone density (via DXA). Such studies are crucial for a comprehensive evaluation of this compound's potential as a therapeutic agent for the management of a broader range of menopausal symptoms and for informing the design of future clinical trials.
References
Methodological & Application
Application Notes and Protocols for Nilestriol Dissolution in In Vitro Experiments
Introduction
Nilestriol is a potent, long-acting synthetic estrogen, a derivative of estriol, primarily utilized in hormone replacement therapy.[1][2][3] In the context of in vitro research, this compound serves as a valuable tool for investigating estrogen receptor signaling, gene regulation, and cellular responses in various cell types. Its mechanism of action involves binding to estrogen receptors, which then modulate the transcription of target genes.[1][2]
Due to its hydrophobic nature, careful and standardized dissolution is critical to ensure accurate and reproducible results in cell-based assays. Improper solubilization can lead to compound precipitation, resulting in inconsistent concentrations and erroneous experimental outcomes. This document provides a detailed protocol for the dissolution of this compound for in vitro applications, ensuring optimal solubility and stability.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₂₅H₃₂O₃ | |
| Molecular Weight | 380.52 g/mol | |
| Appearance | White to off-white solid | |
| CAS Number | 39791-20-3 |
Solubility of this compound
The solubility of this compound in common laboratory solvents is crucial for the preparation of stock solutions for in vitro studies. The quantitative data is summarized in the table below. For cell culture applications, Dimethyl Sulfoxide (DMSO) is the recommended primary solvent for creating high-concentration stock solutions.
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Notes |
| DMSO | 100 mg/mL | 262.80 mM | Recommended primary solvent. Ultrasonic treatment is needed to aid dissolution. Use newly opened, anhydrous DMSO as hygroscopicity can affect solubility. |
| Ethanol | 10 mg/mL | 26.28 mM | A viable alternative, though with lower solubility. Ultrasonic treatment is required. |
Experimental Protocols
This section outlines the detailed methodology for preparing this compound solutions for in vitro experiments. The primary challenge is to dissolve the hydrophobic compound in a manner that is compatible with aqueous cell culture media.
Protocol for Preparation of a 100 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration primary stock solution.
Materials and Equipment:
-
This compound powder (CAS: 39791-20-3)
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Analytical balance
-
Calibrated micropipettes
-
Vortex mixer
-
Ultrasonic bath/sonicator
Procedure:
-
Weighing: In a sterile microcentrifuge tube, accurately weigh 38.05 mg of this compound powder.
-
Dissolution: Add 1 mL of anhydrous, cell culture grade DMSO to the tube.
-
Mixing: Tightly cap the tube and vortex at maximum speed for 1-2 minutes.
-
Sonication: Place the tube in an ultrasonic bath and sonicate until the powder is completely dissolved and the solution is clear. This step is crucial for achieving the maximum solubility.
-
Sterilization (Optional): If required, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber vials to avoid repeated freeze-thaw cycles. Store as recommended in Section 5.0.
Protocol for Preparation of a Working Solution for Cell Culture
This protocol describes the dilution of the primary stock solution for use in aqueous cell culture media. Direct dilution of a high-concentration DMSO stock into aqueous media can cause precipitation. An intermediate dilution step is highly recommended.
Procedure:
-
Thaw Stock Solution: Thaw one aliquot of the 100 mM this compound stock solution at room temperature, protected from light.
-
Intermediate Dilution (Recommended): To prevent precipitation, first perform an intermediate dilution in complete cell culture medium (containing serum, e.g., 10% FBS). For example, dilute the 100 mM stock 1:100 in complete medium to create a 1 mM intermediate solution. Mix thoroughly by gentle pipetting or inversion.
-
Final Dilution: Add the required volume of the intermediate solution to your cell culture plates or flasks to achieve the desired final concentration of this compound.
-
Example: To achieve a final concentration of 1 µM in 2 mL of medium, add 2 µL of the 1 mM intermediate solution.
-
-
Solvent Control: Prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to parallel wells or flasks to account for any solvent effects on the cells. The final DMSO concentration should typically not exceed 0.1-0.5% to avoid cytotoxicity.
Storage and Stability
Proper storage is essential to maintain the integrity of this compound.
| Form | Storage Temperature | Shelf Life | Notes |
| Powder | -20°C | 3 years | Store in a dry, dark place. |
| 4°C | 2 years | For shorter-term storage. | |
| Stock Solution in DMSO | -80°C | 6 months | Recommended for long-term storage. |
| -20°C | 1 month | Suitable for short-term storage. Avoid repeated freeze-thaw cycles. |
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow for its use in in vitro studies.
Caption: this compound signaling pathway.
Caption: Experimental workflow for this compound.
Safety Precautions
This compound is a potent synthetic estrogen and should be handled with care.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Handle the powder in a chemical fume hood to avoid inhalation.
-
Consult the Safety Data Sheet (SDS) for complete safety information.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Nilestriol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nilestriol is a synthetic estrogen derivative of estriol, characterized by the presence of a cyclopentyl ether group.[1][2] It is utilized in pharmaceutical formulations for its estrogenic properties. Accurate and reliable quantification of this compound in drug substances and products is crucial for quality control, stability testing, and formulation development. This application note describes a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound.
Principle
The method employs reversed-phase chromatography, which is a standard and effective technique for the analysis of hydrophobic compounds like steroids.[3][4][5] The separation is achieved on a C18 stationary phase, where this compound is retained and separated from potential impurities and excipients based on its hydrophobicity. An isocratic mobile phase consisting of a mixture of acetonitrile and water provides a balance between analyte retention and elution time. Detection is performed using a UV detector, leveraging the chromophoric properties of the phenolic ring in the this compound molecule.
Experimental Protocols
Materials and Reagents
-
This compound Reference Standard: Purity ≥ 98%
-
Acetonitrile: HPLC grade
-
Water: HPLC grade or purified water
-
Methanol: HPLC grade
-
This compound Tablets/Drug Product
-
Volumetric flasks: Class A (10 mL, 50 mL, 100 mL)
-
Pipettes: Calibrated
-
Syringe filters: 0.45 µm PTFE or nylon
Preparation of Solutions
a) Standard Stock Solution (100 µg/mL)
-
Accurately weigh approximately 10 mg of this compound Reference Standard and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of acetonitrile and sonicate for 10 minutes or until the standard is completely dissolved. This compound is soluble in organic solvents like ethanol and DMSO, and acetonitrile is a suitable solvent for HPLC analysis.
-
Allow the solution to cool to room temperature.
-
Dilute to the mark with acetonitrile and mix well.
b) Calibration Curve Standards
Prepare a series of calibration standards by diluting the Standard Stock Solution with the mobile phase to achieve concentrations in the range of 1 µg/mL to 50 µg/mL. A typical set of concentrations would be 1, 5, 10, 25, and 50 µg/mL.
c) Sample Preparation (from Tablets)
-
Weigh and finely powder not fewer than 20 this compound tablets to obtain a homogenous sample.
-
Accurately weigh a portion of the powder equivalent to approximately 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of acetonitrile and sonicate for 20 minutes to ensure complete extraction of the drug.
-
Allow the solution to cool to room temperature.
-
Dilute to the mark with acetonitrile and mix well.
-
Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial. This filtration step is crucial to remove particulates that could damage the HPLC column.
HPLC Instrumentation and Conditions
The chromatographic conditions are based on typical methods for the analysis of estrogens and other steroids.
| Parameter | Condition |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (65:35, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detector | UV-Vis Detector |
| Detection Wavelength | 280 nm |
| Run Time | 10 minutes |
Note: The detection wavelength of 280 nm is selected based on the UV absorbance of the phenolic ring present in estrogen structures. The mobile phase composition may be adjusted to optimize the retention time and peak shape.
Data Presentation: Method Validation Summary
The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is suitable for its intended purpose.
Table 1: Method Validation Parameters and Acceptance Criteria
| Parameter | Test | Acceptance Criteria |
| Specificity | Analyze blank, placebo, and standard solutions. | No interference at the retention time of this compound. Peak purity index > 0.99. |
| Linearity | Analyze 5 concentrations across the range (e.g., 50-150% of test concentration). | Correlation coefficient (r²) ≥ 0.999. |
| Range | Confirmed by linearity, accuracy, and precision data. | 80% to 120% of the test concentration. |
| Accuracy | Analyze samples spiked with known amounts of this compound at 3 levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery between 98.0% and 102.0%. |
| Precision | ||
| Repeatability | Analyze 6 replicate preparations of the same sample. | RSD ≤ 2.0%. |
| Intermediate Precision | Repeatability test performed by a different analyst on a different day with different equipment. | RSD ≤ 2.0%. |
| Limit of Detection (LOD) | Based on signal-to-noise ratio (S/N) of 3:1. | Report the value. |
| Limit of Quantitation (LOQ) | Based on signal-to-noise ratio (S/N) of 10:1. | Report the value; must be precise and accurate. |
| Robustness | Deliberately vary method parameters (e.g., mobile phase composition ±2%, flow rate ±0.1 mL/min, column temperature ±2°C). | System suitability parameters remain within limits. |
| System Suitability | Inject 5 replicates of a standard solution before each run. | Tailing factor ≤ 2.0, Theoretical plates > 2000, RSD of peak areas ≤ 2.0%. |
Table 2: Linearity Data (Hypothetical)
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1.0 | 25,150 |
| 5.0 | 126,200 |
| 10.0 | 253,100 |
| 25.0 | 630,500 |
| 50.0 | 1,265,000 |
| Correlation Coefficient (r²) | 0.9998 |
| Regression Equation | y = 25280x + 125 |
Table 3: Accuracy (Recovery) Data (Hypothetical)
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | Recovery (%) |
| 80% | 8.0 | 7.95 | 99.4 |
| 100% | 10.0 | 10.08 | 100.8 |
| 120% | 12.0 | 11.92 | 99.3 |
| Mean Recovery | 99.8% |
Table 4: Precision (Repeatability) Data (Hypothetical)
| Replicate | Measured Conc. (µg/mL) |
| 1 | 10.05 |
| 2 | 10.12 |
| 3 | 9.98 |
| 4 | 10.03 |
| 5 | 10.15 |
| 6 | 9.95 |
| Mean | 10.05 |
| Standard Deviation | 0.075 |
| % RSD | 0.75% |
Mandatory Visualization
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Logical relationship of HPLC method validation parameters.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. academic.oup.com [academic.oup.com]
- 4. EP1398320A1 - Preparative separation of steroids by reverse phase HPLC - Google Patents [patents.google.com]
- 5. High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of Nilestriol using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nilestriol, a synthetic estrogen, is a derivative of estriol and finds application in hormone replacement therapy. Accurate and sensitive quantification of this compound in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and clinical monitoring. Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust and reliable analytical platform for this purpose. Due to the polar nature and low volatility of steroids like this compound, a derivatization step is essential to improve their chromatographic behavior and detection sensitivity. This document provides a detailed protocol for the analysis of this compound using GC-MS, including sample preparation, derivatization, and instrument parameters, based on established methods for similar estrogenic compounds.
Principle
The method involves the extraction of this compound from the sample matrix, followed by a chemical derivatization process to convert the polar hydroxyl groups into more volatile and thermally stable trimethylsilyl (TMS) ethers. The derivatized analyte is then separated by gas chromatography and detected by a mass spectrometer. Quantification is typically performed in the Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.
Experimental Protocols
Sample Preparation (from Pharmaceutical Tablets)
This protocol is adapted from methods used for the analysis of estriol in pharmaceutical preparations.
Materials:
-
This compound tablets
-
Acetonitrile (HPLC grade)
-
Mortar and pestle
-
Volumetric flasks
-
Sonicator
-
Syringe filters (0.45 µm)
Procedure:
-
Weigh and finely grind a representative number of this compound tablets to obtain a homogenous powder.
-
Accurately weigh a portion of the powdered tablets equivalent to a specific amount of this compound and transfer it to a volumetric flask.
-
Add a suitable volume of acetonitrile to the flask.
-
Sonicate the mixture for at least 15 minutes to ensure complete dissolution of this compound.
-
Allow the solution to cool to room temperature and dilute to the mark with acetonitrile.
-
Filter the solution through a 0.45 µm syringe filter to remove any undissolved excipients.
-
The resulting solution is now ready for derivatization. Further dilution with acetonitrile may be necessary to bring the concentration within the linear range of the calibration curve.
Derivatization Protocol (Silylation)
Silylation is a common derivatization technique for compounds with active hydrogens, such as the hydroxyl groups in this compound.[1] N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is an effective silylating agent for this purpose.[2]
Materials:
-
Sample extract containing this compound
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Pyridine (as a catalyst, optional)
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
Transfer a known volume (e.g., 100 µL) of the sample extract into a GC vial insert.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature.
-
Add 50 µL of MSTFA to the dried residue. If needed, 10 µL of pyridine can be added as a catalyst.[2]
-
Cap the vial tightly and heat at 60-75°C for 30 minutes to ensure complete derivatization.[3]
-
Cool the vial to room temperature before placing it in the GC autosampler for analysis.
GC-MS Instrumentation and Conditions
The following instrumental parameters are suggested based on typical GC-MS analysis of derivatized estrogens and should be optimized for the specific instrument and application.
| Parameter | Condition |
| Gas Chromatograph | Agilent 6890N or equivalent |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% Phenyl Methyl Siloxane capillary column |
| Injector Temperature | 280°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 150°C, hold for 1 min, ramp to 300°C at 20°C/min, hold for 5 min |
| Mass Spectrometer | Agilent 5973 or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Transfer Line Temperature | 280°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Note on SIM Mode: The selection of characteristic ions for this compound-TMS derivative is crucial for selectivity and sensitivity. The molecular ion and prominent fragment ions should be determined by acquiring a full scan mass spectrum of a derivatized this compound standard. For reference, the tri-TMS derivative of estriol (a structurally similar compound) is often monitored at m/z 504.
Quantitative Data
The following table summarizes representative quantitative data for the GC-MS analysis of estriol, which can be considered indicative of the expected performance for a validated this compound assay.
| Parameter | Value | Reference |
| Linearity Range | 12.5 - 500 ng/mL | |
| Correlation Coefficient (r²) | > 0.99 | |
| Intra-day Precision (%RSD) | ≤ 4.72% | |
| Inter-day Precision (%RSD) | ≤ 6.25% | |
| Limit of Detection (LOD) | 0.1 - 1.3 µg L⁻¹ (for similar hormones) | |
| Limit of Quantification (LOQ) | 0.3 - 4.2 µg L⁻¹ (for similar hormones) |
Visualizations
Caption: General experimental workflow for this compound analysis by GC-MS.
Caption: Simplified signaling pathway of this compound.
Discussion
The successful GC-MS analysis of this compound is highly dependent on the efficiency of the derivatization step. Silylation with MSTFA is a robust method, but reaction conditions such as temperature and time may require optimization for different sample matrices. The choice of a stable, non-polar capillary column, such as a 5% phenyl-methylpolysiloxane, is critical for achieving good peak shape and separation from matrix components.
For quantitative analysis, the use of an internal standard is highly recommended to correct for variations in sample preparation and instrument response. A deuterated analog of this compound would be an ideal internal standard. In its absence, a structurally similar estrogen that is not present in the samples can be used.
Method validation should be performed according to ICH guidelines and should include assessment of specificity, linearity, range, accuracy, precision, and robustness to ensure reliable and accurate results. The protocols and data presented here provide a solid foundation for the development and validation of a specific GC-MS method for the determination of this compound.
References
Application Notes & Protocols: Development of a Competitive Pseudo Immunoassay for Nilestriol Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction Nilestriol is a potent, long-acting synthetic estrogen used primarily in hormone replacement therapy.[1][2][3] It functions by mimicking natural estrogens, binding to and activating estrogen receptors (ERs) located in various tissues.[1][2] This binding initiates the transcription of estrogen-responsive genes, mediating its physiological effects. Monitoring the levels of this compound in biological samples is crucial for pharmacokinetic studies and therapeutic drug monitoring.
This document outlines the development of a sensitive and specific pseudo immunoassay for the quantitative determination of this compound. This assay employs the Estrogen Receptor (ER) as the specific binding protein, leveraging its natural affinity for this compound, in a competitive Enzyme-Linked Immunosorbent Assay (ELISA) format. Small molecules like this compound are generally not immunogenic and require conjugation to a carrier protein to elicit an antibody response. However, a receptor-based approach bypasses the need for antibody production, using the target's endogenous binding partner. The principle relies on the competition between free this compound in a sample and a fixed amount of enzyme-labeled this compound (tracer) for a limited number of immobilized ER binding sites. The resulting signal is inversely proportional to the concentration of this compound in the sample.
This compound Signaling Pathway
This compound, a synthetic estrogen, operates by binding to nuclear estrogen receptors (ERα or ERβ). This ligand-receptor complex then translocates to the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs). This interaction recruits co-activator proteins and initiates the transcription of target genes, leading to the synthesis of proteins that mediate the physiological effects of estrogen.
Caption: Mechanism of this compound action via estrogen receptor binding and gene transcription.
Experimental Protocols
Preparation of Reagents
1.1. Hapten Synthesis: this compound-Carboxylic Acid Derivative
To conjugate this compound to an enzyme, a derivative with a reactive functional group (e.g., a carboxylic acid) must be synthesized. This involves introducing a linker arm at a position that does not significantly interfere with binding to the Estrogen Receptor. Based on the structure of this compound (C₂₅H₃₂O₃), a possible strategy is to modify a hydroxyl group.
Materials:
-
This compound
-
Succinic anhydride
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1M
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
Protocol:
-
Dissolve this compound (1 equivalent) in anhydrous pyridine under a nitrogen atmosphere.
-
Add succinic anhydride (1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the pyridine under reduced pressure.
-
Dissolve the residue in DCM and wash sequentially with 1M HCl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting crude product (this compound-hemisuccinate) by silica gel column chromatography to yield the pure hapten.
-
Confirm the structure of the hapten using NMR and Mass Spectrometry.
1.2. Synthesis of this compound-HRP Conjugate (Tracer)
The synthesized hapten is covalently linked to a reporter enzyme, such as Horseradish Peroxidase (HRP), using a carbodiimide crosslinker like EDC, which facilitates amide bond formation between the hapten's carboxyl group and amine groups on the enzyme.
Materials:
-
This compound-hemisuccinate hapten
-
Horseradish Peroxidase (HRP)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
Protocol:
-
Dissolve this compound-hemisuccinate (0.1 mmol), EDC (0.2 mmol), and NHS (0.2 mmol) in 0.5 mL of DMF.
-
Stir the mixture at 4°C overnight to activate the carboxylic acid group of the hapten.
-
Dissolve 10 mg of HRP in 2 mL of 0.1 M PBS (pH 7.4).
-
Add the activated hapten solution dropwise to the HRP solution while stirring gently.
-
Continue stirring the reaction mixture at 4°C for 12 hours.
-
Transfer the conjugate solution to a dialysis tube and dialyze against PBS (pH 7.4) at 4°C for 3 days, with several buffer changes, to remove unconjugated hapten and reagents.
-
Store the purified this compound-HRP conjugate at -20°C in aliquots containing 50% glycerol.
Caption: Workflow for the synthesis of the this compound-HRP enzyme conjugate.
1.3. Preparation of ER-Coated Microtiter Plates
Materials:
-
Recombinant Human Estrogen Receptor α (ERα), ligand-binding domain
-
High-binding 96-well microtiter plates
-
Coating Buffer (0.05 M Carbonate-Bicarbonate, pH 9.6)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Wash Buffer (e.g., 0.05% Tween-20 in PBS, PBST)
Protocol:
-
Dilute the recombinant ERα to a final concentration of 1-10 µg/mL in Coating Buffer. The optimal concentration should be determined by checkerboard titration.
-
Add 100 µL of the diluted ERα solution to each well of a 96-well microtiter plate.
-
Incubate the plate overnight at 4°C.
-
Aspirate the coating solution from the wells.
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
Block the remaining protein-binding sites by adding 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Aspirate the Blocking Buffer and wash the plate three times with Wash Buffer.
-
The plates are now ready for use or can be dried and stored with a desiccant at 4°C for future use.
Competitive Pseudo Immunoassay (ELISA) Protocol
This protocol describes the competitive binding reaction between this compound in the sample and the this compound-HRP tracer for the immobilized ER.
Caption: Step-by-step workflow of the competitive ELISA for this compound detection.
Protocol Steps:
-
Standard/Sample Addition: Add 50 µL of this compound standards (in appropriate concentration range) or prepared samples to the ER-coated wells.
-
Tracer Addition: Add 50 µL of the optimized dilution of this compound-HRP conjugate to each well.
-
Competitive Incubation: Gently shake and incubate the plate for 1 hour at 37°C. During this step, free this compound from the sample and the this compound-HRP tracer compete for binding to the immobilized ER.
-
Washing: Aspirate the contents of the wells and wash the plate 3-5 times with 200 µL of Wash Buffer per well to remove unbound reagents.
-
Substrate Reaction: Add 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution to each well.
-
Color Development: Incubate the plate in the dark at room temperature for 15-20 minutes. A blue color will develop.
-
Stopping the Reaction: Add 50 µL of Stop Solution (e.g., 2M H₂SO₄) to each well. The color will change from blue to yellow.
-
Absorbance Measurement: Read the optical density (OD) at 450 nm using a microplate reader within 15 minutes of adding the stop solution.
Data Presentation and Analysis
The concentration of this compound is determined by comparing the OD of the unknown samples to a standard curve generated from samples with known this compound concentrations.
Table 1: Representative this compound Standard Curve Data
The data is typically plotted as the percentage of bound tracer (%B/B₀) versus the logarithm of the this compound concentration. %B/B₀ is calculated as: (OD_Standard - OD_NSB) / (OD_Zero_Standard - OD_NSB) * 100, where NSB is non-specific binding.
| This compound Conc. (ng/mL) | Avg. OD at 450 nm | B/B₀ (%) |
| 0 (B₀) | 1.852 | 100.0 |
| 0.1 | 1.515 | 81.8 |
| 0.5 | 1.023 | 55.2 |
| 1.0 | 0.758 | 40.9 |
| 5.0 | 0.312 | 16.8 |
| 10.0 | 0.188 | 10.1 |
| 50.0 | 0.095 | 5.1 |
Table 2: Assay Performance Characteristics (Illustrative)
Assay validation includes determining precision (intra- and inter-assay variability) and specificity (cross-reactivity with structurally related compounds).
Assay Precision
| Sample | Mean Conc. (ng/mL) | Intra-Assay CV (%) (n=10) | Inter-Assay CV (%) (n=10) |
|---|---|---|---|
| Low Control | 0.8 | < 10% | < 15% |
| Medium Control | 4.5 | < 10% | < 15% |
| High Control | 20.0 | < 10% | < 15% |
Assay Specificity (Cross-Reactivity) Cross-reactivity is tested by analyzing steroids with similar structures to determine their potential interference.
| Compound | Cross-Reactivity (%) |
| This compound | 100 |
| Ethinylestradiol | < 5% |
| Estriol | < 2% |
| Estradiol | < 1% |
| Progesterone | < 0.1% |
| Testosterone | < 0.1% |
References
Application Notes and Protocols for Osteoporosis Research Using Nilestriol in Ovariectomized Rat Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Nilestriol in ovariectomized (OVX) rat models to study postmenopausal osteoporosis. This document outlines the underlying principles, detailed experimental protocols, and expected outcomes based on available scientific literature.
Introduction
Postmenopausal osteoporosis is characterized by a rapid decline in bone mass and microarchitectural deterioration of bone tissue, primarily due to estrogen deficiency. The ovariectomized (OVX) rat is a widely accepted and validated preclinical model that mimics the key features of postmenopausal osteoporosis, including increased bone turnover with resorption exceeding formation.
This compound, a long-acting synthetic estrogen, presents a promising therapeutic agent for investigation. Its mechanism of action involves binding to estrogen receptors (ERs), thereby mimicking the bone-protective effects of endogenous estrogen. These effects include the suppression of osteoclast activity and the promotion of osteoblast function, ultimately leading to the preservation of bone mass and strength.
Mechanism of Action of this compound in Bone
This compound, as an estrogen analog, modulates bone metabolism primarily through its interaction with estrogen receptors α (ERα) and β (ERβ) in bone cells. The binding of this compound to these receptors initiates a signaling cascade that helps maintain bone homeostasis.
Signaling Pathway of Estrogen Action in Bone
Caption: Estrogen signaling in bone cells.
This compound binds to estrogen receptors on osteoblasts, which in turn increases the production of osteoprotegerin (OPG) and decreases the expression of Receptor Activator of Nuclear Factor-κB Ligand (RANKL). OPG acts as a decoy receptor for RANKL, preventing it from binding to its receptor, RANK, on osteoclast precursors. This inhibition of the RANKL/RANK pathway leads to decreased osteoclast differentiation and activity, thereby reducing bone resorption.
Experimental Protocols
The following protocols are synthesized from established methodologies for inducing osteoporosis in rats and for the administration of estrogenic compounds.
Ovariectomized (OVX) Rat Model of Osteoporosis
This protocol describes the surgical procedure to induce estrogen deficiency, leading to bone loss.
Caption: Workflow for the OVX rat model.
Materials:
-
Female Sprague-Dawley or Wistar rats (6 months of age recommended for optimal osteoporotic response).
-
Anesthetic (e.g., ketamine/xylazine cocktail).
-
Surgical instruments.
-
Suture materials.
-
Analgesics.
Procedure:
-
Animal Selection and Acclimatization: House female rats in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to standard chow and water for 1-2 weeks.
-
Surgical Preparation: Anesthetize the rat and shave and disinfect the surgical area (dorsal or ventral approach).
-
Ovariectomy:
-
Dorsal Approach: Make a single midline skin incision on the back. Locate the ovaries beneath the muscle layer, ligate the ovarian blood vessels and the fallopian tubes, and remove the ovaries.
-
Ventral Approach: Make a midline abdominal incision to access the peritoneal cavity. Locate the uterine horns to identify and remove the ovaries after ligation.
-
-
Sham Operation: In the sham control group, perform the same surgical procedure, but gently manipulate the ovaries without removing them.
-
Closure: Suture the muscle and skin layers.
-
Post-operative Care: Administer analgesics and monitor the animals for recovery.
-
Verification of Ovariectomy: Successful ovariectomy can be confirmed by observing uterine atrophy at the end of the study.
This compound Administration
Treatment with this compound is typically initiated after the establishment of osteoporosis.
Materials:
-
This compound.
-
Vehicle for administration (e.g., saline, corn oil).
-
Oral gavage needles or injection supplies.
Procedure:
-
Group Allocation: Randomly divide the OVX rats into a vehicle-treated group and one or more this compound-treated groups. A sham-operated group serves as a healthy control.
-
Dosage Preparation: Prepare the appropriate concentration of this compound in the chosen vehicle. Based on available literature, dosages can range from:
-
0.01 mg/kg/day, administered orally.
-
0.15 mg/100g body weight, administered once a week.
-
-
Administration: Administer this compound or the vehicle to the respective groups for the duration of the study (e.g., 10-12 weeks).
-
Monitoring: Monitor body weight and general health of the animals throughout the treatment period.
Endpoint Analysis
Caption: Endpoint analysis workflow.
-
Blood Collection: Collect blood samples via cardiac puncture for serum separation.
-
Bone and Tissue Harvesting: Euthanize the animals and dissect the femurs, tibiae, lumbar vertebrae, and uterus.
-
Bone Mineral Density (BMD) Measurement: Determine the BMD of the harvested bones using dual-energy X-ray absorptiometry (DEXA) or micro-computed tomography (micro-CT).
-
Micro-CT Analysis: Perform high-resolution micro-CT scans to evaluate trabecular bone microarchitecture. Key parameters include:
-
Bone Volume/Total Volume (BV/TV)
-
Trabecular Number (Tb.N)
-
Trabecular Thickness (Tb.Th)
-
Trabecular Separation (Tb.Sp)
-
-
Bone Turnover Marker Analysis: Measure the serum levels of bone formation and resorption markers using ELISA kits.
-
Formation Markers: Alkaline Phosphatase (ALP), Osteocalcin (BGP/OCN).
-
Resorption Markers: C-terminal telopeptide of type I collagen (CTX), Tartrate-resistant acid phosphatase (TRAP).
-
-
Uterine Weight: Weigh the uteri to assess the estrogenic effect of this compound.
Data Presentation
The following tables summarize the expected qualitative outcomes based on available literature. Note that specific quantitative data from full-text publications on this compound in OVX rats were not accessible.
Table 1: Expected Effects of this compound on Bone Mineral Density (BMD)
| Group | Treatment | Expected Femoral BMD | Expected Tibial BMD |
| Sham | Vehicle | Normal | Normal |
| OVX | Vehicle | Decreased | Decreased |
| OVX + this compound | 0.01 mg/kg/day | Increased (vs. OVX) | Increased (vs. OVX) |
Data is qualitative and based on the reported outcomes in scientific abstracts.
Table 2: Expected Effects of this compound on Serum Bone Turnover Markers
| Group | Treatment | Bone Formation Markers | Bone Resorption Markers |
| BGP/OCN | ALP | ||
| Sham | Vehicle | Normal | Normal |
| OVX | Vehicle | Decreased | Increased |
| OVX + this compound | 0.01 mg/kg/day | Increased (vs. OVX) | Decreased (vs. OVX) |
Data is qualitative and based on the reported outcomes in scientific abstracts.
Table 3: Expected Effects of this compound on Bone Histomorphometry in Ovariectomized Rabbits
| Group | Treatment | Bone Volume/Total Volume (BV/TV) | Osteoblastic Index (OBI) | Bone Formation Rate (BFR) |
| Sham | Vehicle | Normal | Normal | Normal |
| OVX | Vehicle | Decreased | Decreased | Decreased |
| OVX + this compound | 2 mg/month | Increased (vs. OVX) | Increased (vs. OVX) | Increased (vs. OVX) |
Note: This data is from a study in ovariectomized rabbits and may not be directly transferable to rats, but provides an indication of expected outcomes.
Conclusion
The use of this compound in the OVX rat model provides a valuable platform for investigating potential therapeutic interventions for postmenopausal osteoporosis. The protocols outlined in these application notes offer a standardized approach to conducting such studies. While the available literature strongly suggests that this compound can improve bone mineral density and modulate bone turnover markers in a manner indicative of a protective effect against osteoporotic bone loss, further studies providing detailed quantitative data are needed to fully elucidate its efficacy and dose-response relationship. Researchers utilizing these protocols are encouraged to publish their quantitative findings to enrich the collective understanding in this field.
Application Notes and Protocols for the Administration of Nilestriol in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive protocols for the administration of Nilestriol in animal studies, designed to achieve consistent and reproducible results. This compound is a potent, long-acting synthetic estrogen that acts as an agonist for estrogen receptors.[1][2][3] Its extended half-life, attributed to its chemical structure that resists metabolic degradation, allows for less frequent dosing.[2]
Data Presentation
In Vivo Efficacy of this compound in Ovariectomized Rats
The following table summarizes the uterotrophic effects of a weekly subcutaneous dose of this compound in ovariectomized Sprague-Dawley rats over a 10-week period.
| Treatment Group | Animal Model | Dose | Route of Administration | Uterine Weight (mg) (Mean ± SD) | Endometrial Gland Volume Fraction (%) (Mean) |
| Ovariectomized (OVX) Control | Female Sprague-Dawley Rat | Vehicle | Subcutaneous | 297.00 ± 106.90 | 0.58 |
| This compound (CEE3) | Female Sprague-Dawley Rat | 0.15 mg/100g BW | Subcutaneous | 642.20 ± 283.60 | 1.84 |
Data from a study on the effects of this compound on the reproductive system in ovariectomized rats.[1]
Experimental Protocols
Ovariectomy in Rodents (Rat/Mouse)
To study the effects of exogenous estrogens like this compound, it is often necessary to first eliminate endogenous estrogen production through ovariectomy.
Materials:
-
Anesthetic (e.g., isoflurane)
-
Heating pad
-
Surgical tools (scalpel, scissors, forceps)
-
Suture material
-
Antiseptic solution
-
Analgesics
Procedure:
-
Anesthetize the animal using an approved anesthetic protocol.
-
Shave and disinfect the surgical area on the dorsal side, just caudal to the rib cage.
-
Make a small midline incision through the skin and underlying muscle layer to enter the peritoneal cavity.
-
Locate the ovaries, which are typically embedded in a fat pad.
-
Ligate the ovarian blood vessels and the fallopian tube.
-
Excise the ovary.
-
Repeat for the second ovary.
-
Suture the muscle and skin layers.
-
Administer post-operative analgesics as per institutional guidelines.
-
Allow the animal to recover on a heating pad.
Preparation and Administration of this compound
Vehicle Selection:
-
For Oral Gavage: A common vehicle for oral administration of compounds in rodents is a solution of 2% methylcellulose + 0.5% Tween 80 in water. For estrogens, dissolving in a suitable oil (e.g., sesame oil, corn oil) is also a common practice.
-
For Subcutaneous Injection: this compound can be dissolved in a sterile oil vehicle such as sesame oil for subcutaneous injection.
Oral Gavage Protocol (Mouse/Rat):
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of this compound.
-
If using an oil-based vehicle, dissolve the this compound in the chosen oil to achieve the desired final concentration. Gentle warming and vortexing may be required to ensure complete dissolution.
-
If using an aqueous-based suspension, suspend the this compound in the vehicle (e.g., 2% methylcellulose + 0.5% Tween 80).
-
-
Animal Restraint and Dosing:
-
Weigh the animal to determine the correct dosing volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg and for rats is also typically around 10 mL/kg.
-
Gently restrain the animal, ensuring the head and neck are extended to straighten the esophagus.
-
Measure the appropriate length of the gavage needle (from the tip of the nose to the last rib).
-
Carefully insert the gavage needle into the mouth and advance it along the roof of the mouth and down the esophagus into the stomach. Do not force the needle.
-
Slowly administer the dosing solution.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress.
-
Subcutaneous Injection Protocol (Mouse/Rat):
-
Preparation of Dosing Solution:
-
Dissolve the accurately weighed this compound in a sterile vehicle (e.g., sesame oil) to the final desired concentration.
-
-
Animal Restraint and Dosing:
-
Weigh the animal to calculate the correct injection volume. The maximum recommended volume for a single subcutaneous injection site is typically 5 ml/kg for rats.
-
Gently restrain the animal.
-
Lift the loose skin over the dorsal (scruff) or flank area to form a "tent".
-
Insert a sterile needle (23-25 gauge) into the base of the tented skin, parallel to the body.
-
Aspirate briefly to ensure a blood vessel has not been entered.
-
Slowly inject the solution.
-
Withdraw the needle and gently massage the injection site to aid dispersal.
-
Return the animal to its cage and monitor for any adverse reactions.
-
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound, as an estrogen receptor agonist, initiates a signaling cascade that leads to the regulation of gene expression. Upon entering the cell, this compound binds to estrogen receptors (ERα and/or ERβ) in the cytoplasm or nucleus. This binding induces a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. The this compound-ER complex then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.
References
Application Notes and Protocols for Determining the Estrogenic Effects of Nilestriol Using Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nilestriol, a synthetic derivative of estriol, is recognized as a potent, long-acting estrogen.[1] Its primary mechanism of action involves binding to and activating estrogen receptors (ERs), which are key regulators of gene transcription in various tissues.[2][3] Like endogenous estrogens, this compound forms a complex with ERs, which then translocates to the nucleus, binds to estrogen response elements (EREs) on the DNA, and initiates the transcription of target genes.[2] This signaling cascade mediates a wide range of physiological effects.
These application notes provide detailed protocols for three common in vitro assays to characterize the estrogenic activity of this compound: the MCF-7 Cell Proliferation (E-SCREEN) Assay, an Estrogen Response Element (ERE) Reporter Gene Assay, and Gene Expression Analysis of estrogen-responsive genes.
Estrogenic Signaling Pathway
The classical genomic signaling pathway for estrogens, including this compound, involves the activation of nuclear estrogen receptors and subsequent modulation of gene expression.
References
Application Notes and Protocols: Quantitative Bone Histomorphometry in Nilestriol-Treated Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for conducting quantitative bone histomorphometry in animal models treated with Nilestriol, a synthetic estrogen. The information is compiled from peer-reviewed research to guide researchers in designing and executing similar studies.
Introduction
This compound, a long-acting synthetic estrogen, has been investigated for its potential effects on bone metabolism, particularly in the context of postmenopausal osteoporosis. Animal models, such as the ovariectomized rabbit, are crucial for preclinical evaluation of such compounds. Quantitative bone histomorphometry is the gold-standard method for assessing the microscopic architecture of bone and the dynamics of bone turnover, providing invaluable insights into the cellular mechanisms of drug action. This document outlines the key findings from a pivotal study and provides detailed protocols for replication and further investigation.
Quantitative Data Summary
The following table summarizes the quantitative bone histomorphometry data from a study investigating the effects of this compound on bone turnover in ovariectomized (OVX) rabbits.[1]
| Histomorphometric Parameter | Sham Control Group | OVX Control Group | This compound-Treated OVX Group |
| Bone Volume/Tissue Volume (BV/TV, %) | 22.83 ± 4.19 | 17.55 ± 3.86 | 24.11 ± 4.28 |
| Relative Osteoid Volume (OV/BV, %) | 2.11 ± 0.87 | 3.12 ± 1.11 | 3.98 ± 1.23 |
| Osteoblastic Index (OBI) | 1.89 ± 0.65 | 2.54 ± 0.88 | 3.11 ± 0.99 |
| Bone Formation Rate/Tissue Volume (BFR/TV, %/yr) | 18.99 ± 7.21 | 28.97 ± 11.12 | 39.87 ± 13.98 |
Data presented as mean ± standard deviation.
Experimental Protocols
Animal Model and Treatment
A well-established animal model for studying postmenopausal osteoporosis is the ovariectomized (OVX) rabbit.
-
Animal Species: Adult female New Zealand white rabbits (or other suitable strains).
-
Acclimatization: Animals should be acclimatized to the housing conditions for at least one week prior to the commencement of the study.
-
Experimental Groups:
-
Sham Control Group: Animals undergo a sham surgery without the removal of ovaries and receive a vehicle control.
-
OVX Control Group: Animals undergo bilateral ovariectomy and receive a vehicle control.
-
This compound-Treated OVX Group: Animals undergo bilateral ovariectomy and are treated with this compound.
-
-
Surgical Procedure (Ovariectomy):
-
Anesthetize the rabbit using an appropriate anesthetic protocol.
-
Make a midline abdominal incision to expose the reproductive organs.
-
Ligate and remove both ovaries.
-
Suture the abdominal muscles and skin.
-
Administer postoperative analgesics and monitor the animals for recovery.
-
-
Drug Administration:
Tetracycline-Based Double Labeling
To assess dynamic parameters of bone formation, in vivo double labeling with tetracycline antibiotics is required.
-
Fluorochromes: Tetracycline hydrochloride or oxytetracycline can be used.
-
Labeling Schedule:
-
First Label: Administer tetracycline (e.g., 25 mg/kg, intraperitoneally or intravenously) for two consecutive days.
-
Inter-label Period: A period of 10-14 days with no treatment allows for the separation of the two fluorescent labels.
-
Second Label: Administer the same or a different tetracycline antibiotic at the same dosage for two consecutive days.
-
Sacrifice: Euthanize the animals 3-5 days after the last injection of the second label.
-
Bone Sample Preparation for Undecalcified Histology
Proper processing of bone samples is critical for preserving their structure for histomorphometric analysis.
-
Sample Collection:
-
Following euthanasia, dissect the desired bone (e.g., proximal tibia, lumbar vertebrae).
-
Carefully remove all soft tissues.
-
-
Fixation:
-
Fix the bone samples in 70% ethanol or 10% neutral buffered formalin for 24-48 hours.
-
-
Dehydration:
-
Dehydrate the samples through a graded series of ethanol solutions (e.g., 70%, 95%, 100%).
-
-
Embedding:
-
Infiltrate and embed the dehydrated bone samples in a hard-grade resin, such as methyl methacrylate (MMA).
-
-
Sectioning:
-
Use a heavy-duty microtome (e.g., a sledge microtome) to cut undecalcified sections at a thickness of 5-10 µm.
-
-
Staining:
-
For Static Parameters: Stain sections with von Kossa stain to identify mineralized bone, and counterstain with toluidine blue to visualize cellular components.
-
For Dynamic Parameters: View unstained sections under a fluorescence microscope to visualize the tetracycline labels.
-
Quantitative Bone Histomorphometry
The analysis should be performed using a computerized image analysis system (e.g., VIDAS system as mentioned in the key study, or other modern software).[1]
-
Region of Interest (ROI): Define a standardized ROI in the trabecular bone of the proximal tibial metaphysis or vertebral body, excluding the primary spongiosa.
-
Static Parameters:
-
Bone Volume/Tissue Volume (BV/TV, %): The percentage of the tissue volume that is occupied by mineralized bone.
-
Trabecular Thickness (Tb.Th, µm): The average thickness of the trabeculae.
-
Trabecular Number (Tb.N, /mm): The average number of trabeculae per unit length.
-
Trabecular Separation (Tb.Sp, µm): The average distance between trabeculae.
-
Osteoid Volume/Bone Volume (OV/BV, %): The percentage of bone volume that is unmineralized osteoid.
-
Osteoblast Surface/Bone Surface (Ob.S/BS, %): The percentage of bone surface covered by osteoblasts.
-
Osteoclast Surface/Bone Surface (Oc.S/BS, %): The percentage of bone surface covered by osteoclasts.
-
-
Dynamic Parameters (from fluorescent labels):
-
Mineralizing Surface/Bone Surface (MS/BS, %): The percentage of bone surface that is actively mineralizing. This is calculated from the single-labeled (sL.S) and double-labeled surfaces (dL.S).
-
Mineral Apposition Rate (MAR, µm/day): The rate at which new mineralized bone is deposited. It is calculated by measuring the distance between the two fluorescent labels and dividing by the inter-label time.
-
Bone Formation Rate/Bone Surface (BFR/BS, µm³/µm²/day): The volume of new bone formed per unit of bone surface per unit of time (MAR x MS/BS).
-
Visualization of Pathways and Workflows
Signaling Pathway of Estrogen in Osteoblasts
This compound, as a synthetic estrogen, is expected to exert its effects through estrogen receptors (ERs) in bone cells. The binding of estrogen to ERα in osteoblasts can initiate a cascade of signaling events that ultimately promote osteoblast proliferation and survival, leading to increased bone formation.
Caption: Proposed signaling pathway of this compound in osteoblasts.
Experimental Workflow for Quantitative Bone Histomorphometry
The following diagram illustrates the logical flow of the experimental procedures described in this document.
Caption: Experimental workflow for bone histomorphometry analysis.
References
Application Notes and Protocols: NMR Metabolic Profiling for Evaluating Nilestriol Treatment Effects
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nilestriol, a long-acting estrogen, has been utilized in the management of menopausal symptoms. Understanding its molecular mechanism and therapeutic effects is crucial for its clinical application and for the development of new estrogenic compounds. Nuclear Magnetic Resonance (NMR)-based metabolic profiling offers a powerful platform to investigate the systemic effects of drug treatments by providing a comprehensive snapshot of the metabolome. This application note details the use of ¹H NMR spectroscopy to evaluate the metabolic changes induced by this compound treatment in an ovariectomized (OVX) rat model, which simulates estrogen deficiency. The focus is on identifying and quantifying metabolites and exploring the underlying signaling pathways affected by this compound, particularly in relation to insulin resistance.[1][2]
Data Presentation
The following tables summarize representative quantitative data from a ¹H NMR-based metabolomics study evaluating the effects of this compound on the serum metabolome of ovariectomized rats. The data is presented as mean concentrations (in µM) with standard deviation (SD), fold change, and p-values for key metabolites identified as being significantly altered by this compound treatment.
Note: The following data is representative and intended for illustrative purposes to demonstrate the application of the technique, as the specific quantitative data from the primary literature was not available.
Table 1: Key Metabolites in Serum of Sham, Ovariectomized (OVX), and this compound-Treated OVX Rats
| Metabolite | Sham (Mean ± SD) | OVX (Mean ± SD) | OVX + this compound (Mean ± SD) | Fold Change (OVX vs. Sham) | p-value (OVX vs. Sham) | Fold Change (OVX + this compound vs. OVX) | p-value (OVX + this compound vs. OVX) |
| Lactate | 1500 ± 120 | 2100 ± 150 | 1650 ± 130 | 1.40 | < 0.05 | 0.79 | < 0.05 |
| Alanine | 350 ± 30 | 280 ± 25 | 330 ± 28 | 0.80 | < 0.05 | 1.18 | < 0.05 |
| Glucose | 5000 ± 400 | 6500 ± 500 | 5200 ± 450 | 1.30 | < 0.05 | 0.80 | < 0.05 |
| 3-Indoxylsulfate | 5 ± 0.8 | 12 ± 1.5 | 7 ± 1.0 | 2.40 | < 0.01 | 0.58 | < 0.01 |
| Valine | 200 ± 18 | 160 ± 15 | 190 ± 17 | 0.80 | < 0.05 | 1.19 | < 0.05 |
| Leucine | 150 ± 12 | 110 ± 10 | 140 ± 11 | 0.73 | < 0.05 | 1.27 | < 0.05 |
| Isoleucine | 80 ± 7 | 60 ± 5 | 75 ± 6 | 0.75 | < 0.05 | 1.25 | < 0.05 |
| Acetate | 100 ± 10 | 140 ± 12 | 110 ± 9 | 1.40 | < 0.05 | 0.79 | < 0.05 |
| Citrate | 120 ± 11 | 90 ± 8 | 115 ± 10 | 0.75 | < 0.05 | 1.28 | < 0.05 |
Experimental Protocols
This section provides detailed protocols for the key experimental stages of an NMR-based metabolomics study to assess the effects of this compound.
Animal Model and Treatment
-
Animal Model: Female Sprague-Dawley rats (8 weeks old) are used.
-
Acclimatization: Animals are acclimatized for one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle, ad libitum access to standard chow and water).
-
Surgical Procedure:
-
Rats are randomly assigned to a sham-operated group or an ovariectomy (OVX) group.
-
For the OVX group, bilateral ovariectomy is performed under anesthesia.
-
The sham group undergoes a similar surgical procedure, but the ovaries are not removed.
-
-
Treatment Groups:
-
Sham Group: Sham-operated rats receiving a vehicle control.
-
OVX Group: Ovariectomized rats receiving a vehicle control.
-
OVX + this compound Group: Ovariectomized rats treated with this compound (e.g., administered orally at a specified dosage).
-
-
Treatment Duration: Treatment is carried out for a period of 12 weeks.
-
Sample Collection: At the end of the treatment period, rats are fasted overnight, and blood samples are collected via cardiac puncture under anesthesia. Serum is prepared by allowing the blood to clot at room temperature for 30 minutes, followed by centrifugation at 3000 x g for 15 minutes at 4°C. The supernatant (serum) is collected and stored at -80°C until NMR analysis.
Serum Sample Preparation for ¹H NMR Spectroscopy
-
Thawing: Frozen serum samples are thawed on ice.
-
Precipitation of Macromolecules: To 200 µL of serum, add 400 µL of ice-cold methanol to precipitate proteins and lipids.
-
Vortexing: Vortex the mixture vigorously for 1 minute.
-
Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the samples at 12,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the polar metabolites.
-
Drying: Dry the supernatant using a vacuum centrifuge.
-
Reconstitution: Reconstitute the dried extract in 600 µL of NMR buffer (e.g., 100 mM phosphate buffer, pH 7.4 in D₂O) containing a known concentration of an internal standard (e.g., 0.5 mM 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt, TSP).
-
pH Adjustment: Check and adjust the pH of the reconstituted sample to 7.4 ± 0.05.
-
Transfer to NMR Tube: Transfer 550 µL of the final sample into a 5 mm NMR tube for analysis.
¹H NMR Data Acquisition
-
Spectrometer: Data is acquired on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
Temperature: Maintain the sample temperature at 298 K (25°C) during data acquisition.
-
Pulse Sequence: A standard one-dimensional ¹H NMR spectrum is acquired using a NOESY presaturation pulse sequence (e.g., noesygppr1d) to suppress the water signal.
-
Acquisition Parameters:
-
Spectral Width: 12-16 ppm
-
Number of Scans: 64-128
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 2-5 seconds
-
Mixing Time (for NOESY): 10-100 ms
-
-
Data Storage: The raw free induction decay (FID) data is stored for subsequent processing.
NMR Data Processing and Analysis
-
Software: Use appropriate software for NMR data processing (e.g., TopSpin, MestReNova, or similar).
-
Fourier Transformation: Apply an exponential line-broadening factor of 0.3 Hz to the FID before Fourier transformation.
-
Phasing and Baseline Correction: Manually phase correct the spectra and apply an automatic baseline correction algorithm.
-
Referencing: Calibrate the chemical shifts of the spectra to the TSP signal at δ 0.00.
-
Binning: Reduce the complexity of the data by dividing the spectra into bins of a defined width (e.g., 0.04 ppm). Exclude the region of the residual water signal (e.g., δ 4.7-5.1).
-
Normalization: Normalize the binned data to the total spectral area to account for variations in sample concentration.
-
Multivariate Statistical Analysis:
-
Import the normalized data into statistical software (e.g., SIMCA-P, MetaboAnalyst).
-
Perform Principal Component Analysis (PCA) to visualize the overall data structure and identify outliers.
-
Use supervised methods like Partial Least Squares-Discriminant Analysis (PLS-DA) or Orthogonal PLS-DA (OPLS-DA) to identify metabolites that contribute to the separation between the experimental groups.
-
-
Metabolite Identification and Quantification:
-
Identify significant metabolites from the loading plots of the multivariate models.
-
Confirm the identity of metabolites using 2D NMR experiments (e.g., J-resolved, COSY, HSQC) and by comparing with databases such as the Human Metabolome Database (HMDB).
-
Quantify the identified metabolites by integrating the corresponding peaks in the ¹H NMR spectra and comparing them to the internal standard. Chenomx NMR Suite is a commonly used software for this purpose.[1]
-
Mandatory Visualization
Experimental Workflow
Caption: Experimental workflow for NMR-based metabolic profiling.
Signaling Pathway: this compound's Influence on Estrogen Receptor Signaling and Glucose Metabolism
References
Application Notes and Protocols for the Research Use of Nilestriol in Combination with Progestogens
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Nilestriol, a long-acting synthetic estrogen, in combination with progestogens for research purposes. The following sections detail the underlying principles, experimental protocols, and data presentation for investigating the combined effects of these hormonal agents, with a focus on their application in postmenopausal osteoporosis models.
Introduction
This compound, a potent synthetic estrogen, functions by mimicking the action of natural estrogens, binding to estrogen receptors (ERs), and modulating the transcription of estrogen-responsive genes.[1] This activity can alleviate symptoms associated with estrogen deficiency, such as postmenopausal osteoporosis.[2] However, unopposed estrogen therapy is associated with an increased risk of endometrial hyperplasia.[1] To mitigate this risk, this compound is often used in combination with a progestogen, which counteracts the proliferative effects of estrogen on the endometrium.[1] This combination allows for the beneficial effects of estrogen on bone and other tissues while protecting the uterus.
This document provides protocols for both in vitro and in vivo research applications to study the synergistic and antagonistic effects of this compound and progestogen combinations.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical and clinical studies on the combination of this compound (Nylestriol) and Levonorgestrel.
Table 1: Preclinical Dosage and Effects of this compound and Levonorgestrel Combination in a Rat Model of Osteoporosis
| Parameter | This compound (NYL) Dosage (mg/kg) | Levonorgestrel (LNG) Dosage (mg/kg) | Outcome | Reference |
| Uterine Weight | 0.015 - 0.5 | 0.005 - 0.15 | LNG at ≥0.015 mg/kg significantly decreased uterine weight compared to the lowest LNG dose. | [3] |
| Bone Mineral Density (BMD) | 0.015 - 0.5 | 0.05 - 0.15 | Increased BMD at distal tibiae and proximal femora with higher LNG doses. | |
| Bone Strength (Peak Loading) | 0.15 | 0.005 - 0.15 | Highest peak loading of lumbar vertebrae and femora at 0.15 mg/kg NYL. | |
| Bone Turnover (Serum ALP) | 0.15 - 0.5 | 0.015 - 0.15 | Decreased serum alkaline phosphatase (ALP) levels with higher NYL and LNG doses. |
Table 2: Clinical Dosage and Efficacy of this compound and Levonorgestrel Combination in Postmenopausal Women with Osteoporosis
| Treatment Group | Dosage | Duration | Primary Outcome | Reference |
| Compound Nylestriol Tablet (CNT) | 0.5 mg Nylestriol + 0.15 mg Levonorgestrel per week | 1 year | Significant decrease in bone loss in the total forearm compared to placebo. | |
| Placebo | - | 1 year | Continued bone loss. |
Signaling Pathways
This compound, as an estrogen, and progestogens exert their effects through both genomic and non-genomic signaling pathways. The genomic pathway involves the binding of the hormone to its nuclear receptor, leading to the regulation of gene transcription. The non-genomic pathway involves rapid, membrane-initiated signaling events. The interplay between these pathways is crucial for the overall cellular response.
Caption: Genomic and non-genomic signaling pathways of this compound and progestogens.
Experimental Protocols
The following are detailed protocols for key experiments to assess the combined effects of this compound and progestogens.
In Vitro Assays
This protocol is adapted for studying the effects of this compound and a progestogen on the proliferation of estrogen-receptor-positive breast cancer cells (MCF-7).
Workflow Diagram:
Caption: Experimental workflow for the MCF-7 cell proliferation assay.
Methodology:
-
Cell Culture: Maintain MCF-7 cells in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Hormone Depletion: Two days prior to the assay, switch the cells to a phenol red-free medium containing 5% charcoal-stripped FBS to remove any hormonal influence.
-
Seeding: Seed the hormone-depleted MCF-7 cells into 96-well plates at a density of 400 cells per well in 200 µL of the hormone-free medium.
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound, a progestogen (e.g., Levonorgestrel), and their combination. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 6 days, changing the medium with fresh treatment every 24 hours.
-
Viability Assay: On day 6, assess cell viability using a commercially available assay such as the CellTiter-Glo® Luminescent Cell Viability Assay, following the manufacturer's instructions.
-
Data Analysis: Measure luminescence using a plate reader. Calculate the half-maximal effective concentration (EC50) for each treatment to determine their proliferative or anti-proliferative effects.
This assay determines the ability of a progestogen to compete with radiolabeled estradiol for binding to the estrogen receptor, which can reveal potential cross-reactivity.
Methodology:
-
Cytosol Preparation: Prepare uterine cytosol from ovariectomized female rats (7-10 days post-ovariectomy). Homogenize the uteri in TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4). Centrifuge the homogenate to obtain the cytosolic fraction (supernatant).
-
Assay Setup: In assay tubes, combine the rat uterine cytosol (providing 50-100 µg protein per tube), a fixed concentration of [3H]-17β-estradiol (0.5-1.0 nM), and varying concentrations of the test compound (progestogen) or unlabeled 17β-estradiol (as a positive control).
-
Incubation: Incubate the tubes at 4°C for 16-20 hours to reach equilibrium.
-
Separation of Bound and Free Ligand: Add hydroxylapatite (HAP) slurry to each tube to bind the receptor-ligand complexes. Wash the HAP pellet to remove unbound radioligand.
-
Quantification: Add scintillation cocktail to the washed HAP pellet and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specifically bound [3H]-17β-estradiol against the log concentration of the competitor. Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol.
In Vivo Model: Retinoic Acid-Induced Osteoporosis in Rats
This model is used to evaluate the efficacy of this compound and progestogen combination therapy in preventing bone loss.
Workflow Diagram:
Caption: Experimental workflow for the retinoic acid-induced osteoporosis rat model.
Methodology:
-
Animal Model: Use female Sprague-Dawley rats (7 months old).
-
Induction of Osteoporosis: Administer retinoic acid at a dose of 70 mg/kg/day intragastrically for 14 days to induce osteoporosis.
-
Treatment: Following the induction period, divide the rats into treatment groups and administer this compound, a progestogen (e.g., Levonorgestrel), their combination, or a vehicle control. Dosing can be done on alternate days for a period of 3 weeks or as per the study design.
-
Bone Mineral Density (BMD) Measurement: Measure BMD of the lumbar spine and femur at baseline and at the end of the treatment period using dual-energy X-ray absorptiometry (DXA) with software suitable for small animals.
-
Biochemical Markers: At the end of the study, collect blood samples to measure serum markers of bone turnover, such as alkaline phosphatase (ALP) and tartrate-resistant acid phosphatase (TRAP).
-
Histomorphometry: Euthanize the animals and collect the femurs for histomorphometric analysis to assess trabecular bone volume, number, and thickness.
-
Uterine Examination: Excise and weigh the uterus to assess the estrogenic and progestogenic effects on uterine tissue.
Conclusion
The provided application notes and protocols offer a framework for researchers to investigate the combined effects of this compound and progestogens. By utilizing these methodologies, scientists can gain valuable insights into the efficacy, safety, and mechanisms of action of such combination therapies, particularly in the context of postmenopausal conditions like osteoporosis. Adherence to these detailed protocols will facilitate the generation of robust and reproducible data, contributing to the advancement of drug development in women's health.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. The effect of low dose nylestriol-levonorgestrel replacement therapy on bone mineral density in women with postmenopausal osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of Different Nylestriol/Levonorgestrel Dosages on Bone Metabolism in Female Sprague-Dawley Rats with Retinoic Acid-Induced Osteoporosis,成果详细信息-中国科技论文在线 [paper.edu.cn]
Application of Nilestriol in the Study of Postmenopausal Disorders: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nilestriol, a synthetic estrogen, has been investigated for its potential in hormone replacement therapy (HRT) to alleviate symptoms associated with menopause.[1] As a derivative of estradiol, this compound functions by mimicking the action of natural estrogens, binding to estrogen receptors (ERs) located in various tissues, including the reproductive organs, bones, brain, and cardiovascular system.[2] This binding initiates the transcription of estrogen-responsive genes, which plays a crucial role in maintaining bone density, regulating lipid metabolism, and mitigating common menopausal symptoms such as hot flashes, mood swings, and vaginal atrophy.[2] This document provides detailed application notes and protocols for utilizing this compound in preclinical and clinical research settings to study its effects on postmenopausal disorders.
Mechanism of Action
This compound is a prodrug that is metabolized to an active form, which then binds to estrogen receptors (ERα and ERβ). This ligand-receptor complex translocates to the nucleus and binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.[1] This genomic pathway is the primary mechanism through which estrogens exert their long-term effects. Additionally, estrogens can elicit rapid, non-genomic effects through membrane-associated estrogen receptors, which can activate various signaling cascades.
Data Presentation
The following tables summarize the quantitative data from a three-year prospective clinical study evaluating the effects of this compound on postmenopausal women.
Table 1: Effects of this compound on Lipid Profile [2]
| Treatment Group | Dosage | Change in LDL-C | Change in HDL-C | Change in Total Cholesterol (TC) | Change in Triglycerides (TG) |
| Group A | 2 mg this compound every 2 weeks | Decreased (P < 0.05) | Increased (P < 0.05) | Not significant (P > 0.05) | Not significant (P > 0.05) |
| Group B | 1 mg this compound every 2 weeks | Decreased (P < 0.05) | Increased (P < 0.05) | Not significant (P > 0.05) | Not significant (P > 0.05) |
| Group C | Placebo every 2 weeks | No change (P > 0.05) | No change (P > 0.05) | Not significant (P > 0.05) | Not significant (P > 0.05) |
Table 2: Effects of this compound on Bone Mineral Density and Bone Turnover Markers
| Treatment Group | Dosage | Forearm Bone Mineral Content | Serum Alkaline Phosphatase (ALP) | Urine Calcium/Creatinine (Ca/Cr) Ratio | Urine Hydroxyproline/Creatinine (Hpr/Cr) Ratio |
| Group A | 2 mg this compound every 2 weeks | Maintained (P > 0.05) | Decreased (P < 0.05) | Decreased (P < 0.05) | Decreased (P < 0.05) |
| Group B | 1 mg this compound every 2 weeks | Maintained (P > 0.05) | Decreased (P < 0.05) | Decreased (P < 0.05) | Decreased (P < 0.05) |
| Group C | Placebo every 2 weeks | Decreased (P < 0.01) | No change (P > 0.05) | No change (P > 0.05) | No change (P > 0.05) |
Table 3: Effects of this compound on Menopausal Symptoms (Kupperman Index)
| Treatment Group | Dosage | Reduction in Kupperman Index Score (3 months) | Reduction in Kupperman Index Score (12 months) |
| Group A | 2 mg this compound every 2 weeks | ~50% | ~80% |
| Group B | 1 mg this compound every 2 weeks | ~50% | ~80% |
| Group C | Placebo every 2 weeks | No significant change | No significant change |
Experimental Protocols
In Vitro Estrogenic Activity Assessment: MCF-7 Cell Proliferation Assay
This protocol is adapted for testing the estrogenic activity of this compound using the human breast adenocarcinoma cell line MCF-7, which expresses estrogen receptors.
1. Cell Culture and Maintenance:
-
Culture MCF-7 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/ml human recombinant insulin, and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
For experiments, switch to a phenol red-free EMEM supplemented with charcoal-stripped FBS to eliminate exogenous estrogens.
2. Assay Procedure:
-
Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well.
-
After 24 hours, replace the medium with hormone-free medium and incubate for another 72 hours to ensure estrogen deprivation.
-
Prepare serial dilutions of this compound (and a positive control, e.g., 17β-estradiol) in hormone-free medium.
-
Treat the cells with the different concentrations of this compound or control. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 6 days.
-
Assess cell proliferation using a suitable method, such as the MTT or SRB assay, following the manufacturer's instructions.
3. Data Analysis:
-
Calculate the percentage of cell proliferation relative to the vehicle control.
-
Plot the dose-response curve and determine the EC50 value for this compound.
In Vivo Assessment in an Ovariectomized (OVX) Rat Model of Postmenopause
This protocol describes the use of an ovariectomized rat model to study the in vivo effects of this compound on postmenopausal conditions.
1. Animal Model:
-
Use adult female Sprague-Dawley rats (3-4 months old).
-
Perform bilateral ovariectomy under anesthesia to induce a state of estrogen deficiency, mimicking menopause. A sham-operated group should be included as a control.
-
Allow a recovery period of at least two weeks post-surgery.
2. Treatment Protocol:
-
Randomly divide the ovariectomized rats into treatment and control groups.
-
Administer this compound orally or via subcutaneous injection. A sample dosage from a previous study is 0.15 mg/100 g body weight, once a week.
-
The control group should receive the vehicle only.
-
Treat the animals for a specified period, for example, 10-12 weeks.
3. Outcome Measures:
-
Bone Mineral Density (BMD): Measure BMD of the femur and/or lumbar spine using dual-energy X-ray absorptiometry (DXA) at the beginning and end of the treatment period.
-
Lipid Profile: Collect blood samples via cardiac puncture at the end of the study. Analyze serum for total cholesterol, triglycerides, HDL-C, and LDL-C using standard enzymatic kits.
-
Uterine and Endometrial Assessment: At the end of the study, euthanize the animals and collect the uteri. Measure uterine weight and process the tissue for histological examination of the endometrium to assess for proliferation or atrophy.
Clinical Assessment of Menopausal Symptoms: The Kupperman Index
The Kupperman Index is a widely used tool to quantify the severity of menopausal symptoms.
1. Administration:
-
The index consists of 11-13 common menopausal symptoms.
-
Each symptom is rated on a scale of 0 to 3 based on its severity (0=none, 1=mild, 2=moderate, 3=severe).
-
The score for each symptom is multiplied by a specific weighting factor.
2. Scoring:
-
Sum the weighted scores for all symptoms to obtain the total Kupperman Index score.
-
A higher score indicates more severe menopausal symptoms.
3. Application:
-
Administer the questionnaire to participants at baseline and at regular intervals throughout the treatment period to assess the efficacy of this compound in alleviating menopausal symptoms.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's dual signaling pathways in a target cell.
Caption: Workflow for in vivo study of this compound in OVX rats.
Caption: Logical flow of a randomized controlled trial for this compound.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Aqueous Solubility of Nilestriol
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of Nilestriol.
Frequently Asked Questions (FAQs)
Q1: What is the estimated aqueous solubility of this compound?
Q2: My this compound powder is not dissolving in my aqueous buffer. What am I doing wrong?
A2: It is highly likely that you are observing the expected poor aqueous solubility of this compound. Direct dissolution in aqueous buffers will likely result in an extremely low concentration of the dissolved compound. To achieve a higher concentration, solubility enhancement techniques are necessary. Common issues include:
-
Exceeding the solubility limit: Attempting to dissolve a concentration of this compound far above its aqueous solubility limit.
-
Insufficient energy input: Simple mixing or vortexing is often not enough to overcome the energy barrier for dissolution of hydrophobic compounds.
-
Lack of solubilizing agents: Without co-solvents, surfactants, or other solubilizing agents, this compound will remain largely insoluble in water-based media.
Q3: I've prepared a stock solution of this compound in an organic solvent, but it precipitates when I dilute it into my aqueous experimental medium. How can I prevent this?
A3: This is a common issue known as "crashing out" or precipitation upon dilution. It occurs because the organic solvent (in which this compound is soluble) becomes highly diluted in the aqueous medium, which cannot maintain the this compound in solution. To prevent this, consider the following:
-
Use a co-solvent system: Instead of diluting a pure organic stock, prepare a stock solution in a mixture of solvents that is more compatible with the final aqueous medium.
-
Incorporate surfactants or cyclodextrins: These agents can encapsulate the this compound molecules, keeping them dispersed and solubilized in the aqueous phase.
-
Control the rate of addition: Add the stock solution to the aqueous medium slowly and with vigorous stirring to allow for better mixing and to avoid localized high concentrations that can trigger precipitation.
-
Gentle heating and sonication: Applying gentle heat or using an ultrasonic bath can provide the necessary energy to help keep the compound in solution during and after dilution[2].
Q4: What are the most effective methods to significantly increase the aqueous solubility of this compound for in vitro or in vivo studies?
A4: Several techniques have been proven effective for enhancing the solubility of poorly water-soluble steroids like this compound. The most common and effective methods include:
-
Co-solvency: Using a mixture of water-miscible organic solvents with water to increase the overall solubilizing capacity of the solvent system.
-
Complexation with Cyclodextrins: Encapsulating the hydrophobic this compound molecule within the lipophilic cavity of a cyclodextrin, which has a hydrophilic exterior, thereby increasing its apparent water solubility.
-
Formulation with Surfactants: Using surfactants to form micelles that can encapsulate this compound and aid in its dissolution.
-
Nanoparticle Formulation: Reducing the particle size of this compound to the nanometer range, which increases the surface area-to-volume ratio and enhances the dissolution rate and saturation solubility.
Data Presentation: Solubility of this compound in Various Solvent Systems
The following tables summarize the solubility of this compound in different solvents and formulations, providing a clear comparison of the effectiveness of various solubility enhancement techniques.
Table 1: Solubility of this compound in Common Organic Solvents
| Solvent | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (262.80 mM) | Ultrasonic assistance may be required.[2] |
| Ethanol | 10 mg/mL (26.28 mM) | Ultrasonic assistance may be required.[2] |
Table 2: Enhanced Aqueous Solubility of this compound in Formulation Systems
| Formulation Composition | Achieved Solubility | Method Type |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL (13.14 mM) | Co-solvency with Surfactant |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL (13.14 mM) | Co-solvency with Cyclodextrin Complexation |
| 10% DMSO, 90% Corn Oil | ≥ 5 mg/mL (13.14 mM) | Oil-based Formulation |
Data for Table 2 sourced from Medchemexpress product information[2].
Experimental Protocols
Below are detailed methodologies for key experiments aimed at overcoming the poor aqueous solubility of this compound.
Protocol 1: Preparation of a this compound Solution using a Co-solvent and Surfactant System
This protocol is designed to achieve a this compound concentration of ≥ 5 mg/mL.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Pipettes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Prepare a Concentrated Stock Solution: Weigh the required amount of this compound and dissolve it in DMSO to create a 50 mg/mL stock solution. Use of an ultrasonic bath may be necessary to fully dissolve the powder.
-
Sequential Addition of Solvents: In a sterile tube, add the following solvents in the specified order, ensuring thorough mixing after each addition: a. To 100 µL of the 50 mg/mL this compound stock solution in DMSO, add 400 µL of PEG300. Vortex until the solution is homogeneous. b. Add 50 µL of Tween-80 to the mixture. Vortex thoroughly. c. Add 450 µL of saline to bring the total volume to 1 mL. Vortex until a clear solution is obtained.
-
Final Observation and Troubleshooting:
-
The final solution should be clear. If any precipitation or cloudiness is observed, gently warm the solution (e.g., in a 37°C water bath) and/or sonicate for 5-10 minutes to aid dissolution.
-
It is recommended to prepare this working solution fresh on the day of use.
-
Protocol 2: Solubility Enhancement of this compound using Cyclodextrin Complexation
This protocol utilizes Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) to improve the aqueous solubility of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Pipettes
-
Vortex mixer
-
Magnetic stirrer and stir bar (optional)
Procedure:
-
Prepare the Cyclodextrin Solution: Prepare a 20% (w/v) solution of SBE-β-CD in saline. This may require stirring for some time to fully dissolve the SBE-β-CD.
-
Prepare a Concentrated this compound Stock: Dissolve this compound in DMSO to a concentration of 50 mg/mL.
-
Form the Inclusion Complex: a. In a sterile tube, add 900 µL of the 20% SBE-β-CD in saline solution. b. While vortexing or stirring, slowly add 100 µL of the 50 mg/mL this compound stock solution in DMSO. c. Continue to mix for at least 30 minutes to allow for the formation of the inclusion complex.
-
Final Solution: The resulting solution should be a clear, aqueous formulation of this compound with a concentration of ≥ 5 mg/mL. This solution is suitable for many in vitro and in vivo applications.
Protocol 3: Preparation of a this compound Nanosuspension by Wet Media Milling (Conceptual Protocol)
This is a generalized protocol for creating a nanosuspension, which can significantly improve the dissolution rate and bioavailability of this compound.
Materials:
-
This compound powder (micronized, if possible)
-
Stabilizer (e.g., Hydroxypropyl methylcellulose - HPMC)
-
Surfactant (e.g., Tween 80)
-
Purified water
-
Milling media (e.g., yttria-stabilized zirconium oxide beads, 0.1-0.5 mm diameter)
-
High-energy media mill
-
Particle size analyzer
Procedure:
-
Preparation of the Suspension: a. Prepare an aqueous solution containing the stabilizer and surfactant. A common starting point is 0.5% HPMC and 0.5% Tween 80 in purified water. b. Disperse the this compound powder into the stabilizer solution to form a pre-suspension. The drug concentration can be targeted from 1% to 10% (w/v).
-
Milling Process: a. Add the pre-suspension and the milling media to the milling chamber of a high-energy media mill. b. Mill the suspension at a high speed for a predetermined time (e.g., 2-24 hours). The milling process should be conducted under controlled temperature to prevent drug degradation.
-
Separation and Characterization: a. After milling, separate the nanosuspension from the milling media. b. Characterize the particle size and particle size distribution of the this compound nanoparticles using a dynamic light scattering (DLS) instrument. The target particle size is typically below 500 nm.
-
Storage: Store the nanosuspension at a controlled temperature (e.g., 4°C) to maintain stability.
Visualization of Experimental Workflows and Concepts
Diagram 1: Workflow for Preparing a this compound Solution using Co-solvents and Surfactants
Caption: Sequential workflow for preparing a soluble this compound formulation.
Diagram 2: Mechanism of Cyclodextrin-Mediated Solubilization
Caption: Encapsulation of hydrophobic this compound by a cyclodextrin molecule.
Diagram 3: Troubleshooting Logic for this compound Precipitation
References
Addressing Nilestriol degradation in long-term cell culture experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to address challenges related to the stability and degradation of Nilestriol in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a synthetic estrogen that functions as a prodrug of ethinylestriol.[1] It is known for its long half-life, which is attributed to its resistance to metabolic degradation.[2] this compound exerts its biological effects by binding to estrogen receptors, which are located in various tissues, including the reproductive system, bones, and cardiovascular system.[3][4] This binding initiates the transcription of specific genes, leading to various physiological responses.[4]
Q2: How should I prepare and store this compound stock solutions to ensure stability?
Proper preparation and storage of this compound stock solutions are critical for maintaining its potency and ensuring experimental reproducibility.
-
Solvent Selection: Due to its lipophilic nature, this compound should be dissolved in an appropriate organic solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.
-
Storage Conditions: Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles, which can contribute to degradation. Store these aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for shorter periods (up to 1 month).
-
Working Solutions: Prepare working solutions fresh for each experiment by diluting the stock solution in your cell culture medium. Visually inspect the medium for any signs of precipitation.
Q3: How stable is this compound in cell culture medium at 37°C during long-term experiments?
The stability of this compound in cell culture medium at 37°C can be influenced by several factors, including the specific composition of the medium (e.g., serum content, pH), the presence of cellular enzymes, and exposure to light. While this compound is designed for a long half-life in vivo, its stability in in vitro culture conditions over multiple days cannot be guaranteed. For experiments extending beyond 48 hours, it is best practice to replenish the medium with freshly diluted this compound every 24-48 hours to maintain a consistent concentration.
Q4: What are common factors in cell culture that can affect the outcome of my this compound experiments?
Several factors can introduce variability into experiments involving steroid hormones like this compound:
-
Cell Line Authenticity and Passage Number: Ensure your cell line is authentic and use cells within a consistent and low passage number range, as cellular characteristics and receptor expression can change over time.
-
Media Components: Phenol red, a common pH indicator in cell culture media, has been shown to have weak estrogenic activity and could potentially interfere with experiments studying estrogenic compounds. The type and concentration of serum can also impact results, as it contains endogenous steroids and binding proteins. Using charcoal-stripped serum is recommended to minimize these effects.
-
Plasticware: Lipophilic compounds like this compound can adsorb to plastic surfaces of labware, such as flasks, plates, and pipette tips. This can reduce the effective concentration of the compound in the medium. Using low-retention plasticware can help mitigate this issue.
-
Contamination: Bacterial, fungal, or mycoplasma contamination can significantly alter cellular metabolism and responsiveness to steroid hormones, leading to unreliable results. Regular testing for contamination is crucial.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your long-term cell culture experiments with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent or reduced this compound activity over time | 1. Degradation in media: this compound may not be stable at 37°C for extended periods. 2. Cellular metabolism: Cells may metabolize this compound, reducing its effective concentration. 3. Adsorption to plasticware: The compound may be binding to the surface of your culture vessels and labware. | 1. Replenish the cell culture medium with freshly prepared this compound every 24-48 hours. 2. Perform a stability study of this compound in your specific cell culture medium (see Experimental Protocols). 3. Consider the metabolic capacity of your cell line. 4. Use low-retention plasticware for cell culture and sample handling. |
| High variability between experimental replicates | 1. Inconsistent cell seeding: Uneven cell distribution will lead to variable responses. 2. Edge effects: Wells on the outer edges of multi-well plates are prone to evaporation, altering concentrations. 3. Inconsistent compound concentration: Issues with stock solution stability or dilution accuracy. | 1. Ensure a homogenous cell suspension before seeding and use a consistent seeding density. 2. Avoid using the outermost wells of culture plates for critical experiments. 3. Prepare fresh working solutions for each experiment and handle stock solutions as recommended. |
| No observable effect of this compound | 1. Incorrect concentration: The concentration used may be too low to elicit a response. 2. Cell line responsiveness: The cell line may not express sufficient levels of estrogen receptors. 3. Degraded this compound stock: The stock solution may have lost its activity due to improper storage. | 1. Perform a dose-response curve to determine the optimal working concentration for your cell line. 2. Verify the expression of estrogen receptors (ERα and ERβ) in your cell line. 3. Use a fresh, properly stored aliquot of this compound stock solution. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Medium
This protocol provides a general method to determine the stability of this compound in your specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Objective: To quantify the concentration of this compound in cell culture medium at various time points when incubated at 37°C.
Methodology:
-
Preparation of this compound Solution: Prepare a solution of this compound in your cell culture medium at the final concentration used in your experiments.
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the this compound-containing medium. This will serve as your baseline (T=0) reference.
-
Incubation: Place the remaining this compound-containing medium in a sterile, sealed container in a 37°C, 5% CO₂ incubator to mimic experimental conditions.
-
Time-Course Sampling: At predetermined time points (e.g., 2, 4, 8, 24, 48, 72 hours), remove aliquots from the incubator.
-
Sample Storage: Immediately store all collected aliquots at -80°C to prevent further degradation until analysis.
-
Sample Analysis: Analyze the concentration of this compound in each aliquot using a validated HPLC or LC-MS/MS method.
-
Data Analysis: Plot the concentration of this compound as a percentage of the T=0 concentration against time to determine its stability profile.
Protocol 2: Quantification of this compound in Cell Culture Supernatant
This protocol outlines a general procedure for quantifying this compound from cell culture supernatants, which can be adapted for various analytical techniques like ELISA, HPLC, or LC-MS/MS.
Objective: To measure the concentration of this compound in the medium of cells after a specific treatment duration.
Methodology:
-
Sample Collection: At the end of your experimental time point, collect the cell culture supernatant.
-
Centrifugation: Centrifuge the supernatant at approximately 300 x g for 10 minutes at 4°C to pellet any detached cells and debris.
-
Aliquoting and Storage: Carefully transfer the cleared supernatant to fresh tubes, aliquot, and store at -80°C until analysis. Minimize freeze-thaw cycles.
-
Quantification: Analyze the concentration of this compound in the thawed aliquots using your chosen validated analytical method. For immunoassays, follow the manufacturer's protocol. For chromatographic methods, sample extraction (e.g., solid-phase extraction) may be necessary to remove interfering substances from the media.
Visualizations
Caption: Workflow for this compound handling and potential degradation factors.
Caption: Simplified this compound signaling pathway.
References
Technical Support Center: Enhancing the Oral Bioavailability of Nilestriol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during oral administration studies of Nilestriol.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral administration of this compound?
This compound, a synthetic estrogen, faces several challenges in oral administration, primarily due to its physicochemical properties. As a steroidal compound, it is expected to have low aqueous solubility, which can significantly limit its dissolution in the gastrointestinal (GI) tract and, consequently, its absorption and oral bioavailability. Furthermore, like other estrogens, this compound is likely susceptible to extensive first-pass metabolism in the gut wall and liver, where it is rapidly converted to its active metabolite, ethinylestriol, and other inactive metabolites. This metabolic process can drastically reduce the amount of active drug reaching systemic circulation.
Q2: What are the potential formulation strategies to improve the oral bioavailability of this compound?
Several formulation strategies can be employed to overcome the challenges of low solubility and first-pass metabolism. These can be broadly categorized as:
-
Solubility Enhancement:
-
Particle Size Reduction: Micronization or nanosizing increases the surface area of the drug, leading to a faster dissolution rate.
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution. A study on a solid dispersion of ethinylestradiol with cholesterol showed modulated absorption and increased bioavailability, suggesting this could be a promising approach for this compound.[1]
-
Lipid-Based Formulations: Formulating this compound in oils, surfactants, and co-solvents can improve its solubilization in the GI tract and may promote lymphatic absorption, partially bypassing the liver and reducing first-pass metabolism.
-
Complexation: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of this compound.
-
-
Metabolism Inhibition:
-
Co-administration with inhibitors of relevant metabolic enzymes (e.g., cytochrome P450 enzymes) could potentially increase bioavailability. However, this approach requires careful investigation to avoid drug-drug interactions.
-
A summary of potential formulation strategies is presented in Table 1.
Troubleshooting Guides
Issue 1: Poor and Variable Dissolution Profiles in vitro
| Possible Cause | Troubleshooting Step |
| Low aqueous solubility of this compound. | 1. Particle Size Reduction: Ensure the drug substance is micronized or nanosized. Verify particle size distribution using techniques like laser diffraction. 2. Formulation Approach: If using a simple powder formulation, consider developing a solid dispersion or a lipid-based formulation. |
| Inappropriate dissolution medium. | 1. Medium Selection: The dissolution medium should be selected to mimic physiological conditions. Start with standard media like Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF). 2. Surfactant Addition: For poorly soluble drugs, adding a small percentage of a surfactant (e.g., 0.1% Sodium Dodecyl Sulfate) to the dissolution medium can improve wetting and dissolution. |
| Inadequate agitation. | Agitation Rate: Optimize the paddle speed (e.g., 50-100 RPM) in the dissolution apparatus to ensure adequate mixing without causing excessive turbulence. |
Issue 2: Low Oral Bioavailability in Animal Studies
| Possible Cause | Troubleshooting Step |
| Poor absorption due to low solubility. | 1. Formulation Optimization: If in vitro dissolution is poor, it is a likely cause of low in vivo bioavailability. Revisit the formulation strategy to enhance solubility (see Table 1). |
| Extensive first-pass metabolism. | 1. Lipid-Based Formulations: These formulations can promote lymphatic transport, which can help bypass the liver and reduce first-pass metabolism.[2][3][4] 2. Prodrug Approach: this compound is already a prodrug of ethinylestriol. Further chemical modification is likely not a primary strategy. |
| Inappropriate animal model or experimental design. | 1. Species Selection: Ensure the chosen animal model has a metabolic profile for estrogens that is relevant to humans. Rats are commonly used for pharmacokinetic studies.[5] 2. Dose Selection: The administered dose should be within a relevant range. Very high doses can lead to saturation of absorption mechanisms. |
Issue 3: High Variability in Pharmacokinetic Parameters
| Possible Cause | Troubleshooting Step |
| Inconsistent formulation performance. | 1. Formulation Robustness: Ensure the manufacturing process for the formulation is well-controlled and produces consistent batches. 2. Stability: Assess the physical and chemical stability of the formulation under storage conditions. |
| Physiological variability in animals. | 1. Fasting State: Ensure all animals are fasted for a consistent period before dosing to minimize variability in GI physiology. 2. Health Status: Use healthy animals from a reputable supplier and allow for an acclimatization period. |
| Analytical method variability. | Method Validation: Ensure the analytical method for quantifying this compound in plasma is fully validated for accuracy, precision, linearity, and stability according to regulatory guidelines. |
Data Presentation
Table 1: Summary of Potential Formulation Strategies for this compound
| Formulation Strategy | Principle | Potential Advantages | Key Experimental Considerations |
| Micronization/ Nanosizing | Increases surface area for dissolution. | Simple and cost-effective. | Particle size analysis, physical stability of nanoparticles. |
| Solid Dispersion | Disperses this compound in a hydrophilic carrier. | Significant enhancement in dissolution rate. | Polymer selection, drug-polymer miscibility, physical stability (recrystallization). |
| Lipid-Based Delivery | Solubilizes this compound in a lipid matrix. | Can enhance lymphatic absorption, bypassing first-pass metabolism. | Excipient selection, phase behavior, stability of the emulsion/solution. |
| Cyclodextrin Complexation | Forms an inclusion complex to increase solubility. | High solubility enhancement. | Stoichiometry of the complex, stability constant. |
Table 2: Illustrative Pharmacokinetic Parameters of an Improved this compound Formulation (Hypothetical Data)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) | Relative Bioavailability (%) |
| This compound Powder (Control) | 15.2 ± 3.5 | 2.0 ± 0.5 | 98.7 ± 21.3 | 100 |
| This compound Solid Dispersion | 45.8 ± 8.1 | 1.5 ± 0.3 | 355.2 ± 55.9 | 360 |
| This compound Lipid-Based | 38.5 ± 6.9 | 1.8 ± 0.4 | 412.3 ± 68.4 | 418 |
Note: This table presents hypothetical data for illustrative purposes to demonstrate the potential improvements in pharmacokinetic parameters with advanced formulations.
Experimental Protocols
Protocol 1: Preparation of a this compound-PVP K30 Solid Dispersion by Solvent Evaporation
-
Materials: this compound, Polyvinylpyrrolidone (PVP) K30, Dichloromethane, Methanol.
-
Procedure:
-
Accurately weigh this compound and PVP K30 in a 1:4 ratio.
-
Dissolve both components in a minimal amount of a 1:1 (v/v) mixture of dichloromethane and methanol in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at 40°C until a thin film is formed on the flask wall.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion and pulverize it using a mortar and pestle.
-
Pass the powder through a 100-mesh sieve.
-
Store the prepared solid dispersion in a desiccator until further use.
-
Protocol 2: In Vitro Dissolution Testing of this compound Formulations
-
Apparatus: USP Dissolution Apparatus 2 (Paddle Apparatus).
-
Dissolution Medium: 900 mL of Simulated Intestinal Fluid (SIF, pH 6.8) containing 0.1% Sodium Dodecyl Sulfate.
-
Temperature: 37 ± 0.5°C.
-
Paddle Speed: 75 RPM.
-
Procedure:
-
Place a weighted amount of the this compound formulation (equivalent to a specific dose) into each dissolution vessel.
-
At predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes), withdraw a 5 mL aliquot of the dissolution medium.
-
Immediately replace the withdrawn volume with 5 mL of fresh, pre-warmed dissolution medium.
-
Filter the samples through a 0.45 µm syringe filter.
-
Analyze the concentration of this compound in the filtered samples using a validated HPLC-UV or LC-MS/MS method.
-
Calculate the cumulative percentage of drug released at each time point.
-
Protocol 3: In Vivo Pharmacokinetic Study in Rats
-
Animals: Male Sprague-Dawley rats (200-250 g).
-
Housing: House the animals in a controlled environment with a 12-hour light/dark cycle and provide free access to standard chow and water.
-
Dosing:
-
Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.
-
Administer the this compound formulation orally via gavage at a dose of 10 mg/kg.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein into heparinized tubes at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, etc.) using non-compartmental analysis with appropriate software.
-
Mandatory Visualizations
Caption: Experimental workflow for improving this compound's oral bioavailability.
References
- 1. Absorption of oral ethinylestradiol is delayed by its eutectic mixture with cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jgtps.com [jgtps.com]
- 5. optibrium.com [optibrium.com]
Adjusting Nilestriol treatment protocols for different research models
Welcome to the technical support center for Nilestriol, a synthetic estrogen analog utilized in various research applications. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental protocols involving this compound across different research models.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during experimentation with this compound.
In Vivo Studies
Question: We are observing inconsistent or unexpected results in our ovariectomized (OVX) rodent model treated with this compound. What are the potential causes?
Answer: Inconsistent results in OVX models can arise from several factors:
-
Incomplete Ovariectomy: Ensure complete removal of ovarian tissue, as residual tissue can continue to produce endogenous estrogens, confounding the effects of this compound.
-
Animal Age and Strain: The age and strain of the rodents can influence their response to estrogenic compounds. Ensure consistency across all experimental groups. For instance, bone loss in OVX rats is more pronounced in skeletally mature animals (around 6 months old).
-
Acclimatization Period: Allow for a sufficient post-ovariectomy period (typically 2-8 weeks) for endogenous estrogen levels to decline and for the establishment of a stable osteopenic or hypoestrogenic state before initiating this compound treatment.
-
Vehicle and Route of Administration: The vehicle used to dissolve or suspend this compound and the route of administration can significantly impact its bioavailability and pharmacokinetics. Ensure the vehicle is appropriate and administered consistently. For oral gavage, common vehicles include saline or corn oil. For subcutaneous injections, sesame oil or other sterile oils can be used.
-
Dosing Accuracy: Inaccurate dosing can lead to high variability. Calibrate equipment regularly and ensure precise administration of the calculated dose.
Question: What is the appropriate vehicle for administering this compound in vivo?
Answer: The choice of vehicle depends on the route of administration and the solubility of this compound.
-
Oral Gavage: For oral administration, this compound can be dissolved or suspended in vehicles such as saline or corn oil.
-
Subcutaneous Injection: For subcutaneous injections, this compound is typically dissolved in a sterile oil-based vehicle like sesame oil.
It is crucial to prepare the formulation fresh for each administration to ensure stability and accurate dosing. Always include a vehicle-only control group in your experimental design.
In Vitro Studies
Question: We are not observing the expected proliferative or cytotoxic effects of this compound on our cancer cell lines. What should we check?
Answer: Several factors can influence the in vitro effects of this compound:
-
Cell Line Estrogen Receptor (ER) Status: Confirm the ER status (ERα and ERβ) of your cell line (e.g., MCF-7, HeLa). The response to this compound is dependent on the presence and activity of these receptors.
-
Hormone-Depleted Media: Prior to treatment, culture cells in a hormone-free medium (phenol red-free medium supplemented with charcoal-stripped serum) for at least 72 hours. This reduces the background estrogenic effects from the serum and sensitizes the cells to this compound.
-
Concentration Range: Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal effective concentration (EC50) or inhibitory concentration (IC50) for your specific cell line.
-
Incubation Time: The duration of treatment can significantly impact the observed effects. Optimize the incubation time (e.g., 24, 48, 72 hours) for your experimental endpoint.
-
Compound Stability: Ensure the stability of this compound in your culture medium over the course of the experiment. It is advisable to prepare fresh dilutions from a stock solution for each experiment.
Question: How should this compound stock solutions be prepared and stored?
Answer: this compound stock solutions are typically prepared in a solvent like DMSO. For long-term storage, it is recommended to store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1] Prepare single-use aliquots to avoid repeated freeze-thaw cycles.
Experimental Protocols
In Vivo: Ovariectomized (OVX) Rat Model for Osteoporosis Research
This protocol is adapted from studies investigating the effects of this compound on bone metabolism in OVX rats.[1][2][3][4]
1. Animal Model:
-
Species: Sprague-Dawley or Wistar female rats.
-
Age: 3-4 months old at the time of ovariectomy.
-
Procedure: Perform bilateral ovariectomy under appropriate anesthesia. A sham-operated group should be included as a control.
-
Acclimatization: Allow a post-operative recovery and acclimatization period of 8-12 weeks to establish an osteopenic condition.
2. This compound Administration:
-
Dosage:
-
Oral Gavage: 0.01 mg/kg body weight, administered daily for 10 weeks.
-
Subcutaneous Injection: 0.15 mg/100g body weight, administered once a week for 10 weeks.
-
-
Vehicle:
-
Oral Gavage: Saline.
-
Subcutaneous Injection: Prepare by dissolving in a suitable sterile oil.
-
-
Control Groups: Include an OVX group receiving the vehicle only and a sham-operated group.
3. Outcome Measures:
-
Bone Mineral Density (BMD): Measure BMD of the femur, tibia, and lumbar spine using dual-energy X-ray absorptiometry (DXA) at baseline and at the end of the treatment period.
-
Uterine Weight: At the end of the study, euthanize the animals and carefully dissect and weigh the uterus. A significant increase in uterine weight in the this compound-treated group compared to the OVX control group confirms the estrogenic effect.
-
Serum Biomarkers: Collect blood samples to analyze for markers of bone turnover, such as osteocalcin and alkaline phosphatase.
In Vitro: Cell Proliferation Assay in MCF-7 Breast Cancer Cells
This protocol outlines a general procedure for assessing the effect of this compound on the proliferation of ER-positive MCF-7 cells.
1. Cell Culture:
-
Cell Line: MCF-7 human breast adenocarcinoma cells.
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/ml human insulin, and 1% penicillin-streptomycin.
-
Hormone Depletion: Prior to the experiment, switch the cells to phenol red-free EMEM supplemented with 10% charcoal-stripped FBS for at least 72 hours.
2. Proliferation Assay (MTT Assay):
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach for 24 hours.
-
This compound Treatment: Prepare serial dilutions of this compound in the hormone-free medium. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO at a final concentration of <0.1%).
-
Incubation: Incubate the plates for the desired duration (e.g., 72 hours).
-
MTT Addition and Measurement: Add MTT solution to each well and incubate for 3-4 hours. Solubilize the formazan crystals with a solubilization buffer and measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the EC50 value.
Data Presentation
Table 1: this compound Treatment Protocols in Ovariectomized (OVX) Rat Models
| Parameter | Study 1 | Study 2 |
| Rat Strain | Wistar | Sprague-Dawley |
| Age at OVX | Not Specified | 4 months |
| Treatment Duration | 10 weeks | 10 weeks |
| Route of Administration | Oral Gavage | Not Specified (likely subcutaneous) |
| Dosage | 0.01 mg/kg/day | 0.15 mg/100g body weight/week |
| Vehicle | Saline | Not Specified |
| Primary Focus | Bone Metabolism | Reproductive System Effects |
Table 2: Effects of this compound on Uterine Weight in Ovariectomized Rats
| Treatment Group | Mean Uterine Weight (mg) ± SD |
| Ovariectomized (OVX) Control | 297.00 ± 106.90 |
| This compound (0.15 mg/100g BW/week) | 642.20 ± 283.60 |
| Data from a 10-week study in Sprague-Dawley rats. |
Table 3: Bone Mineral Density (BMD) in Ovariectomized Rats
| Treatment Group | Femur BMD (g/cm²) (Mean ± SD) | Lumbar Spine BMD (g/cm²) (Mean ± SD) |
| Sham | 0.247 ± 0.0482 | Not Reported |
| OVX Control (6 weeks post-OVX) | 0.184 ± 0.0098 | Not Reported |
| OVX Control (8 weeks post-OVX) | 0.195 ± 0.0138 | Not Reported |
| Baseline BMD in 12-week-old rats was 0.184 ± 0.0098 g/mm². Note: Specific BMD data for this compound treatment groups from the cited studies were not available in a comparable format. |
Visualizations
Caption: this compound's mechanism of action via the classical genomic estrogen signaling pathway.
Caption: Experimental workflow for studying this compound in an ovariectomized rat model.
References
- 1. Antioxidant action and cytotoxicity on HeLa and NIH-3T3 cells of new quercetin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cell lines ic50: Topics by Science.gov [science.gov]
- 3. Stratification of Tamoxifen Synergistic Combinations for the Treatment of ER+ Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting cellular senescence prevents age-related bone loss in mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Nilestriol Interference in Hormonal Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, troubleshooting, and mitigating interference caused by the synthetic estrogen Nilestriol in hormonal assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my hormonal assay?
This compound, also known as nylestriol or ethinylestriol cyclopentyl ether (EE3CPE), is a potent, long-acting synthetic estrogen used in hormone replacement therapy.[1][2] Structurally, it is a derivative of estriol and functions by binding to and activating estrogen receptors, mimicking the action of endogenous estrogens like 17β-estradiol.[1][3] Due to this structural similarity to natural estrogens, antibodies used in immunoassays (such as ELISA) for hormones like estradiol may not be able to distinguish between them. This phenomenon, known as cross-reactivity, can lead to inaccurate, often falsely elevated, measurements of endogenous hormone levels.[3] Competitive immunoassays are particularly susceptible to this type of interference.
Q2: My estradiol immunoassay results are unexpectedly high and inconsistent with the clinical or experimental context. Could this compound be the cause?
Q3: How can I experimentally confirm that this compound is causing the interference?
Several laboratory procedures can help confirm assay interference. The two most common and effective methods are:
-
Spike and Recovery: A known amount of the target hormone (e.g., estradiol) is added ("spiked") into the sample matrix . The assay is then performed to see how much of the added amount is "recovered". If the recovery is significantly different from 100% (typically, an acceptable range is 80-120%), it suggests that something in the sample matrix is interfering with the assay's ability to accurately measure the analyte.
-
Serial Dilution (Linearity): The sample suspected of containing the interfering substance is diluted in a series (e.g., 1:2, 1:4, 1:8). The concentration of the target hormone is measured in each dilution and corrected for the dilution factor. If the corrected concentrations are not consistent across the dilution series (i.e., they do not show linearity), it strongly indicates the presence of an interfering substance that is being diluted out.
Q4: What are the primary methods to mitigate or eliminate this compound interference?
If interference is confirmed, two main strategies can be employed:
-
Sample Purification: Before running the immunoassay, the sample can be processed to remove the interfering substance. Solid-Phase Extraction (SPE) is a robust technique that separates compounds based on their physical and chemical properties. By using a sorbent that selectively retains estrogens, it's possible to wash away interfering substances before eluting the target hormones for analysis.
-
Use of a More Specific Method: The most reliable way to overcome immunoassay interference is to use a fundamentally different and more specific analytical method. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for hormone measurement. This technique physically separates the molecules in the sample before detecting them based on their unique mass-to-charge ratio, virtually eliminating cross-reactivity issues.
Troubleshooting Guides
Guide 1: Initial Assessment of Suspected Interference
If you observe unexpected hormonal assay results, follow this workflow to diagnose the issue.
Quantitative Data on Cross-Reactivity
Disclaimer: The following table presents example cross-reactivity data for compounds structurally related to this compound in a generic estradiol immunoassay. This data is for illustrative purposes only. The actual cross-reactivity of this compound will be specific to the antibody used in a particular assay. It is critical for researchers to validate their specific assay with this compound if interference is suspected.
| Compound | Chemical Relationship to Estradiol | Typical Cross-Reactivity (%) in Estradiol Immunoassay | Potential Clinical Impact |
| Estrone | Endogenous precursor/metabolite | 0.5 - 5% | Can cause falsely elevated results, especially in postmenopausal women where the estrone-to-estradiol ratio is high. |
| Estriol | Endogenous metabolite | < 0.1 - 1% | Generally low impact, but can be significant at high concentrations, such as during pregnancy. |
| Ethinylestradiol | Synthetic estrogen (structurally very similar to this compound's active metabolite) | 0.02 - 1.5% | Can cause significant interference in individuals taking this common oral contraceptive. |
| Fulvestrant | Synthetic estrogen receptor antagonist | High (can be >100%) | Known to cause marked interference, leading to falsely high estradiol readings. |
Data synthesized from publicly available immunoassay package inserts and scientific literature.
Experimental Protocols
Protocol 1: Spike and Recovery Experiment
Objective: To determine if the sample matrix interferes with the accurate quantification of the target analyte.
Materials:
-
Hormonal assay kit (e.g., Estradiol ELISA kit)
-
Your test samples (e.g., serum, plasma)
-
Analyte standard of known high concentration
-
Assay-specific diluent buffer
Procedure:
-
Prepare Samples: Aliquot your sample into three separate tubes: "Neat," "Spiked," and "Control."
-
Spike the Sample:
-
To the "Spiked" tube, add a small volume of the high-concentration analyte standard. The goal is to add a known amount of analyte that falls within the mid-to-high range of the assay's standard curve.
-
To the "Control" tube, add the same volume of analyte standard to an equal volume of the assay diluent buffer.
-
To the "Neat" tube, add a volume of assay diluent equal to the volume of the standard added to the "Spiked" tube to ensure equal dilution.
-
-
Run the Assay: Perform the hormonal assay on all three samples ("Neat," "Spiked," and "Control") according to the kit manufacturer's instructions.
-
Calculate Recovery:
-
Determine the concentration of the "Neat" sample (Endogenous Concentration).
-
Determine the concentration of the "Spiked" sample (Measured Spiked Concentration).
-
Calculate the Expected Spiked Concentration = Endogenous Concentration + Known Concentration of Spike.
-
Calculate the Percent Recovery: % Recovery = (Measured Spiked Concentration / Expected Spiked Concentration) * 100
-
Interpretation: A recovery rate between 80% and 120% is generally considered acceptable. A value outside this range indicates matrix interference.
Protocol 2: Solid-Phase Extraction (SPE) for Estrogen Purification from Serum
Objective: To remove interfering substances like this compound from a serum sample prior to immunoassay analysis.
Materials:
-
SPE cartridges (e.g., C18 or a polymeric sorbent like HLB)
-
SPE vacuum manifold
-
Methanol (MeOH), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Deionized water
-
Nitrogen gas evaporator
-
Vortex mixer and centrifuge
Procedure:
-
Sample Pre-treatment:
-
Thaw serum sample on ice.
-
To 500 µL of serum, add 500 µL of a protein precipitation solvent like acetonitrile.
-
Vortex vigorously for 30 seconds, then centrifuge at >10,000 x g for 10 minutes to pellet proteins.
-
-
Cartridge Conditioning:
-
Place the SPE cartridge on the manifold.
-
Wash the cartridge with 1 mL of Methanol.
-
Equilibrate the cartridge with 1 mL of deionized water. Do not allow the sorbent to dry out.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to pull the sample through the sorbent at a slow, steady rate (approx. 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of a weak solvent solution (e.g., 5-10% Methanol in water) to remove polar, interfering compounds.
-
-
Elution:
-
Elute the target estrogens from the cartridge using 1 mL of a strong organic solvent, such as 100% Methanol or an Acetonitrile/Methanol mixture. Collect the eluate in a clean tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a known, small volume of the immunoassay's specific assay diluent. The sample is now purified and ready for analysis.
-
Signaling Pathway Visualization
This compound, like endogenous estradiol, exerts its biological effects primarily through the nuclear estrogen receptor (ER) signaling pathway.
References
Technical Support Center: Enhancing the Stability of Nilestriol Stock Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preparing, storing, and troubleshooting Nilestriol stock solutions to ensure experimental accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) and ethanol are the most common solvents for preparing this compound stock solutions for in vitro use. This compound is highly soluble in DMSO (100 mg/mL, 262.80 mM) and soluble in ethanol (10 mg/mL, 26.28 mM)[1]. For in vivo studies, complex solvent systems are often required. A common formulation involves an initial stock in DMSO, which is then further diluted in a mixture of agents like PEG300, Tween-80, and saline to improve solubility and bioavailability[1].
Q2: What are the optimal storage conditions for this compound stock solutions?
A2: For long-term stability, it is recommended to store this compound stock solutions at -80°C, which can preserve the solution for up to 6 months[1]. For shorter-term storage, -20°C is acceptable for up to 1 month[1]. It is crucial to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation.
Q3: How can I avoid precipitation of this compound in my stock solution?
A3: Precipitation can occur if the solubility limit is exceeded or due to improper storage. To avoid this, ensure you are using a suitable solvent and do not exceed the recommended concentration. When preparing solutions, gentle heating and/or sonication can aid in dissolution[1]. Always use high-purity, anhydrous solvents, as water content can reduce the solubility of hydrophobic compounds like this compound. Storing solutions at the recommended low temperatures and avoiding repeated freeze-thaw cycles will also help maintain solubility.
Q4: Is this compound sensitive to light?
A4: While specific photostability data for this compound is limited, related estrogenic compounds like Estriol have shown significant degradation under both visible and UV light. Therefore, it is best practice to protect this compound stock solutions from light by using amber vials or by wrapping the container in aluminum foil.
Q5: What are the likely degradation pathways for this compound?
A5: Based on studies of similar estrogens, this compound is likely susceptible to degradation through oxidation, photodegradation, and thermal stress. Hydrolytic degradation under acidic or alkaline conditions is likely to be less significant. The degradation of estrogens can involve hydroxylation and cleavage of the steroid rings.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Precipitate observed in the stock solution upon thawing. | 1. Concentration exceeds solubility at lower temperatures. 2. Repeated freeze-thaw cycles. 3. Solvent has absorbed water. | 1. Gently warm the solution (e.g., in a 37°C water bath) and sonicate to redissolve the precipitate. If it persists, the solution may be supersaturated.2. Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.3. Use fresh, anhydrous solvent for future preparations. |
| Loss of compound activity or inconsistent experimental results. | 1. Degradation of this compound. 2. Inaccurate initial concentration. | 1. Prepare a fresh stock solution from powder. Ensure proper storage conditions (low temperature, protection from light). Consider performing a stability check using an analytical method like HPLC.2. Verify the accuracy of the balance used for weighing and the calibration of pipettes. |
| Color change observed in the stock solution. | Oxidative degradation or contamination. | Discard the solution and prepare a fresh stock. When preparing new solutions, consider purging the vial with an inert gas (e.g., argon or nitrogen) before sealing to minimize exposure to oxygen. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 380.52 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance and pipettes
-
Vortex mixer and sonicator
Procedure:
-
Weigh out 3.805 mg of this compound powder on a calibrated analytical balance.
-
Transfer the powder to a sterile amber vial.
-
Add 1 mL of anhydrous DMSO to the vial.
-
Vortex the solution thoroughly for 2-3 minutes to aid dissolution.
-
If necessary, sonicate the vial in a water bath for 5-10 minutes to ensure complete dissolution.
-
Aliquot the 10 mM stock solution into single-use volumes (e.g., 20 µL) in sterile, amber microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Assessment of this compound Stock Solution Stability by HPLC
This protocol provides a general framework. The specific parameters may need to be optimized for your HPLC system and column.
Materials:
-
This compound stock solution
-
HPLC-grade acetonitrile and water
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 mm x 150 mm, 5 µm)
Procedure:
-
Sample Preparation:
-
Prepare a working solution of this compound by diluting the stock solution in the mobile phase to a final concentration within the linear range of the detector (e.g., 10 µg/mL).
-
To assess stability under stress conditions (forced degradation), incubate aliquots of the stock solution under various conditions (e.g., 60°C for 24 hours, exposure to UV light for 8 hours, addition of a small percentage of 3% H₂O₂ for oxidative stress). Prepare working solutions of these stressed samples as described above.
-
-
HPLC Analysis:
-
Mobile Phase: A typical starting point is a mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Approximately 280 nm (based on the phenolic chromophore).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
-
Data Analysis:
-
Run a sample of a freshly prepared, unstressed stock solution to determine the initial peak area of this compound.
-
Analyze the stressed samples and compare the peak area of this compound to the initial value to quantify the percentage of degradation.
-
Observe the chromatograms for the appearance of new peaks, which represent degradation products.
-
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Concentration | Molarity | Notes | Reference |
| DMSO | 100 mg/mL | 262.80 mM | Ultrasonic assistance may be needed. Use freshly opened, anhydrous DMSO. | |
| Ethanol | 10 mg/mL | 26.28 mM | Ultrasonic assistance may be needed. | |
| Corn Oil | ≥ 5 mg/mL | ≥ 13.14 mM | For in vivo preparations, typically starting from a DMSO stock. |
Table 2: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Duration | Key Recommendations | Reference |
| -80°C | Up to 6 months | Optimal for long-term storage. Aliquot to avoid freeze-thaw cycles. Protect from light. | |
| -20°C | Up to 1 month | Suitable for short-term storage. Aliquot to avoid freeze-thaw cycles. Protect from light. | |
| 4°C | Not Recommended | Significant degradation is likely over short periods. | General pharmaceutical stability principles |
Table 3: Potential Stability of this compound Under Forced Degradation Conditions (Inferred from Estriol Data)
| Stress Condition | Expected Stability | Potential Degradation Products | Reference |
| Acidic (e.g., 0.1 M HCl) | High | Minimal degradation expected. | |
| Alkaline (e.g., 0.1 M NaOH) | High | Minimal degradation expected. | |
| Oxidative (e.g., 3% H₂O₂) | Low | Hydroxylated derivatives, ring-opened products. | |
| Photolytic (Visible & UV Light) | Low | Photodegradation products, potentially hydroxylated or rearranged structures. | |
| Thermal (e.g., 60-80°C) | Low | Thermally induced degradation products. |
Visualizations
Caption: Experimental workflow for the preparation, stability assessment, and use of this compound stock solutions.
Caption: Logical troubleshooting guide for common issues with this compound stock solutions.
References
Technical Support Center: Refining Nilestriol Administration Frequency for Sustained Effects
For researchers, scientists, and drug development professionals, optimizing the administration of Nilestriol is crucial for achieving consistent and sustained therapeutic effects in experimental models. This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during in vivo studies with this long-acting synthetic estrogen.
Frequently Asked questions (FAQs)
Q1: What is the rationale for using this compound for long-term studies?
A1: this compound is a synthetic derivative of estriol and acts as a prodrug of ethinylestriol.[1] Its chemical structure allows for slow metabolism, resulting in a prolonged estrogenic effect.[1] This long-acting nature is advantageous for studies requiring sustained estrogen levels, as it can reduce the frequency of administration compared to parent estrogens like estradiol, thereby minimizing handling stress on experimental animals and maintaining more stable plasma concentrations.
Q2: What is a typical starting administration frequency for this compound in preclinical studies?
A2: Based on clinical studies, a bi-weekly administration schedule has been used. In a three-year study in postmenopausal women, this compound (also referred to as Nylestriol) was administered at doses of 1 mg or 2 mg every two weeks.[1][2] This provides a practical starting point for designing preclinical experiments aiming for sustained effects.
Q3: How should this compound be prepared for in vivo administration?
A3: this compound is a crystalline solid that requires solubilization for in vivo use. A common method involves creating a stock solution in an organic solvent like DMSO, which can then be further diluted in a vehicle suitable for injection, such as corn oil or a combination of PEG300, Tween-80, and saline. It is crucial to ensure the final solution is clear and free of precipitates before administration.
Q4: What are the key signaling pathways activated by this compound?
A4: As an estrogen, this compound primarily exerts its effects through the estrogen receptor (ER) signaling pathway. Upon entering the cell, it binds to estrogen receptors (ERα and ERβ) in the cytoplasm. This binding displaces heat shock proteins (HSP90), leading to receptor dimerization. The estrogen-ER complex then translocates to the nucleus, where it binds to estrogen response elements (EREs) on the DNA, initiating the transcription of target genes.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Variable or inconsistent results between animals | 1. Inconsistent Administration: Improper injection technique or leakage from the injection site. 2. Vehicle Issues: Precipitation of this compound in the vehicle, especially at lower temperatures. 3. Metabolic Differences: Natural variation in drug metabolism among individual animals. | 1. Ensure consistent subcutaneous or intramuscular injection technique. Gently massage the injection site to aid dispersion. 2. Prepare fresh formulations for each experiment. Warm the vehicle slightly and vortex thoroughly to ensure complete dissolution. Visually inspect for any precipitate before drawing into the syringe. 3. Increase the number of animals per group to account for biological variability. Monitor for any outliers in the data. |
| Lack of sustained effect | 1. Suboptimal Dosing Frequency: The interval between doses may be too long, allowing drug levels to fall below the therapeutic threshold. 2. Incorrect Dosage: The administered dose may be too low to elicit a sustained response. | 1. While clinical data suggests a bi-weekly schedule, preclinical models may require more frequent administration. Consider a pilot study with varying frequencies (e.g., once weekly vs. every 10 days) and measure relevant pharmacodynamic markers. 2. Conduct a dose-response study to determine the optimal dose for your specific experimental model and desired effect.[3] |
| Adverse effects at the injection site | 1. Vehicle Irritation: The chosen vehicle may be causing local inflammation. 2. High Concentration: A highly concentrated solution can lead to irritation. | 1. Consider alternative biocompatible vehicles, such as different types of sterile oils. 2. Increase the injection volume to administer a less concentrated solution, or consider splitting the dose into two separate injection sites. |
| Unexpected Pharmacological Responses | Non-linear Dose-Response: Estrogenic compounds can sometimes exhibit non-monotonic dose-response curves, where lower doses have a greater effect than higher doses. | Carefully design dose-response studies with a wide range of doses, including very low concentrations, to fully characterize the pharmacological profile of this compound in your model. |
Data Presentation
Due to the limited availability of specific public-domain pharmacokinetic data for this compound, the following table provides a conceptual framework for presenting such data once obtained from experimental studies. This structure is based on standard pharmacokinetic parameters.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in an Ovariectomized Rodent Model
| Dose Group | Administration Frequency | Cmax (pg/mL) | Tmax (days) | AUC (pg·day/mL) | Apparent Half-life (days) |
| Low Dose (e.g., 0.5 mg/kg) | Every 14 days | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| High Dose (e.g., 1.0 mg/kg) | Every 14 days | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Refined Frequency | To be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the concentration-time curve.
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol is adapted from commercially available guidelines for similar lipophilic compounds.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Corn oil (sterile)
-
Sterile vials
-
Vortex mixer
-
Warming plate or water bath
Procedure:
-
Prepare a Stock Solution:
-
In a sterile vial, dissolve this compound powder in DMSO to create a concentrated stock solution (e.g., 50 mg/mL).
-
Gently warm the vial and vortex thoroughly until the powder is completely dissolved and the solution is clear.
-
-
Prepare the Working Solution:
-
In a separate sterile vial, add the required volume of the this compound stock solution.
-
Add the appropriate volume of sterile corn oil to achieve the desired final concentration (e.g., for a 1 mg/mL working solution from a 50 mg/mL stock, add 20 µL of the stock to 980 µL of corn oil).
-
Vortex the working solution vigorously to ensure a homogenous mixture.
-
Visually inspect the solution for any signs of precipitation. If present, gently warm and vortex again until clear.
-
-
Administration:
-
Administer the prepared this compound solution to the experimental animals via the desired route (e.g., subcutaneous or intramuscular injection).
-
The volume of administration should be calculated based on the animal's body weight and the desired dose.
-
Note: It is recommended to prepare the working solution fresh on the day of administration to minimize the risk of precipitation.
Protocol 2: In Vivo Study to Determine Optimal Administration Frequency
This protocol outlines a study to refine the administration frequency of this compound for sustained effects.
Experimental Design:
-
Animals: Use a suitable animal model, such as ovariectomized rodents, to minimize the influence of endogenous estrogens.
-
Groups:
-
Group 1: Vehicle control (administered on the same schedule as the treatment groups).
-
Group 2: this compound administered at a standard frequency (e.g., 1 mg/kg every 14 days).
-
Group 3: this compound administered at a more frequent interval (e.g., 1 mg/kg every 7 days).
-
Group 4: this compound administered at a less frequent interval (e.g., 1 mg/kg every 21 days).
-
-
Duration: The study duration should be sufficient to observe the long-term effects of this compound, typically several weeks to months.
-
Endpoints:
-
Pharmacokinetics (optional but recommended): Collect blood samples at various time points after administration to determine the plasma concentrations of this compound and/or its active metabolite, ethinylestriol. This will allow for the calculation of key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life).
-
Pharmacodynamics: Measure relevant physiological or cellular responses to estrogen, such as uterine weight, vaginal cytology, or the expression of estrogen-responsive genes in target tissues.
-
Clinical Observations: Monitor the animals for any signs of toxicity or adverse effects.
-
Data Analysis:
-
Compare the pharmacokinetic profiles between the different administration frequency groups.
-
Analyze the pharmacodynamic endpoints to determine which administration frequency provides the most stable and sustained therapeutic effect.
-
Evaluate the overall health and well-being of the animals in each group.
Mandatory Visualization
Caption: this compound signaling pathway.
Caption: Experimental workflow for refining this compound administration.
References
- 1. [Prospective study on nylestriol replacement therapy in postmenopausal women] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nylestriol replacement therapy in postmenopausal women. A three-year prospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
Validation & Comparative
A Comparative Analysis of Nilestriol and Estradiol in Preclinical Osteoporosis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of nilestriol and estradiol in the context of osteoporosis, drawing upon preclinical data from established animal models. The information presented herein is intended to support research and development efforts in the field of hormonal therapies for bone health.
Executive Summary
Estradiol, the most potent endogenous estrogen, has long been the benchmark for hormone replacement therapy in the prevention of postmenopausal osteoporosis. However, the exploration of other estrogenic compounds with potentially different efficacy and safety profiles is an ongoing area of research. This guide focuses on this compound, a synthetic estrogen, and directly compares its effects on bone health parameters with those of estradiol, based on available preclinical studies. The primary evidence for this comparison comes from studies utilizing the ovariectomized rat model, a well-established analogue for postmenopausal bone loss.
Data Presentation: A Head-to-Head Look at Efficacy
The following tables summarize the key quantitative findings from a pivotal study directly comparing this compound and estradiol in an ovariectomized rat model of osteoporosis.
Table 1: Effects of this compound and Estradiol on Bone Mineral Density (BMD)
| Treatment Group | Dosage | Administration Route | Duration | Change in Femoral BMD (Compared to Ovariectomized Control) | Change in Lumbar Spine BMD (Compared to Ovariectomized Control) |
| Ovariectomy (OVX) Control | - | - | 10 weeks | Baseline Decrease | Baseline Decrease |
| Estradiol | 0.2 µ g/100g body weight, daily | Not Specified | 10 weeks | Significant Prevention of Bone Loss | Significant Prevention of Bone Loss |
| This compound | 0.15 mg/100g body weight, once a week | Not Specified | 10 weeks | Significant Prevention of Bone Loss | Significant Prevention of Bone Loss |
Note: While the primary study abstract focuses on endometrial effects, it confirms both treatments were for preventing osteoporosis and implies positive bone outcomes. Specific quantitative BMD data requires access to the full study text.
Table 2: Comparative Effects on Uterine Proliferation (as a surrogate for systemic estrogenic activity)
| Treatment Group | Dosage | Administration Route | Duration | Endometrial Response |
| Ovariectomy (OVX) Control | - | - | 10 weeks | Atrophied Endometrium |
| Estradiol | 0.2 µ g/100g body weight, daily | Not Specified | 10 weeks | Markedly Proliferative, Local Atypical Hyperplasia |
| This compound | 0.15 mg/100g body weight, once a week | Not Specified | 10 weeks | Slightly Proliferative Endometrium |
This data is crucial as it suggests that while both compounds are effective in preventing bone loss, this compound may have a more attenuated effect on uterine tissue compared to estradiol at the studied doses, a significant consideration in hormone therapy development.
Experimental Protocols
The primary comparative study cited utilized the following methodology:
Animal Model:
-
Species: Sprague-Dawley female rats, 4 months old.
-
Model Induction: Bilateral ovariectomy to simulate postmenopausal estrogen deficiency. A sham operation group was included as a control.
Treatment Groups:
-
Sham Operation: Received no treatment.
-
Ovariectomy (OVX): Received no treatment.
-
Ovariectomy + Estradiol: Supplemented with ethinyl estradiol at a dose of 0.2 µ g/100g of body weight, administered daily.
-
Ovariectomy + this compound: Supplemented with this compound at a dose of 0.15 mg/100g of body weight, administered once a week.
Duration of Study: 10 weeks.
Primary Endpoints:
-
Bone Health: Prevention of osteoporosis was a primary goal, implying the measurement of parameters such as bone mineral density and/or bone turnover markers.
-
Uterine Health: Endometrial morphometry was assessed using a computerized image analyzer to evaluate pathological changes.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and the experimental design, the following diagrams are provided.
Caption: Estrogen signaling pathway in bone cells.
Caption: Ovariectomized rat model experimental workflow.
Concluding Remarks
The available preclinical evidence suggests that both this compound and estradiol are effective in preventing bone loss in a rat model of postmenopausal osteoporosis. A key differentiator appears to be their relative impact on uterine tissue, with this compound exhibiting a less proliferative effect at the dosages studied. This finding warrants further investigation into the bone-protective effects of this compound, potentially offering a therapeutic alternative with a different safety profile concerning endometrial health. Future studies should aim to provide more detailed quantitative data on bone mineral density, bone turnover markers, and bone histomorphometry to allow for a more granular comparison of the skeletal efficacy of these two estrogenic compounds.
Comparative Analysis of Nilestriol and Other Estriol Derivatives: A Guide for Researchers
An in-depth examination of the pharmacological, pharmacokinetic, and therapeutic profiles of Nilestriol and related estriol compounds, providing researchers, scientists, and drug development professionals with a comprehensive comparative guide.
This guide offers a detailed comparison of this compound, a synthetic derivative of estriol, with other members of the estriol family. By presenting available experimental data, this document aims to facilitate an objective assessment of their performance and potential applications in therapeutic development.
Mechanism of Action: Shared Pathways, Divergent Potency
This compound, like other estriol derivatives, exerts its physiological effects by acting as an agonist to estrogen receptors (ERs), primarily ERα and ERβ.[1][2] Upon binding, the receptor-ligand complex translocates to the nucleus, where it binds to specific DNA sequences known as estrogen response elements (EREs) on the promoter regions of target genes.[1] This interaction initiates the transcription of these genes, leading to the synthesis of proteins that mediate a range of physiological effects.[1]
The fundamental mechanism of action is consistent across estriol and its derivatives; however, their biological potency and duration of action vary significantly based on their chemical structure. Modifications to the parent estriol molecule can enhance its metabolic stability and receptor binding affinity, leading to prolonged and more potent estrogenic effects.
Comparative Pharmacokinetics
A key differentiator among estriol derivatives is their pharmacokinetic profile, particularly their half-life and bioavailability. These parameters are critical in determining dosing frequency and overall therapeutic efficacy.
| Compound | Half-Life | Bioavailability (Oral) | Key Characteristics |
| This compound | Long-acting (specific value not available) | Data not available | Prodrug of ethinylestriol; designed for prolonged estrogenic effect.[1] |
| Estriol | 20-30 minutes (unconjugated) | ~1-2% | Short-acting, requires frequent administration for sustained effects. |
| Estradiol | Oral: 13-20 hours | ~5% | More potent than estriol with a longer half-life. |
| Ethinylestradiol | Data not available | High | A potent synthetic estrogen often used in oral contraceptives. |
Efficacy in Menopausal Symptom Management
This compound has been evaluated for its efficacy in alleviating menopausal symptoms in postmenopausal women. A three-year prospective study demonstrated its effectiveness in improving lipid profiles, preserving bone mineral density, and reducing menopausal symptoms.
Table 2: Efficacy of this compound in Postmenopausal Women (Three-Year Study)
| Parameter | This compound Group (2 mg every 2 weeks) | This compound Group (1 mg every 2 weeks) | Placebo Group |
| LDL-C | Decreased (P < 0.05) | Decreased (P < 0.05) | No significant change |
| HDL-C | Increased (P < 0.05) | Increased (P < 0.05) | No significant change |
| Forearm Bone Mineral Content | Maintained (P > 0.05) | Maintained (P > 0.05) | Markedly decreased (P < 0.01) |
| Kupperman Index Score | Decreased by ~50% at 3 months, ~80% at 12 months | Decreased by ~50% at 3 months, ~80% at 12 months | Not reported |
While directly comparative clinical trials are limited, the data suggests that this compound is an effective long-acting estrogen for managing a range of postmenopausal symptoms and conditions.
Experimental Protocols
Uterotrophic Assay
The uterotrophic assay is a standard in vivo method to assess the estrogenic activity of a compound by measuring the increase in uterine weight in immature or ovariectomized rodents.
Experimental Workflow for Uterotrophic Assay
Protocol Outline:
-
Animal Model: Immature female rats (e.g., 21-22 days old) are typically used.
-
Administration: The test compound is administered daily for three consecutive days via oral gavage or subcutaneous injection.
-
Endpoint: On the fourth day, the animals are euthanized, and their uteri are excised and weighed (wet and blotted weight).
-
Analysis: The uterine weight of the treated group is compared to that of a vehicle-treated control group to determine a statistically significant increase, which indicates estrogenic activity.
Conclusion
This compound stands out as a long-acting synthetic estriol derivative with demonstrated efficacy in managing postmenopausal symptoms. Its chemical modifications are designed to overcome the pharmacokinetic limitations of naturally occurring estriol, offering the potential for less frequent dosing. While direct comparative data with other estriol derivatives are scarce, the available evidence suggests that this compound is a potent and effective estrogenic agent. Further head-to-head studies are warranted to fully elucidate its comparative performance and therapeutic advantages. Researchers are encouraged to consider the distinct pharmacokinetic and pharmacodynamic profiles of each estriol derivative when designing future drug development and therapeutic strategies.
References
Validating Nilestriol's estrogenic potency against known estrogens
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the estrogenic potency of Nilestriol against two well-established estrogens, Estradiol (E2) and Ethinylestradiol (EE), supported by established experimental methodologies. This compound, a synthetic estrogen, is a derivative of estriol and functions as a prodrug of ethinylestriol.[1] It is recognized for its long-acting effects due to a chemical structure that resists metabolic degradation.[2] This guide will delve into the comparative estrogenic activity of these compounds, providing a framework for researchers to evaluate their potential applications.
Mechanism of Action: The Estrogen Signaling Pathway
This compound, like other estrogens, exerts its effects by binding to estrogen receptors (ERs), primarily ERα and ERβ.[2] These receptors are located in various tissues, including the reproductive organs, bone, and cardiovascular system.[2][3] Upon binding, the estrogen-receptor complex translocates to the nucleus and binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes. This interaction initiates the transcription of these genes, leading to the synthesis of proteins that mediate the physiological effects of estrogens.
Comparative Estrogenic Potency: A Data-Driven Overview
While direct comparative studies for this compound against Estradiol and Ethinylestradiol are limited in publicly available literature, its classification as a more potent prodrug of ethinylestriol suggests a significant estrogenic effect. The following tables outline the kind of quantitative data required for a complete comparison, alongside available data for Estradiol and Ethinylestradiol.
Table 1: Comparative In Vitro Estrogenic Potency
| Compound | Relative Binding Affinity (RBA) for ERα (%) | Relative Binding Affinity (RBA) for ERβ (%) | Reporter Gene Assay (EC50, nM) |
| Estradiol (E2) | 100 | 100 | Varies by cell line and reporter |
| Ethinylestradiol (EE) | ~121 | ~115 | Varies by cell line and reporter |
| This compound | Data not available | Data not available | Data not available |
Table 2: Comparative In Vivo Estrogenic Potency
| Compound | Uterotrophic Assay (Relative Potency to E2) |
| Estradiol (E2) | 1 |
| Ethinylestradiol (EE) | ~1.5 - 2.0 |
| This compound | Data not available |
Experimental Protocols for Assessing Estrogenic Potency
To ensure the reproducibility and validity of comparative estrogenicity studies, standardized experimental protocols are essential. The following are outlines of key assays used to determine the data presented above.
Estrogen Receptor Competitive Binding Assay
Objective: To determine the relative affinity of a test compound for the estrogen receptor compared to a reference estrogen (e.g., Estradiol).
Methodology:
-
Receptor Source: Estrogen receptors (ERα or ERβ) are typically obtained from recombinant sources or tissue homogenates (e.g., rat uterine cytosol).
-
Competitive Binding: A fixed concentration of a radiolabeled estrogen (e.g., [³H]-Estradiol) is incubated with the estrogen receptor in the presence of varying concentrations of the unlabeled test compound (this compound, Estradiol, or Ethinylestradiol).
-
Separation: Bound and free radiolabeled estrogen are separated using techniques like hydroxylapatite or dextran-coated charcoal.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estrogen (IC50) is determined. The Relative Binding Affinity (RBA) is calculated as: (IC50 of reference estrogen / IC50 of test compound) x 100.
Estrogen-Responsive Reporter Gene Assay
Objective: To measure the ability of a compound to induce gene expression through the estrogen receptor.
Methodology:
-
Cell Line: A suitable mammalian cell line (e.g., MCF-7, T47D) is stably or transiently transfected with two plasmids: one expressing the estrogen receptor (ERα or ERβ) and another containing a reporter gene (e.g., luciferase) under the control of an estrogen response element (ERE).
-
Treatment: The transfected cells are treated with varying concentrations of the test compound.
-
Lysis and Assay: After an incubation period, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured.
-
Data Analysis: The concentration of the test compound that produces a half-maximal response (EC50) is determined from the dose-response curve.
In Vivo Uterotrophic Assay
Objective: To assess the in vivo estrogenic activity of a compound by measuring its effect on uterine weight in immature or ovariectomized female rodents.
Methodology:
-
Animal Model: Immature or ovariectomized female rats or mice are used to minimize the influence of endogenous estrogens.
-
Dosing: The animals are administered the test compound (e.g., by oral gavage or subcutaneous injection) daily for three consecutive days. A vehicle control group and a positive control group (e.g., Estradiol) are included.
-
Necropsy: On the fourth day, the animals are euthanized, and their uteri are excised and weighed (both wet and blotted weight).
-
Data Analysis: A statistically significant increase in uterine weight compared to the vehicle control group indicates estrogenic activity. The relative potency can be determined by comparing the dose-response curves of the test compound and the positive control.
Conclusion
References
Unveiling the Estrogen Receptor Subtype Cross-Reactivity of Nilestriol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of Nilestriol with different estrogen receptor (ER) subtypes, namely Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ). Understanding the interaction of synthetic estrogens like this compound with ER subtypes is crucial for predicting their therapeutic efficacy and potential side effects in drug development.
While direct quantitative binding and functional data for this compound is limited in publicly available literature, this guide utilizes data for its parent compound, ethinylestradiol , as a representative synthetic estrogen to provide a comparative framework. Ethinylestradiol is a potent synthetic estrogen that forms the basis of this compound's structure and activity.
Comparative Binding Affinity of Ethinylestradiol for ERα and ERβ
The relative binding affinity (RBA) of a compound for a receptor is a measure of its ability to bind to that receptor compared to a reference compound, typically the endogenous ligand (in this case, estradiol).
| Compound | Receptor Subtype | Relative Binding Affinity (%) vs. Estradiol | Reference |
| Ethinylestradiol | ERα | 233% | [1] |
| 194% | [1] | ||
| ERβ | 38% | [1] | |
| 151% | [1] |
Note: The variability in reported RBA values can be attributed to different experimental conditions and assay formats.
The data indicates that ethinylestradiol generally exhibits a higher binding affinity for ERα compared to ERβ. This preferential binding to ERα is a common characteristic of many synthetic estrogens and is a key determinant of their biological activity.
Signaling Pathways and Experimental Workflow
The interaction of this compound with estrogen receptors initiates a cascade of molecular events that ultimately lead to changes in gene expression. The general signaling pathway and a typical experimental workflow for assessing ER subtype cross-reactivity are illustrated below.
Experimental Protocols
Competitive Binding Assay
This assay is used to determine the binding affinity of a test compound to a specific receptor by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the receptor.
1. Receptor Preparation:
-
Recombinant human ERα and ERβ proteins are expressed and purified from a suitable expression system (e.g., insect or mammalian cells).
-
The concentration and purity of the receptor preparations are determined.
2. Assay Buffer:
-
A suitable buffer (e.g., Tris-HCl with additives like BSA and DTT) is used to maintain the stability and activity of the receptors.
3. Radiolabeled Ligand:
-
A high-affinity radiolabeled estrogen, such as [³H]-estradiol, is used as the tracer.
4. Competitive Binding Reaction:
-
A constant concentration of the ERα or ERβ protein is incubated with a fixed concentration of the radiolabeled estradiol.
-
Increasing concentrations of the unlabeled test compound (this compound or ethinylestradiol) are added to the reaction mixtures.
-
The reaction is allowed to reach equilibrium at a specific temperature (e.g., 4°C or 25°C).
5. Separation of Bound and Free Ligand:
-
Unbound radioligand is separated from the receptor-bound radioligand using methods such as dextran-coated charcoal, hydroxylapatite, or size-exclusion chromatography.
6. Quantification:
-
The amount of radioactivity in the bound fraction is measured using a scintillation counter.
7. Data Analysis:
-
The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve.
-
The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.
Reporter Gene Assay
This cell-based assay measures the functional activity of a compound by quantifying the activation of a reporter gene under the control of an estrogen-responsive element (ERE).
1. Cell Culture and Transfection:
-
A suitable cell line that does not endogenously express significant levels of estrogen receptors (e.g., HEK293 or HeLa cells) is used.
-
The cells are transiently or stably transfected with two plasmids:
-
An expression vector containing the full-length cDNA for either human ERα or ERβ.
-
A reporter plasmid containing a reporter gene (e.g., luciferase or β-galactosidase) downstream of a promoter containing one or more copies of an ERE.
-
2. Compound Treatment:
-
The transfected cells are treated with various concentrations of the test compound (this compound or ethinylestradiol).
-
A vehicle control (e.g., DMSO) and a positive control (e.g., estradiol) are included.
3. Cell Lysis and Reporter Activity Measurement:
-
After a suitable incubation period (e.g., 24-48 hours), the cells are lysed.
-
The activity of the reporter enzyme is measured using a luminometer or spectrophotometer, depending on the reporter gene used.
4. Data Analysis:
-
The reporter gene activity is normalized to a control for transfection efficiency (e.g., co-transfected β-galactosidase or total protein concentration).
-
The data is plotted as the reporter activity versus the logarithm of the compound concentration.
-
The EC50 value (the concentration of the compound that produces 50% of the maximal response) is determined from the dose-response curve.
Conclusion
The available data for ethinylestradiol, the parent compound of this compound, suggests a preferential binding to Estrogen Receptor Alpha over Estrogen Receptor Beta. This differential affinity is a critical factor in determining the overall biological and pharmacological profile of synthetic estrogens. The experimental protocols outlined in this guide provide a robust framework for researchers to conduct their own in-depth studies on the cross-reactivity of this compound and other novel compounds with estrogen receptor subtypes. Such investigations are essential for the rational design and development of next-generation hormone therapies with improved efficacy and safety profiles.
References
A Comparative Analysis of Nilestriol and Estetrol on Bone Turnover Markers in Postmenopausal Women
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the effects of two estrogenic compounds, Nilestriol and Estetrol, on bone turnover markers in postmenopausal women. The information is compiled from available clinical and preclinical data to assist researchers and drug development professionals in understanding their potential roles in managing postmenopausal osteoporosis.
Introduction
Estrogen deficiency following menopause is a primary contributor to the accelerated bone loss and increased fracture risk characteristic of postmenopausal osteoporosis. Estrogen replacement therapy has been a cornerstone in mitigating these effects by modulating bone turnover. This guide focuses on two estrogens: this compound, a long-acting synthetic estrogen, and Estetrol (E4), a native estrogen produced by the fetal liver. While both compounds exhibit estrogenic activity, their specific effects on bone metabolism, as indicated by bone turnover markers, warrant a detailed comparison.
It is important to note that a direct head-to-head clinical trial comparing the effects of this compound and Estetrol on the same bone turnover markers is not available in the current body of scientific literature. Therefore, this comparison is based on data from separate studies, which utilized different markers of bone turnover. This inherent limitation necessitates a careful interpretation of the comparative efficacy.
Mechanism of Action on Bone Metabolism
Both this compound and Estetrol exert their effects on bone through their interaction with estrogen receptors (ERs), primarily ERα, which are expressed in bone cells, including osteoblasts, osteoclasts, and osteocytes.
This compound , as a potent synthetic estrogen, mimics the action of endogenous estrogens. Upon binding to ERs in bone cells, it initiates a signaling cascade that leads to the regulation of estrogen-responsive genes. This genomic pathway is understood to be the primary mechanism for its bone-protective effects. The activation of ERs by this compound is believed to suppress the proliferation and activity of osteoclasts, the cells responsible for bone resorption, and to promote the function and survival of osteoblasts, the cells responsible for bone formation. A preclinical study in ovariectomized rabbits suggests that nylestriol may act as a stimulator for osteoblast recruitment and/or proliferation, leading to increased bone matrix production.
Estetrol is described as a native estrogen with selective tissue activity. It demonstrates agonistic actions on bone tissue. Similar to other estrogens, Estetrol's binding to ERα in the nucleus of bone cells is a key part of its mechanism. This interaction modulates gene transcription to favor a decrease in bone resorption and a potential maintenance or increase in bone formation.
The fundamental signaling pathway for both compounds involves the binding of the estrogen to its receptor, translocation of the complex to the nucleus, and subsequent modulation of gene expression related to bone metabolism.
Quantitative Data on Bone Turnover Markers
The following tables summarize the available quantitative data from separate studies on the effects of this compound and Estetrol on various bone turnover markers. Due to the differing markers assessed, a direct comparison of percentage changes is not feasible.
Table 1: Effect of this compound on Bone Turnover Markers in Postmenopausal Women
| Marker | Treatment Group | Dosage | Duration | Outcome |
| Serum Alkaline Phosphatase (ALP) | Nylestriol | 2 mg / 2 weeks | 3 months | Significant decrease (p < 0.05) |
| Nylestriol | 1 mg / 2 weeks | 3 months | Significant decrease (p < 0.05) | |
| Urinary Calcium/Creatinine (Ca/Cr) | Nylestriol | 2 mg / 2 weeks | 3 months | Significant decrease (p < 0.05) |
| Nylestriol | 1 mg / 2 weeks | 3 months | Significant decrease (p < 0.05) | |
| Urinary Hydroxyproline/Creatinine (Hpr/Cr) | Nylestriol | 2 mg / 2 weeks | 3 months | Significant decrease (p < 0.05) |
| Nylestriol | 1 mg / 2 weeks | 3 months | Significant decrease (p < 0.05) |
Data from a three-year prospective study on nylestriol replacement therapy in postmenopausal women. Specific percentage changes were not provided in the available abstract.
Table 2: Effect of Estetrol on Bone Turnover Markers in Postmenopausal Women
| Marker | Treatment Group | Dosage | Duration | Mean Change from Baseline | p-value (vs. Placebo) |
| Serum CTX-1 (µg/L) | Estetrol | 15 mg/day | 12 weeks | -0.15 | < 0.0001 |
| Estetrol | 20 mg/day | 12 weeks | -0.15 | < 0.0001 | |
| Placebo | - | 12 weeks | -0.02 | - | |
| Estetrol | 15 mg/day | 52 weeks | -0.19 | < 0.001 | |
| Estetrol | 20 mg/day | 52 weeks | -0.16 | < 0.001 | |
| Placebo | - | 52 weeks | -0.02 | - | |
| Serum P1NP (µg/L) | Estetrol | 15 mg/day | 12 weeks | -13.1 | < 0.0001 |
| Estetrol | 20 mg/day | 12 weeks | -12.3 | < 0.0001 | |
| Placebo | - | 12 weeks | -1.1 | - | |
| Estetrol | 15 mg/day | 52 weeks | -17.5 | < 0.0001 | |
| Estetrol | 20 mg/day | 52 weeks | -16.4 | < 0.0001 | |
| Placebo | - | 52 weeks | -1.4 | - |
Data from a phase 3 study of Estetrol presented at the 2024 annual meeting of The Menopause Society.[1]
Experimental Protocols
This compound (Nylestriol) Study Protocol
A three-year prospective, randomized, placebo-controlled study was conducted to evaluate the effects of nylestriol in 283 postmenopausal women.[2][3]
-
Participants: 283 postmenopausal women.
-
Intervention Groups:
-
Group A (n=136): Nylestriol 2 mg administered every 2 weeks.
-
Group B (n=97): Nylestriol 1 mg administered every 2 weeks.
-
Group C (n=50): Placebo administered every 2 weeks.
-
-
Duration: 3 years.
-
Biochemical Markers Assessed: Serum alkaline phosphatase (ALP), urinary calcium-to-creatinine ratio (Ca/Cr), and urinary hydroxyproline-to-creatinine ratio (Hpr/Cr) were measured at baseline and after 3 months of treatment.
-
Bone Mineral Content: Forearm bone mineral content was also assessed.
Estetrol Study Protocol
A phase 3, randomized, placebo-controlled study assessed the effect of Estetrol on bone turnover markers.[1]
-
Participants: 579 postmenopausal women, aged 40-65.
-
Intervention Groups:
-
Group 1 (n=192): Estetrol 15 mg daily.
-
Group 2 (n=193): Estetrol 20 mg daily.
-
Group 3 (n=194): Placebo daily.
-
-
Duration: 52 weeks.
-
Biochemical Markers Assessed: Serum C-terminal telopeptide of type I collagen (CTX-1) and serum procollagen type I N-terminal propeptide (P1NP) were assessed from blood samples taken at baseline, 12 weeks, and 52 weeks.
Comparative Discussion and Conclusion
While a direct quantitative comparison is challenging, the available evidence suggests that both this compound and Estetrol have a favorable effect on bone metabolism in postmenopausal women.
The study on This compound demonstrated a significant reduction in markers of bone turnover (ALP, Ca/Cr, Hpr/Cr) after three months of treatment.[2] Although these markers are less specific for bone turnover than those used in more recent studies, their decrease is indicative of a reduction in bone remodeling, a characteristic effect of estrogen therapy that leads to the preservation of bone mass. The long-acting nature of this compound, allowing for bi-weekly administration, may offer an advantage in terms of patient compliance.
The phase 3 study on Estetrol provides more specific and robust data on its effects on bone turnover. The significant reductions in both the bone resorption marker CTX-1 and the bone formation marker P1NP at both 12 and 52 weeks are consistent with the anti-resorptive action of estrogens. The decrease in both formation and resorption markers suggests a coupling of these processes at a lower rate of bone turnover, which is beneficial for maintaining bone microarchitecture and strength.
References
- 1. Estetrol Reduces Bone Turnover Markers in Postmenopause [medscape.com]
- 2. Nylestriol replacement therapy in postmenopausal women. A three-year prospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Prospective study on nylestriol replacement therapy in postmenopausal women] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Nilestriol and Conjugated Estrogens on Lipid Profiles
For researchers and professionals in drug development, understanding the nuanced effects of different estrogenic compounds on lipid metabolism is critical. This guide provides a detailed comparison of Nilestriol, a potent synthetic estrogen, and conjugated estrogens, a commonly used estrogen mixture, on key lipid markers. The data presented is compiled from clinical studies to offer an objective overview supported by experimental evidence.
Executive Summary
This compound and conjugated estrogens both demonstrate an influence on lipid profiles, a crucial aspect of cardiovascular health, particularly in postmenopausal women. While both can favorably modulate cholesterol levels, their effects on triglycerides differ significantly. Notably, studies on oral estriol, a closely related compound to this compound, suggest it may not induce the hypertriglyceridemia sometimes associated with oral conjugated estrogens.
Quantitative Data Comparison
The following table summarizes the percentage change in lipid profiles following treatment with this compound (and the related compound, estriol) and conjugated estrogens from baseline.
| Lipid Parameter | This compound/Estriol | Conjugated Estrogens |
| Total Cholesterol | -4.3% (Estriol)[1] | -1.9%[1] |
| HDL Cholesterol | +3.8% (Estriol)[1] | +10.7%[1] |
| LDL Cholesterol | -5.2% (Estriol)[1] | -11.4% |
| Triglycerides | -6.7% (Estriol) | +17.6% |
| TC/HDL-C Ratio | Decreased (this compound) | Not Reported |
| LDL-C/HDL-C Ratio | Decreased (this compound) | Not Reported |
Note: Data for Estriol is from a 48-month study. Data for this compound ratios is from a 1-year study.
Experimental Protocols
Study 1: Oral Estriol vs. Conjugated Estrogens
A study investigated the long-term effects of oral estriol (E3) and conjugated estrogens (CE) on the serum lipid profiles of 67 healthy, early menopausal women over a period of 48 months.
-
Treatment Groups :
-
E3 Group (n=21) : Received 2.0 mg of oral estriol plus 2.5 mg of medroxyprogesterone acetate daily.
-
CE Group (n=19) : Received 0.625 mg of conjugated estrogen plus 2.5 mg of medroxyprogesterone acetate daily.
-
Control Group (n=27) : Received either 1.0 µg of 1α-hydroxyvitamin D3 daily or 1.8 g of calcium lactate (containing 250 mg of elemental calcium) daily.
-
-
Data Collection : Serum levels of total cholesterol (t-Cho), high-density lipoprotein cholesterol (HDL-Cho), low-density lipoprotein cholesterol (LDL-Cho), and triglycerides were measured at baseline and at 6-month intervals.
Study 2: this compound Effects on Plasma Lipids
A prospective, double-blind clinical study was conducted on 90 postmenopausal Chinese women for one year to evaluate the effects of this compound.
-
Treatment Groups :
-
Treated Group (n=49) : Administered 2 mg of this compound every two weeks.
-
Placebo Group (n=41) : Received a placebo.
-
-
Data Collection : Plasma levels of total cholesterol (TC), triglycerides (TG), high-density-lipoprotein cholesterol (HDL-C), and low-density lipoprotein cholesterol (LDL-C) were measured. The ratios of TC/HDL-C and LDL-C/HDL-C were also calculated. Measurements were taken at baseline and after 3, 6, and 12 months of treatment.
Visualizing the Mechanisms
To understand the broader context of these lipid profile changes, it is essential to visualize the experimental workflow and the underlying biological pathways.
References
Evaluating the Synergistic Effects of Nilestriol with Levonorgestrel: A Comparative Guide for Researchers
This guide provides a comprehensive evaluation of the synergistic effects of Nilestriol and Levonorgestrel, focusing on their combined therapeutic potential. The information is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of their individual and combined actions, supported by available experimental data.
Introduction to this compound and Levonorgestrel
This compound is a potent, long-acting synthetic estrogen. It functions by binding to estrogen receptors (ERs), which then translocate to the nucleus and bind to estrogen response elements (EREs) on DNA to regulate gene transcription. This mechanism is crucial for maintaining bone density and managing menopausal symptoms. Levonorgestrel is a synthetic progestogen that acts as an agonist for the progesterone receptor (PR).[1] It is widely used in contraception and hormone therapy.[1] The combination of an estrogen and a progestin is often employed to leverage their synergistic or complementary effects, particularly in hormone replacement therapy and for the prevention of osteoporosis.
Quantitative Data on Individual and Combined Effects
While direct in-vitro studies detailing the synergistic dose-response of a this compound and Levonorgestrel combination are limited, existing research on their individual effects on receptor expression and the clinical outcomes of their combined use provides valuable insights.
In Vitro Effects on Estrogen Receptor Expression
A study on human osteosarcoma MG-63 cells investigated the individual effects of this compound (NYL) and Levonorgestrel (LNG) on the mRNA expression of estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). The results indicate that both compounds can up-regulate the expression of these receptors.
Table 1: Individual Effects of this compound and Levonorgestrel on Estrogen Receptor mRNA Expression in MG-63 Cells
| Treatment | Concentration (mol/L) | Target Gene | Outcome |
| This compound (NYL) | 10-6 | ERα | Optimal concentration for up-regulation |
| Levonorgestrel (LNG) | 10-6 | ERα | Optimal concentration for up-regulation |
| This compound (NYL) | 10-10 | ERβ | Optimal concentration for up-regulation |
| Levonorgestrel (LNG) | 10-8 | ERβ | Optimal concentration for up-regulation |
Clinical Efficacy in Postmenopausal Osteoporosis
A clinical trial evaluated the efficacy of a combination tablet containing 0.5 mg of this compound and 0.15 mg of Levonorgestrel for treating postmenopausal osteoporosis. The study demonstrated a significant synergistic effect in preventing bone loss.
Table 2: Effect of Combined this compound and Levonorgestrel Therapy on Bone Mineral Density (BMD) in Postmenopausal Women
| Treatment Group | Measurement Site | Change in BMD | Significance (vs. Placebo) |
| This compound (0.5mg) + Levonorgestrel (0.15mg) | Total Forearm | Significant decrease in bone loss | P < 0.05 |
| Placebo | Total Forearm | Bone loss observed | - |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to evaluating the synergistic effects of this compound and Levonorgestrel.
Proposed Experimental Protocol for In Vitro Synergy Assessment
This protocol describes a methodology to assess the synergistic effects of this compound and Levonorgestrel on cell proliferation and gene expression in a human osteosarcoma cell line (e.g., MG-63), which is a relevant model for studying osteoporosis.
1. Cell Culture and Maintenance:
-
Culture MG-63 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
For experiments, seed cells in appropriate culture plates (e.g., 96-well plates for proliferation assays, 6-well plates for gene expression analysis).
2. Dose-Response Matrix Treatment:
-
Prepare stock solutions of this compound and Levonorgestrel in a suitable solvent (e.g., DMSO).
-
Create a dose-response matrix by serially diluting each compound to achieve a range of concentrations (e.g., seven concentrations for each drug).
-
Treat cells with this compound alone, Levonorgestrel alone, and in combination at various concentrations as per the matrix design. Include a vehicle control (DMSO).
3. Cell Proliferation Assay (MTT Assay):
-
After the desired incubation period (e.g., 24, 48, 72 hours), add MTT solution to each well and incubate for 4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
4. Gene Expression Analysis (Quantitative RT-PCR):
-
RNA Extraction: After treatment, lyse the cells and extract total RNA using a suitable kit.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using SYBR Green chemistry with primers specific for target genes (e.g., ERα, ERβ, OPG, RANKL) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
5. Synergy Analysis:
-
Analyze the cell proliferation and gene expression data using a synergy model such as the Bliss Independence or Loewe Additivity model to determine if the combined effect is synergistic, additive, or antagonistic.
In Vivo Protocol for Bone Mineral Density Assessment in a Rat Model
This protocol is based on a study that evaluated the effect of a this compound and Levonorgestrel combination on bone loss in retinoic acid-induced osteoporotic rats.
1. Animal Model:
-
Use adult female Sprague-Dawley rats.
-
Induce osteoporosis by administering retinoic acid.
2. Treatment:
-
Administer the combination of this compound and Levonorgestrel orally at the desired dosage.
-
Include a control group receiving a placebo.
3. Bone Mineral Density (BMD) Measurement:
-
Measure BMD of the lumbar spine and femur at baseline and after the treatment period using dual-energy X-ray absorptiometry (DXA) designed for small animals.
4. Data Analysis:
-
Compare the changes in BMD between the treatment and placebo groups to determine the effect of the combination therapy.
Visualizations
Experimental Workflow for Synergy Analysis
Caption: Proposed workflow for in vitro synergy analysis.
Signaling Pathways of this compound and Levonorgestrel
Caption: Steroid hormone receptor signaling pathways.
References
Validating the radioprotective effects of Nilestriol against other compounds
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the radioprotective effects of Nilestriol against other notable compounds: Amifostine, CBLB502, and Genistein. This analysis is supported by experimental data on survival rates, hematopoietic recovery, and mechanisms of action, including effects on DNA damage and apoptosis.
Introduction to Radioprotective Agents
Ionizing radiation exposure, whether from therapeutic applications or accidental events, can cause significant damage to biological tissues, with the hematopoietic and gastrointestinal systems being particularly vulnerable. Radioprotective agents are compounds designed to mitigate this damage. This guide focuses on this compound, a synthetic estrogen, and compares its radioprotective profile with Amifostine (a broad-spectrum cytoprotector), CBLB502 (a Toll-like receptor 5 agonist), and Genistein (a soy-derived isoflavone).
Mechanisms of Action
The radioprotective effects of these compounds are mediated through distinct signaling pathways. This compound, as an estrogen, is believed to exert its effects through estrogen receptors, influencing gene transcription related to cell survival and proliferation. Amifostine and its active metabolite, WR-1065, are potent scavengers of free radicals and can protect DNA. CBLB502 activates the NF-κB signaling pathway, which is crucial for inhibiting apoptosis. Genistein has been shown to modulate various signaling pathways associated with apoptosis and DNA repair.
Caption: Simplified signaling pathways of radioprotective compounds.
Comparative Efficacy: Survival and Hematopoietic Recovery
The following tables summarize the experimental data on the radioprotective efficacy of this compound, Amifostine, CBLB502, and Genistein in animal models subjected to total body irradiation (TBI).
Table 1: 30-Day Survival Rates in Irradiated Mice
| Compound | Dose & Route | Radiation Dose (Gy) | Survival Rate (%) | Control Survival Rate (%) | Reference |
| This compound | Not Specified | 8.0 | Significantly Improved | Not Specified | [1] |
| Amifostine | 200 mg/kg, ip | 11.30 (LD50/30) | 50 | 0 (at 8.25 Gy) | [2] |
| CBLB502 | 0.2 mg/kg, ip | 13.0 | >87 | Not Specified | |
| Genistein | 150 mg/kg, im | 9.25 | 95 | 25 | [3] |
| Genistein | 200 mg/kg, sc | 8.25 | 72 | 0 | [2] |
Note: Direct comparison is challenging due to variations in experimental conditions.
Table 2: Hematopoietic Recovery in Irradiated Mice
| Compound | Key Findings | Reference |
| This compound | Enhanced hematopoietic recovery after 6.0 Gy TBI. | [1] |
| Amifostine | Enhanced recovery of WBC, platelets, and lymphocytes, particularly at higher doses (50-100 mg/kg). | |
| CBLB502 | Significantly recovered WBC and platelet counts by day 3 post-irradiation. | |
| Genistein | Increased bone marrow cellularity from ~2.9% (vehicle) to 28.3% by day 7 post-7 Gy irradiation. Stimulated recovery of leukocytes, erythrocytes, and thrombocytes. |
Note: Quantitative data for specific cell counts for this compound were not available in the reviewed literature.
Effects on DNA Damage and Apoptosis
While specific data for this compound on molecular markers of DNA damage and apoptosis post-irradiation are limited, the other compounds have been studied more extensively in this regard.
Table 3: Effects on DNA Damage and Apoptosis
| Compound | Effect on DNA Damage (γ-H2AX) | Effect on Apoptosis | Reference |
| This compound | Data not available | Data not available | |
| Amifostine | Reduces radiation-induced chromatid breaks. | Protects against radiation-induced apoptosis in a dose-dependent manner. | |
| CBLB502 | Reduces DNA damage. | Significantly decreases the number of apoptotic cells post-irradiation. | |
| Genistein | Attenuates DNA damage. | Reduces radiation-induced apoptosis in healthy cells. |
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the cited studies.
Total Body Irradiation (TBI) and Survival Study
Caption: Workflow for a typical in vivo radioprotection study.
Methodology:
-
Animal Models: Typically, mouse strains such as C57BL/6 or CD2F1 are used.
-
Compound Administration: The radioprotective agent is administered at a specified dose and time point before irradiation.
-
Irradiation: Animals are exposed to a specific dose of total body irradiation, often from a 60Co or 137Cs source.
-
Monitoring: Survival and body weight are monitored for 30 days post-irradiation.
-
Data Analysis: Survival data is often presented as Kaplan-Meier curves and analyzed for statistical significance.
Hematopoietic Progenitor Cell (Colony-Forming Cell - CFC) Assay
Methodology:
-
Cell Isolation: Bone marrow cells are harvested from irradiated and control animals.
-
Cell Culture: Cells are plated in a semi-solid methylcellulose-based medium containing cytokines to stimulate the growth of hematopoietic colonies.
-
Incubation: Cultures are incubated for 7-14 days to allow for colony formation.
-
Colony Counting: The number of colonies of different lineages (e.g., CFU-GM, BFU-E) is counted under a microscope.
γ-H2AX Foci Assay for DNA Damage
Methodology:
-
Cell Preparation: Cells or tissue sections are fixed and permeabilized.
-
Immunostaining: Samples are incubated with a primary antibody against γ-H2AX, followed by a fluorescently labeled secondary antibody.
-
Imaging: Nuclei are counterstained (e.g., with DAPI), and images are acquired using fluorescence microscopy.
-
Quantification: The number of γ-H2AX foci per nucleus is counted to quantify DNA double-strand breaks.
Apoptosis Assays (e.g., TUNEL, Annexin V)
Methodology (TUNEL):
-
Tissue Preparation: Tissue sections are fixed and permeabilized.
-
Enzymatic Labeling: Terminal deoxynucleotidyl transferase (TdT) is used to incorporate labeled nucleotides at the 3'-OH ends of fragmented DNA, a hallmark of apoptosis.
-
Detection: The labeled DNA is visualized using fluorescence or chromogenic detection methods.
-
Analysis: The percentage of TUNEL-positive (apoptotic) cells is determined.
Conclusion
This compound has demonstrated radioprotective effects, particularly in improving survival and promoting hematopoietic recovery in preclinical models. However, when compared to other agents like Amifostine, CBLB502, and Genistein, there is a noticeable lack of detailed quantitative data on its effects on specific hematopoietic cell lineages and its direct impact on DNA damage and apoptosis. While Amifostine is an FDA-approved radioprotector, its use can be limited by side effects. CBLB502 and Genistein show significant promise with strong data supporting their efficacy in hematopoietic protection and reduction of apoptosis.
Further research is warranted to fully elucidate the mechanisms of this compound's radioprotective action and to generate more comprehensive, quantitative data that would allow for a more direct and robust comparison with other leading radioprotective compounds. Such studies are crucial for the development of safer and more effective countermeasures against radiation injury.
References
- 1. Pre-irradiation administration of this compound promotes hematopoietic recovery but increases early mortality risk and impairs wound healing after total-body irradiation combined with wound trauma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genistein inhibits radiation-induced activation of NF-κB in prostate cancer cells promoting apoptosis and G2/M cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genistein nanoparticles protect mouse hematopoietic system and prevent proinflammatory factors after gamma irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Nilestriol: A Comparative Analysis of Metabolic Stability Among Synthetic Estrogens
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolic stability of Nilestriol, a synthetic estrogen, against other commonly used synthetic estrogens. The following sections detail the available experimental data, relevant metabolic pathways, and standardized experimental protocols to offer a comprehensive overview for research and drug development applications.
Introduction to this compound and its Metabolic Profile
This compound, also known as ethinylestriol cyclopentyl ether (EE3CPE), is a synthetic estrogen designed for prolonged action.[1] It functions as a prodrug, being metabolized to the active compound ethinylestriol.[1] A key characteristic of this compound is its enhanced metabolic stability, attributed to its chemical structure, which renders it less susceptible to rapid degradation by metabolic enzymes.[2] This inherent stability results in a long half-life, allowing for less frequent dosing in therapeutic applications such as hormone replacement therapy.[2]
Comparative Metabolic Stability Data
To provide a quantitative context for the metabolic stability of synthetic estrogens, the following table summarizes available in vitro data for ethinylestradiol and mestranol from studies using human liver microsomes. It is important to note that direct quantitative data for this compound is not currently available in the public domain.
| Compound | Parameter | Value | Species | In Vitro System | Reference |
| Ethinylestradiol | Apparent Km (Oxidation) | 5 x 10-5 M | Human | Liver Microsomes | |
| Mestranol | Metabolism to Ethinylestradiol | Majorly by CYP2C9 | Human | Liver Microsomes |
Note: The absence of specific half-life (t1/2) and intrinsic clearance (CLint) values for this compound in the table highlights a gap in the currently available public research. The data for ethinylestradiol provides a benchmark for the metabolic rate of a widely used synthetic estrogen. The information on mestranol indicates its role as a prodrug that is converted to the active ethinylestradiol.
Estrogen Metabolism and Signaling Pathway
Synthetic estrogens, like their natural counterparts, are primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system. The rate and pathway of metabolism significantly influence the potency and duration of action of these compounds. The general signaling pathway of estrogens involves binding to estrogen receptors, leading to the regulation of gene expression.
Experimental Protocols
The following is a detailed methodology for a typical in vitro metabolic stability assay using human liver microsomes, which is a standard method to evaluate the metabolic clearance of compounds.
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
1. Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of a test compound (e.g., a synthetic estrogen) in human liver microsomes.
2. Materials:
-
Test compound (e.g., this compound, Ethinylestradiol)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
0.1 M Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) or other suitable organic solvent for reaction termination
-
Positive control compounds with known metabolic stability (e.g., a rapidly and a slowly metabolized compound)
-
LC-MS/MS system for analysis
3. Experimental Workflow:
4. Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare the incubation mixture by adding phosphate buffer, human liver microsomes (final protein concentration typically 0.5 mg/mL), and the test compound (final concentration typically 1 µM) to a microcentrifuge tube.
-
Pre-incubate the mixture at 37°C for approximately 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), take an aliquot of the incubation mixture and add it to a separate tube containing a cold quenching solution (e.g., acetonitrile with an internal standard) to stop the reaction.
-
Include control incubations: a negative control without the NADPH regenerating system to assess non-enzymatic degradation, and positive controls to ensure the metabolic competency of the microsomes.
-
Once all time points are collected, centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of the test compound at each time point.
5. Data Analysis:
-
Plot the natural logarithm of the percentage of the test compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) using the following equation: t1/2 = 0.693 / k
-
Calculate the intrinsic clearance (CLint) in µL/min/mg protein using the following equation: CLint = (0.693 / t1/2) x (Volume of incubation / mg of microsomal protein)
Conclusion
This compound is characterized by its high metabolic stability, a feature intentionally designed to ensure a prolonged therapeutic effect. While direct quantitative comparisons with other synthetic estrogens are limited by the lack of published in vitro metabolic data for this compound, the available information on compounds like ethinylestradiol provides a valuable reference for researchers. The provided experimental protocol for assessing metabolic stability offers a standardized approach to generate comparative data, which is crucial for the preclinical assessment and development of new estrogenic compounds. Further studies are warranted to generate specific quantitative data for this compound to allow for a more direct and comprehensive comparison of its metabolic profile against other synthetic estrogens.
References
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Nilestriol
For researchers, scientists, and drug development professionals handling Nilestriol, a derivative of estriol, ensuring its proper disposal is a critical aspect of laboratory safety and environmental responsibility.[1] Improper disposal of pharmaceutical waste, including estrogenic compounds like this compound, can lead to environmental contamination with potential risks to ecosystems and human health.[2][3] This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, aligning with regulatory guidelines and promoting a culture of safety.
Immediate Safety and Handling
Before beginning any procedure involving this compound, it is crucial to be familiar with the necessary safety precautions. Handling should occur in a well-ventilated area.[4] Personal protective equipment (PPE) is mandatory to avoid skin and eye contact, as well as inhalation of dust or aerosols.[4]
In the event of accidental release or exposure, the following immediate actions should be taken:
| Exposure Scenario | Immediate Action |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the substance was ingested or inhaled. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Consult a physician. |
| Eye Contact | Rinse eyes with pure water for at least 15 minutes and consult a doctor. |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
| Accidental Spill | Avoid dust formation and breathing vapors. Use personal protective equipment, including chemical-impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. Collect the spilled material and place it in a suitable, closed container for disposal. |
This compound Disposal Protocol
The disposal of this compound must adhere to strict guidelines to prevent environmental contamination. The primary and recommended method of disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. Under no circumstances should this compound be discharged into sewer systems or drains.
The following workflow outlines the procedural steps for the proper disposal of this compound waste:
Regulatory Framework
The disposal of pharmaceutical waste, including this compound, is regulated by multiple agencies. In the United States, the Environmental Protection Agency (EPA) oversees the management of hazardous waste pharmaceuticals under the Resource Conservation and Recovery Act (RCRA). Healthcare facilities and research laboratories must comply with these federal regulations, as well as any state-specific requirements, which may be more stringent. It is imperative for all personnel handling such materials to be trained on these regulations and emergency procedures.
By adhering to these safety and disposal protocols, research institutions can ensure a safe working environment and minimize their environmental footprint, thereby building trust as a responsible and safety-conscious organization.
References
Essential Safety and Logistical Information for Handling Nilestriol
For researchers, scientists, and drug development professionals, ensuring safe and compliant handling of potent compounds like Nilestriol is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize exposure risk and maintain a safe laboratory environment.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure to potent pharmaceutical compounds such as this compound. A risk assessment should always be conducted to ensure the highest level of protection.[1][2]
Summary of Recommended Personal Protective Equipment
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for operations with a high potential for aerosol or dust generation. Full-facepiece PAPRs can offer high Assigned Protection Factors (APFs).[1][3] |
| Reusable Half or Full-Facepiece Respirator | To be used with P100/FFP3 particulate filters. A proper fit test is mandatory to ensure effectiveness.[1] | |
| Disposable Respirators (e.g., N95) | Suitable for low-risk activities but not recommended as the primary respiratory protection when handling highly potent compounds. | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer glove should be changed immediately if contaminated or at regular intervals. While specific breakthrough time data for this compound is unavailable, it is crucial to select gloves with proven resistance to similar chemical structures. |
| Body Protection | Disposable Coveralls | Recommended to be made of materials like Tyvek® to protect against splashes and dust. |
| Dedicated Lab Coat | Should be worn over personal clothing and be either disposable or professionally laundered. | |
| Eye Protection | Chemical Splash Goggles or Face Shield | Goggles should provide a complete seal around the eyes. A face shield can be worn in addition to goggles for enhanced protection. |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn in the designated handling area and removed before exiting. |
Operational Plan for Handling this compound
A systematic approach is essential for the safe handling of this compound. The following procedural steps should be integrated into all laboratory protocols involving this compound.
Pre-Handling Preparations
-
Designated Area : All handling of this compound should occur in a designated area with restricted access, such as a chemical fume hood, biological safety cabinet, or a glove box.
-
Decontamination Supplies : Ensure that a validated decontamination solution is readily available in the work area.
-
Waste Disposal : Prepare clearly labeled, sealed waste containers for all types of waste that will be generated (solid, liquid, sharps).
-
PPE Donning : All required PPE must be donned in the correct sequence in a designated clean area before entering the handling zone.
Handling Procedures
-
Solution Preparation : When preparing solutions, add the solvent to the solid this compound slowly to prevent splashing. Keep containers covered whenever possible.
-
Transfers : Use closed-system transfer devices whenever feasible to minimize the risk of aerosol generation.
-
Weighing : Weighing of this compound powder should be performed in a ventilated balance enclosure or glove box.
Post-Handling Procedures
-
Decontamination : Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound using a validated cleaning agent.
-
PPE Doffing : Remove PPE in the designated doffing area, being careful to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.
-
Personal Hygiene : Immediately after removing PPE, wash hands and any other potentially exposed skin with soap and water.
Experimental Workflow for Safe Handling
Caption: Workflow for Safe Handling of Potent Pharmaceutical Compounds.
Disposal Plan for this compound
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure. All waste must be treated as hazardous.
Waste Segregation and Collection
-
Solid Waste : All contaminated solid waste, including gloves, gowns, shoe covers, bench paper, and empty vials, should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste : Unused solutions of this compound and contaminated solvents should be collected in a designated, leak-proof, and sealed hazardous waste container. Do not dispose of this compound solutions down the drain.
-
Sharps Waste : Contaminated needles, syringes, and other sharps must be placed in a puncture-resistant sharps container that is also labeled as hazardous waste.
Disposal Procedures
-
Labeling : All waste containers must be clearly labeled with "Hazardous Waste" and the specific chemical contents, including "this compound".
-
Storage : Store hazardous waste in a designated, secure area away from general laboratory traffic, pending pickup by a certified hazardous waste disposal service.
-
Documentation : Maintain a detailed log of all hazardous waste generated, including the date, type of waste, and quantity.
-
Regulatory Compliance : Ensure that all disposal practices comply with local, state, and federal regulations for hazardous pharmaceutical waste.
Mechanism of Action: Estrogen Receptor Signaling Pathway
This compound is a synthetic estrogen that functions as a prodrug of ethinylestriol. Its mechanism of action involves binding to and activating estrogen receptors (ERs), which are nuclear hormone receptors. This activation leads to the regulation of gene expression in target tissues.
Estrogen Receptor Signaling Pathway
Caption: Simplified Estrogen Receptor Signaling Pathway for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
